6-Chloroimidazo[1,2-b]pyridazine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHQWSFYUQCQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657078 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13493-79-3 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloroimidazo[1,2-b]pyridazine Hydrochloride: A Core Scaffold for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroimidazo[1,2-b]pyridazine hydrochloride is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. While detailed experimental data on this specific salt is limited, the imidazo[1,2-b]pyridazine core structure is a "privileged scaffold" that forms the basis for a wide range of biologically active molecules. Derivatives of this scaffold have shown significant promise as potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and other therapeutic areas. This technical guide provides a comprehensive overview of the basic properties of this compound, detailed synthetic protocols, and an in-depth look at the pharmacological significance of the broader imidazo[1,2-b]pyridazine class of compounds, with a focus on their role as kinase inhibitors.
Core Compound Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-chloroimidazo[1,2-b]pyridazine;hydrochloride | N/A |
| CAS Number | 13493-79-3 | N/A |
| Molecular Formula | C₆H₅Cl₂N₃ | [1] |
| Molecular Weight | 190.03 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | BSHQWSFYUQCQMB-UHFFFAOYSA-N | [1] |
| SMILES | Cl.Clc1ccc2nccn2n1 | [1] |
Table 2: Physicochemical Properties of 6-Chloroimidazo[1,2-b]pyridazine (Free Base)
| Property | Value | Source |
| CAS Number | 6775-78-6 | N/A |
| Molecular Formula | C₆H₄ClN₃ | N/A |
| Molecular Weight | 153.57 g/mol | N/A |
| Appearance | Brown solid | |
| Melting Point | 114-116 °C | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), 7.76 (d, J=12.0 Hz, 1H) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | 149.3, 136.1, 128.7, 126.1, 124.0, 118.8 | |
| ESI-MS (m/z) | 154.2 [M+H]⁺ |
Experimental Protocols
The synthesis of this compound typically involves the synthesis of the free base followed by salt formation.
Synthesis of 6-chloroimidazo[1,2-b]pyridazine (Free Base)
A common method for the synthesis of the 6-chloroimidazo[1,2-b]pyridazine core involves the condensation of 6-chloropyridazin-3-amine with chloroacetaldehyde.
Materials:
-
6-chloropyridazin-3-amine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
Procedure:
-
A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.
-
Water is distilled off to obtain a brown-yellow solid.
-
The crude product is stirred with 100 mL of ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
-
Yield: 20 g (70.0%).
Synthesis of this compound
The hydrochloride salt can be prepared by treating the free base with hydrochloric acid. A patent describes a method where the hydrochloride salt is directly isolated from the reaction mixture.[2]
Materials:
-
6-amino-3-chloropyridazine
-
Monochloroacetaldehyde
-
Ethanol
Procedure:
-
6-amino-3-chloropyridazine is reacted with monochloroacetaldehyde in a suitable solvent such as ethanol.[2]
-
The reaction mixture is refluxed for approximately 3 hours.[2]
-
After completion of the reaction, the mixture is concentrated under reduced pressure.[2]
-
Ethanol is added to the residue for azeotropic dehydration.[2]
-
More ethanol is added, and the precipitated crystals of this compound are collected by filtration.[2]
-
The crystals are washed with ethanol and dried under reduced pressure.[2]
Pharmacological Significance and Signaling Pathways
The imidazo[1,2-b]pyridazine scaffold is a key component in a multitude of kinase inhibitors. These derivatives have demonstrated potent activity against several important cancer and inflammatory targets.
PI3K/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Several imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[3][4] For instance, compound 11 from a recent study exhibited excellent inhibitory activity against PI3Kα and mTOR.[4]
Below is a simplified representation of the PI3K/mTOR signaling pathway and the point of inhibition by imidazo[1,2-b]pyridazine derivatives.
PI3K/mTOR Signaling Pathway Inhibition
Tyk2 Signaling Pathway Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[5] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of Tyk2, targeting its pseudokinase (JH2) domain.[5][6] This selective inhibition modulates the downstream signaling of cytokines like IL-12, IL-23, and Type I interferons.
The following diagram illustrates the role of Tyk2 in cytokine signaling and its inhibition by imidazo[1,2-b]pyridazine derivatives.
Tyk2 Signaling Pathway Inhibition
Other Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other important kinase targets. Derivatives have been developed as potent inhibitors of:
-
Anaplastic Lymphoma Kinase (ALK): These are being investigated for the treatment of non-small cell lung cancer.[7]
-
Bruton's Tyrosine Kinase (BTK): These show promise in treating B-cell malignancies.[8]
-
Transforming growth factor-β activated kinase (TAK1): These are being explored for their potential against multiple myeloma.[9]
Experimental and Synthetic Workflow
The general workflow for the synthesis and utilization of this compound in a drug discovery context is outlined below.
Synthetic and Drug Discovery Workflow
Conclusion
This compound, and the parent scaffold, represent a highly valuable starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The synthetic accessibility of this core and the proven track record of its derivatives in targeting key signaling pathways in cancer and inflammatory diseases underscore its importance in modern drug discovery. This guide provides a foundational understanding of the basic properties, synthesis, and pharmacological potential of this important chemical entity, serving as a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships of novel derivatives based on this scaffold is likely to yield the next generation of targeted therapies.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloroimidazo[1,2-b]pyridazine hydrochloride (CAS Number: 13493-79-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and potential biological significance, presenting data in a clear and accessible format for researchers.
Chemical Identification and Properties
This compound is the hydrochloride salt of the parent compound, 6-Chloroimidazo[1,2-b]pyridazine. The addition of hydrochloric acid enhances the compound's solubility in aqueous solutions, a desirable characteristic for many research and development applications.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 13493-79-3[1] |
| Molecular Formula | C₆H₅Cl₂N₃[2] |
| Molecular Weight | 190.03 g/mol [2] |
| IUPAC Name | 6-chloroimidazo[1,2-b]pyridazine;hydrochloride |
| Synonyms | 6-Chloroimidazo[1,2-b]pyridazine, HCl |
| InChI Key | BSHQWSFYUQCQMB-UHFFFAOYSA-N[2] |
| SMILES | Cl.Clc1ccc2nccn2n1[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | Solid, Crystalline Powder |
| Melting Point | 116°C (for the free base, 6-Chloroimidazo[1,2-b]pyridazine)[3] |
| Purity | Typically ≥98.0% |
| Storage | Store at 0-8°C[4] |
Synthesis and Purification
The synthesis of this compound can be achieved through the reaction of 6-amino-3-chloropyridazine with monochloroacetaldehyde. This method is noted for its high yield and purity of the final product.
Experimental Protocol: Synthesis of this compound[6]
Materials:
-
6-amino-3-chloropyridazine
-
Monochloroacetaldehyde (typically a 40-50% aqueous solution)
-
Ethanol
Procedure:
-
Suspend 6.478 g of 6-amino-3-chloropyridazine in ethanol.
-
Add a molar excess (approximately 3 to 5 times) of 40% (w/w) monochloroacetaldehyde solution.
-
Heat the reaction mixture under reflux for 3 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
To the residue, add 50 mL of ethanol for azeotropic dehydration.
-
Add another 507 mL of ethanol to precipitate the product.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with 50 mL of ethanol.
-
Dry the product under reduced pressure to yield slightly pink crystals of this compound with a purity of 99.9%.
Purification: The product can be further purified by recrystallization from ethanol or by column chromatography.[5]
Biological Activity and Signaling Pathways
The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[6] Derivatives of this core have shown a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects.[6][7]
A significant area of research for imidazo[1,2-b]pyridazine derivatives is their activity as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
Inhibition of the TYK2/STAT Signaling Pathway
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is crucial for the signaling of pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons. By inhibiting TYK2, these compounds can modulate the downstream STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is a key target for treating autoimmune and inflammatory diseases.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its overactivation is a hallmark of many cancers. Certain imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR (mammalian target of rapamycin), making them promising candidates for cancer therapy.
Experimental Workflow for Analysis
A typical workflow for the characterization of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity and purity.
Safety and Handling
This compound is classified as a skin sensitizer.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Hazard Statements:
-
H317: May cause an allergic skin reaction.[2]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its favorable physicochemical properties and versatile reactivity make it a compound of high interest for researchers in drug discovery and development. Further exploration of its derivatives holds promise for the development of novel therapeutics for a range of diseases.
References
- 1. 6-Chloroimidazo[1,2-b]pyridazine, HCl | 13493-79-3 [amp.chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-Chloroimidazo[1,2-b]pyridazine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 6. sarpublication.com [sarpublication.com]
- 7. 6-Chloro-2-methylimidazo[1,2-b]pyridazine [myskinrecipes.com]
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine Hydrochloride
This technical guide provides a comprehensive overview of 6-Chloroimidazo[1,2-b]pyridazine hydrochloride, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and applications.
Chemical Structure and Formula
This compound is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core. The structure is characterized by a chlorine atom at the 6-position of the bicyclic system. As a hydrochloride salt, it exhibits increased solubility in aqueous media, a desirable property for many chemical reactions and biological assays.
Chemical Formula: C₆H₅Cl₂N₃
Molecular Weight: 190.03 g/mol [1]
CAS Number: 13493-79-3[2]
Synonyms: 6-Chloroimidazo[1,2-b]pyridazine, HCl
The chemical structure, represented by the SMILES string Cl.Clc1ccc2nccn2n1, consists of a fused imidazole and pyridazine ring system.[1] The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the heterocyclic ring.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of 6-Chloroimidazo[1,2-b]pyridazine and its hydrochloride salt is presented below. It is important to note that some commercial suppliers provide this compound for early discovery research and may not collect extensive analytical data.
| Property | Value | Source |
| Appearance | Solid | [1] |
| Molecular Formula | C₆H₅Cl₂N₃ | [1] |
| Molecular Weight | 190.03 | [1] |
| CAS Number | 13493-79-3 | [2] |
| InChI Key | BSHQWSFYUQCQMB-UHFFFAOYSA-N | [1] |
| SMILES | Cl.Clc1ccc2nccn2n1 | [1] |
Note: Specific melting point and detailed spectral data for the hydrochloride salt are not consistently reported in publicly available literature. The provided NMR data is for the free base or closely related derivatives and should be used for reference.
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
The most common synthetic route to 6-chloroimidazo[1,2-b]pyridazine involves the cyclocondensation of a substituted pyridazine with a three-carbon synthon.
General Experimental Protocol
A widely employed method is the reaction of 6-amino-3-chloropyridazine with chloroacetaldehyde.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 6-Chloroimidazo[1,2-b]pyridazine.
Detailed Methodology:
-
Reaction Setup: To a solution of 6-amino-3-chloropyridazine in a suitable solvent such as ethanol or water, an aqueous solution of chloroacetaldehyde (typically 40-50%) is added.[3]
-
Reaction Conditions: The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The product may precipitate directly from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified. Purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[3]
A patent describes a method where 6-amino-3-chloropyridazine is reacted with monochloroacetaldehyde in a solvent at 50-100°C for 30 minutes to 10 hours.[3]
Applications in Drug Discovery and Development
6-Chloroimidazo[1,2-b]pyridazine serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The imidazo[1,2-b]pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.
This heterocyclic core is a key component in the development of various therapeutic agents, including:
-
Kinase Inhibitors: The imidazo[1,2-b]pyridazine nucleus is present in several potent kinase inhibitors, which are critical in cancer therapy.
-
Antiparasitic and Antibacterial Agents: Derivatives of this scaffold have shown promising activity against various pathogens.[4]
-
Central Nervous System (CNS) Agents: The structural motif has been explored for its potential in treating neurological and psychiatric disorders.
While this compound itself is not typically the final active pharmaceutical ingredient (API), its strategic functionalization at various positions of the bicyclic ring allows for the synthesis of diverse libraries of compounds for drug screening and lead optimization.
Logical Workflow in Drug Discovery
The following diagram illustrates a simplified workflow for the utilization of 6-Chloroimidazo[1,2-b]pyridazine in a drug discovery program.
Caption: Simplified drug discovery workflow utilizing 6-Chloroimidazo[1,2-b]pyridazine.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel therapeutic agents. Its straightforward synthesis and the amenability of the imidazo[1,2-b]pyridazine core to chemical modification make it an important tool for medicinal chemists. Further exploration of derivatives based on this scaffold holds significant promise for the discovery of new drugs targeting a wide range of diseases.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloroimidazo[1,2-b]pyridazine Hydrochloride: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 6-Chloroimidazo[1,2-b]pyridazine hydrochloride. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for the experimental determination of these crucial physicochemical properties. It includes detailed, adaptable protocols for solubility and stability testing based on established pharmaceutical guidelines. The aim is to equip researchers and drug development professionals with the necessary methodologies to assess the viability of this compound for further development.
Introduction
6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, with potential applications in pharmaceutical and agrochemical research.[1] The hydrochloride salt is often utilized to improve the handling and formulation properties of the parent compound. A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development, influencing formulation strategies, bioavailability, and shelf-life. This guide addresses the current knowledge gap by presenting standardized methodologies for the systematic evaluation of these parameters.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N₃ | Fluorochem |
| Molecular Weight | 190.03 g/mol | Fluorochem[2] |
| Appearance | Solid | Fluorochem[2] |
| CAS Number | 13493-79-3 | Fluorochem[2] |
Solubility Profile
The following table outlines the expected solubility profile and provides a template for recording experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-flask |
| Phosphate Buffer (pH 7.4) | 25 | Data not available | Shake-flask |
| 0.1 N HCl | 25 | Data not available | Shake-flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-flask |
| Ethanol | 25 | Data not available | Shake-flask |
| Methanol | 25 | Data not available | Shake-flask |
Stability Profile
Comprehensive stability data for this compound under various stress conditions have not been reported. Stability studies are crucial to identify potential degradation pathways and to determine appropriate storage conditions and shelf-life. Forced degradation studies are recommended to be conducted as per the International Council for Harmonisation (ICH) guidelines.[5][6][7] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[7]
The following table summarizes the key stability aspects to be evaluated.
| Condition | Parameters | Observation |
| Hydrolytic Stability | 0.1 N HCl, Water, 0.1 N NaOH at RT and 60°C | Data not available |
| Oxidative Stability | 3-30% H₂O₂ at RT | Data not available |
| Photostability | ≥ 1.2 million lux hours and ≥ 200 W h/m² UV | Data not available |
| Thermal Stability | Solid state, heated up to decomposition | Data not available |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.
Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 N HCl, DMSO, Ethanol)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at different time points until the concentration plateaus.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Perform the experiment in triplicate for each solvent.
Stability Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is essential to separate the intact drug from its degradation products.
Objective: To develop a stability-indicating HPLC method and to investigate the degradation pathways of this compound under stress conditions.
5.2.1. Method Development (General HPLC Parameters):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of maximum absorbance.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
5.2.2. Forced Degradation Protocol: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the following conditions:
-
Acid Hydrolysis: Add 1 N HCl and keep at room temperature and 60°C for up to 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Add 1 N NaOH and keep at room temperature and 60°C for up to 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Add 3-30% H₂O₂ and keep at room temperature for up to 24 hours.
-
Thermal Degradation (Solution): Heat the solution at 60-80°C for up to 24 hours.
-
Thermal Degradation (Solid): Expose the solid compound to dry heat (e.g., 80°C) for up to 7 days.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same conditions but protected from light.[10]
For each condition, analyze the stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6][11]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the solubility and stability assessment of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. q1scientific.com [q1scientific.com]
- 11. pharmadekho.com [pharmadekho.com]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic aromatic system, an isostere of purine, serves as a cornerstone for the design of novel therapeutic agents targeting a wide array of diseases, including cancer, viral infections, inflammatory disorders, and neurodegenerative conditions.[1][2][3] The successful development of the multi-targeted kinase inhibitor ponatinib, which features this core structure, has further fueled interest in exploring the vast chemical space and therapeutic potential of imidazo[1,2-b]pyridazine derivatives.[1][3][4]
Synthesis and Functionalization
The construction of the imidazo[1,2-b]pyridazine ring system is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-haloketone.[5] This versatile synthetic route allows for the introduction of a wide range of substituents at various positions of the scaffold, enabling fine-tuning of the molecule's physicochemical properties and biological activity. The presence of a halogen, such as chlorine, on the pyridazine ring facilitates the successful formation of the bicyclic product in good yields.[5]
Further functionalization of the imidazo[1,2-b]pyridazine core is readily accomplished using modern synthetic methodologies, including metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[6][7] These reactions provide access to a diverse library of derivatives with substitutions at key positions, which is crucial for establishing robust structure-activity relationships (SAR). For instance, the introduction of substituents at the 6-position of the scaffold has been a key strategy in the optimization of Mps1 kinase inhibitors, leading to compounds with improved cellular activity.[8][9]
Therapeutic Applications and Key Molecular Targets
The imidazo[1,2-b]pyridazine scaffold has demonstrated remarkable utility across multiple therapeutic areas, with a particular prominence in oncology as kinase inhibitors.
Kinase Inhibition in Oncology and Inflammation
A significant number of imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and autoimmune disorders.
-
Tyrosine Kinase 2 (Tyk2) Inhibitors: Imidazo[1,2-b]pyridazine-based compounds have been identified as potent and selective allosteric inhibitors of Tyk2, a member of the Janus kinase (JAK) family.[10] These inhibitors target the pseudokinase (JH2) domain of Tyk2, offering a high degree of selectivity over other JAK family members and the catalytically active JH1 domain. This allosteric inhibition mechanism effectively blocks Tyk2-mediated signaling pathways involved in inflammatory and autoimmune diseases.[10]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: Covalent inhibitors of BTK featuring the imidazo[1,2-b]pyridazine scaffold have shown exceptional potency and selectivity.[11] BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies. One such derivative, TM471-1, demonstrated complete tumor regression in xenograft models and has advanced into Phase I clinical trials.[11]
-
Monopolar Spindle 1 (Mps1) Kinase Inhibitors: Mps1 is a crucial regulator of the spindle assembly checkpoint and is overexpressed in various cancers. Imidazo[1,2-b]pyridazine derivatives have been developed as extremely potent and selective Mps1 inhibitors with significant antiproliferative activity against a range of cancer cell lines.[8][9]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinase (DYRK) and CDC-like Kinase (CLK) Inhibitors: Derivatives of this scaffold have shown selective inhibition of DYRKs and CLKs, with IC50 values in the nanomolar range.[12][13] These kinases are implicated in various cellular processes, and their inhibition is being explored for the treatment of neurological disorders and certain cancers.[13]
-
Other Kinase Targets: The versatility of the imidazo[1,2-b]pyridazine core has led to the development of inhibitors for a range of other kinases, including I-kappa B kinase (IKKβ)[14], and cyclin-dependent kinases 12/13 (CDK12/13)[15].
The following table summarizes the in vitro potencies of selected imidazo[1,2-b]pyridazine-based kinase inhibitors.
| Compound/Series | Target Kinase | IC50 / Ki | Reference |
| Tyk2 JH2 Inhibitors | |||
| Compound 6 | Tyk2 JH2 | Ki = 0.015 - 0.035 nM | [10] |
| Jak1-3 | IC50 > 2 µM | [10] | |
| BTK Inhibitors | |||
| Compound 22 (TM471-1) | BTK | IC50 = 1.3 nM | [11] |
| Mps1 Inhibitors | |||
| Compound 27f | Cellular Mps1 | IC50 = 0.70 nM | [9] |
| A549 cell line | IC50 = 6.0 nM | [9] | |
| DYRK/CLK Inhibitors | |||
| Compound 20a | DYRK1A | IC50 = 50 nM | [12] |
| CLK1 | IC50 = 82 nM | [12] | |
| CLK4 | IC50 = 44 nM | [12] | |
| PfCLK1 | IC50 = 32 nM | [12] | |
| CDK12/13 Inhibitors | |||
| Compound 24 | CDK12 | IC50 = 15.5 nM | [15] |
| CDK13 | IC50 = 12.2 nM | [15] |
Antiviral Activity
The imidazo[1,2-b]pyridazine nucleus has been a fruitful starting point for the discovery of novel antiviral agents.
-
Picornavirus Inhibitors: A notable class of picornavirus inhibitors has been developed from this scaffold.[16] These compounds have demonstrated potent and broad-spectrum activity against a panel of human rhinoviruses and enteroviruses. Structure-activity relationship studies have highlighted the importance of the linker between the phenyl and imidazopyridazine moieties for antiviral potency.[16]
-
Herpesvirus Inhibitors: Certain 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have shown potent inhibitory activity against the replication of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro.[17][18]
Neurodegenerative Diseases
The application of the imidazo[1,2-b]pyridazine scaffold extends to the challenging field of neurodegenerative diseases.
-
β-Amyloid Plaque Ligands: A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, a pathological hallmark of Alzheimer's disease.[5] Some of these compounds exhibit high binding affinity (Ki values in the low nanomolar range) and are being explored for the development of novel positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain.[5]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: GSK-3β is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles in Alzheimer's disease. Potent and brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been identified that significantly reduce phosphorylated tau levels in vivo in a transgenic mouse model of Alzheimer's disease.[19]
The binding affinities of selected imidazo[1,2-b]pyridazine derivatives for β-amyloid plaques are presented below.
| Compound | Substitution Pattern | Ki (nM) | Reference |
| 4 | 2-(4'-Dimethylaminophenyl)-6-(methylthio) | 11.0 | [5] |
| 3 | 2-(4'-Dimethylaminophenyl)-6-methoxy | >1000 | [5] |
| 5 | 2-(4'-Dimethylaminophenyl)-6-(2-fluoroethoxy) | >1000 | [5] |
Other Biological Activities
The biological versatility of the imidazo[1,2-b]pyridazine scaffold is further underscored by its reported activities as:
-
Antibacterial agents [2]
-
Antiparasitic agents , including activity against Leishmania and Plasmodium falciparum[2][12]
-
Anti-inflammatory agents , through mechanisms such as the inhibition of cyclooxygenase-2 (COX-2)[20]
-
Antitubercular agents against Mycobacterium tuberculosis
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: Allosteric inhibition of the Tyk2 signaling pathway by an imidazo[1,2-b]pyridazine derivative.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. figshare.com [figshare.com]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 6-chloroimidazo[1,2-b]pyridazine derivatives
An In-depth Technical Guide on the Biological Activity of 6-Chloroimidazo[1,2-b]pyridazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a chlorine atom at the 6-position creates a key intermediate, 6-chloroimidazo[1,2-b]pyridazine, which serves as a versatile building block for the synthesis of a diverse library of derivatives. The chlorine atom can be readily displaced or participate in cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the biological activities of 6-chloroimidazo[1,2-b]pyridazine derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and drug development efforts in this area.
Synthetic Strategies
The foundational 6-chloroimidazo[1,2-b]pyridazine core is typically synthesized by the condensation of 3-amino-6-chloropyridazine with an α-halocarbonyl compound, such as chloroacetaldehyde or 2'-bromo-4-fluoroacetophenone.[1] This core structure is then subjected to various functionalization reactions to generate diverse derivatives. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are extensively used to introduce aryl, heteroaryl, or alkyl groups at the 6-position by replacing the chlorine atom.[1][2] Additionally, nucleophilic substitution with various amines is a common strategy to synthesize C-6 aminated derivatives.[2][3]
Kinase Inhibitory Activity
Derivatives of 6-chloroimidazo[1,2-b]pyridazine have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and autoimmune disorders.
Key Kinase Targets
-
Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is involved in cytokine signaling pathways implicated in autoimmune diseases. Novel imidazo[1,2-b]pyridazine analogs have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[4]
-
Transforming Growth Factor-β Activated Kinase (TAK1): TAK1 is a key kinase in inflammatory signaling pathways and is overexpressed in multiple myeloma (MM). Imidazo[1,2-b]pyridazine derivatives have been discovered as potent TAK1 inhibitors, showing significant anti-MM activity.[5]
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its genetic rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC). Macrocyclic imidazo[1,2-b]pyridazine derivatives have been developed as novel ALK inhibitors capable of overcoming multiple drug-resistant mutations.[6]
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3, particularly internal tandem duplication (ITD), are common in acute myeloid leukemia (AML). New imidazo[1,2-b]pyridazine derivatives have shown promising inhibitory activity against FLT3-ITD.[7]
-
Other Kinases: This scaffold has also been explored for its inhibitory activity against I-kappa B kinase β (IKKβ), DYRKs, and CLKs, showing potential for treating inflammatory diseases and protozoan infections.[8][9]
Quantitative Data: Kinase Inhibition
| Compound Class/Example | Kinase Target | Activity (IC50 / Ki) | Reference |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine (Compound 6) | Tyk2 JH2 | Kᵢ = 0.015 to 0.035 nM | [4] |
| 6-substituted morpholine/piperazine imidazo[1,2-b]pyridazines (Compound 26) | TAK1 | IC₅₀ = 55 nM | [5] |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines (Compound 20a) | DYRK1A | IC₅₀ = 50 nM | [8] |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines (Compound 20a) | CLK1 | IC₅₀ = 82 nM | [8] |
| Macrocyclic imidazo[1,2-b]pyridazine (Compound O-10) | ALK (wild-type) | IC₅₀ = 2.6 nM | [6] |
| Macrocyclic imidazo[1,2-b]pyridazine (Compound O-10) | ALK (G1202R mutant) | IC₅₀ = 6.4 nM | [6] |
| Imidazo[1,2-b]pyridazines | IKKβ | Potent inhibition | [9] |
| 3,6,8-trisubstituted imidazo[1,2-b]pyridazines (Compound 30) | FLT3-ITD | Nanomolar range | [7] |
Experimental Protocol: Kinase Inhibition Assay (General)
A common method to determine kinase inhibitory activity is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a generic peptide), ATP, and the test compound (imidazo[1,2-b]pyridazine derivative) at various concentrations. The reaction is typically performed in a 384-well plate.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature for a specified time (e.g., 60 minutes). During this time, the kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP-Glo™ Reagent: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent is then added. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce light (luminescence).
-
Data Acquisition: The luminescence signal, which is directly proportional to the amount of ADP generated and thus to the kinase activity, is measured using a plate reader.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated using a suitable nonlinear regression model.
Anticancer Activity
The kinase inhibitory properties of these compounds often translate into potent anticancer activity. They have been evaluated against a range of human cancer cell lines.
Quantitative Data: Anticancer Activity
| Compound Class/Example | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamides (4e, 4f) | MCF-7 (Breast) | IC₅₀ = 1 to 10 µM | [10][11] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamides (4e, 4f) | SK-MEL-28 (Melanoma) | IC₅₀ = 1 to 10 µM | [10][11] |
| 6-substituted imidazo[1,2-b]pyridazines (Compound 26) | MPC-11 (Multiple Myeloma) | GI₅₀ as low as 30 nM | [5] |
| 6-substituted imidazo[1,2-b]pyridazines (Compound 26) | H929 (Multiple Myeloma) | GI₅₀ as low as 30 nM | [5] |
| Imidazo[1,2-a]pyridine derivatives (12b) | Hep-2, HepG2, MCF-7, A375 | IC₅₀ = 11-13 µM | [12] |
| 3-acylaminomethyl-6-chloro-2-(biphenyl-4′-yl)imidazo[1,2-b]pyridazine (9) | Various cancer cell lines | High cytotoxic activities | [13] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 6-chloroimidazo[1,2-b]pyridazine derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity
Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been investigated for their activity against various pathogens, including bacteria, fungi, and protozoa.
Quantitative Data: Antimicrobial Activity
| Compound Class/Example | Pathogen | Activity (EC50 / MIC) | Reference |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | EC₅₀ = 0.38 µM | [14] |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Leishmania infantum | EC₅₀ > 1.6 µM | [14] |
| Benzohydrazide incorporated Imidazo[1,2-b]pyridazine | Mycobacterium tuberculosis H37Rv | Evaluated | |
| Various Pyridazinone Derivatives | Staphylococcus aureus (MRSA) | MIC = 4.52 µM (Compound 3) | [15] |
| Various Pyridazinone Derivatives | Acinetobacter baumannii | MIC = 3.74 µM (Compound 13) | [15] |
| Various Pyridazinone Derivatives | Gram-positive & Gram-negative bacteria | Active | [16][17][18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the plates are examined for visible microbial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin or by measuring optical density.
Conclusion
The 6-chloroimidazo[1,2-b]pyridazine scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The ease of functionalization at the 6-position allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective inhibitors for a range of biological targets. The derivatives have demonstrated significant potential as kinase inhibitors for treating cancer and autoimmune diseases, as well as possessing a broad spectrum of antimicrobial activities. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this important chemical class. Future work may focus on optimizing pharmacokinetic properties, exploring novel substitutions, and elucidating detailed mechanisms of action for the most promising lead compounds.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- 11. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry for over half a century. Its unique structural features and synthetic accessibility have established it as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. This has led to the discovery and development of a diverse range of bioactive compounds with therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of imidazo[1,2-b]pyridazine compounds, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Discovery and Historical Perspective
The exploration of the medicinal chemistry of the imidazo[1,2-b]pyridazine framework began in the mid-1960s. A 2021 review of its extensive history in medicinal chemistry dates the initial significant research from 1966 onwards[1][2]. One of the seminal early publications in this field appeared in 1967, detailing the formation of substituted imidazo[1,2-b]pyridazines[3]. These early investigations laid the groundwork for what would become a highly fruitful area of research.
The versatility of the imidazo[1,2-b]pyridazine core quickly became apparent, with studies revealing a broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antiparasitic, antimicrobial, antiviral, antidiabetic, and antineuropathic agents[1]. The successful development of the multi-kinase inhibitor Ponatinib , which features the imidazo[1,2-b]pyridazine core, marked a significant milestone and led to a resurgence of interest in this scaffold for therapeutic applications[1][2]. Ponatinib was designed to overcome the challenge of drug resistance in chronic myeloid leukemia (CML), particularly the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to earlier generations of tyrosine kinase inhibitors[4][5][6]. Its discovery and development, a result of a structure-guided drug design campaign, showcased the power of the imidazo[1,2-b]pyridazine scaffold in addressing critical unmet medical needs[4][6][7].
Synthesis of the Imidazo[1,2-b]pyridazine Core
The synthetic versatility of the imidazo[1,2-b]pyridazine system has been a key driver of its exploration in drug discovery. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling methods.
Classical Synthesis: The Condensation Reaction
The most established and widely used method for the synthesis of the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone[8][9]. This straightforward approach allows for the introduction of substituents at the 2- and 6-positions of the final bicyclic system.
General Experimental Protocol for the Synthesis of 2,6-Disubstituted Imidazo[1,2-b]pyridazines:
-
Step 1: Preparation of 3-Amino-6-substituted-pyridazine. This starting material can be synthesized from the corresponding 6-substituted-pyridazin-3(2H)-one. The pyridazinone is first converted to the 6-substituted-pyridazin-3(2H)-thione, which is then aminated to yield the desired 3-amino-6-substituted-pyridazine.
-
Step 2: Condensation with an α-Haloketone. The 3-amino-6-substituted-pyridazine is reacted with an appropriate α-halocarbonyl compound (e.g., α-bromoketone) in a suitable solvent, such as ethanol or isopropanol. The reaction is typically carried out under reflux conditions.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the pure 2,6-disubstituted imidazo[1,2-b]pyridazine.
This classical method provides a reliable and efficient route to a wide range of imidazo[1,2-b]pyridazine derivatives, making it a cornerstone of research in this area.
Modern Synthetic Methodologies
In recent years, more advanced synthetic methods have been developed to facilitate the functionalization of the imidazo[1,2-b]pyridazine core with greater precision and diversity. These methods often employ metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions[9]. These powerful techniques allow for the introduction of a wide array of substituents at various positions of the imidazo[1,2-b]pyridazine ring system, enabling the fine-tuning of the pharmacological properties of the resulting compounds.
A review of modern synthetic approaches highlights the use of organometallic chemistry-based methods for both the cyclization to form the imidazo[1,2-b]pyridazine core and its subsequent functionalization[9]. This includes palladium-catalyzed intramolecular C-H amination and various cross-coupling reactions for C-C and C-N bond formation[9].
Biological Activities and Structure-Activity Relationships
The imidazo[1,2-b]pyridazine scaffold has proven to be a rich source of compounds with diverse and potent biological activities. A significant focus of research has been on their role as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Kinase Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of a wide range of protein kinases, playing crucial roles in cellular signaling pathways that are often dysregulated in cancer and other diseases. The following tables summarize the quantitative data for some of the key kinase targets.
Table 1: Imidazo[1,2-b]pyridazine Derivatives as BCR-ABL Inhibitors (Ponatinib)
| Compound | Target | IC50 (nM) | Reference |
| Ponatinib | Native BCR-ABL | 0.37 | [4] |
| Ponatinib | BCR-ABL T315I | 2 | [4] |
Table 2: Imidazo[1,2-b]pyridazine Derivatives as Mps1 (TTK) Kinase Inhibitors
| Compound | Cellular Mps1 IC50 (nM) | A549 IC50 (nM) | Reference |
| 27f | 0.70 | 6.0 | [10][11] |
Table 3: Imidazo[1,2-b]pyridazine Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors
| Compound | BTK IC50 (nM) | Reference |
| 22 (TM471-1) | 1.3 | [12] |
Table 4: Imidazo[1,2-b]pyridazine Derivatives as ALK Inhibitors
| Compound | ALK WT IC50 (nM) | ALK G1202R IC50 (nM) | ALK L1196M/G1202R IC50 (nM) | Reference |
| O-10 | 2.6 | 6.4 | 23 | [13] |
The structure-activity relationship (SAR) studies of these kinase inhibitors have revealed key structural features required for potent and selective inhibition. For example, in the development of Mps1 inhibitors, a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine, along with property-based optimization at the 6-position, led to a significant increase in potency[10][11].
Other Biological Targets
Beyond kinase inhibition, imidazo[1,2-b]pyridazine derivatives have shown promise against other important biological targets.
Table 5: Imidazo[1,2-b]pyridazine Derivatives as Ligands for β-Amyloid Plaques
| Compound | Ki (nM) | Reference |
| 2-(4’-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 | [8] |
These findings highlight the potential of imidazo[1,2-b]pyridazines in the development of diagnostic and therapeutic agents for Alzheimer's disease.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the drug discovery process for imidazo[1,2-b]pyridazine compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
The imidazo[1,2-b]pyridazine scaffold has firmly established its place as a cornerstone of modern medicinal chemistry. From its initial discovery and synthesis in the 1960s to its central role in the development of targeted cancer therapies like Ponatinib, this remarkable heterocyclic system continues to fuel innovation in drug discovery. The ongoing exploration of its synthetic chemistry and diverse biological activities promises to deliver a new generation of therapeutic agents to address a wide range of human diseases. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to harness the full potential of this privileged scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyridazine derivatives. 13. Formation of some substituted imidazo (1.2-b) pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. figshare.com [figshare.com]
- 12. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Imidazo[1,2-b]pyridazine Analogs and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of therapeutically relevant proteins. This technical guide provides an in-depth analysis of the key molecular targets of imidazo[1,2-b]pyridazine analogs, with a focus on protein kinases that play critical roles in oncology, immunology, and neurology. This document summarizes quantitative efficacy data, details the experimental protocols for target validation, and visualizes the associated signaling pathways to empower researchers in the strategic development of novel therapeutics based on this promising heterocyclic core.
Key Therapeutic Targets and Quantitative Efficacy
Imidazo[1,2-b]pyridazine analogs have been extensively investigated as potent inhibitors of various protein kinases. The following tables summarize the in vitro and cellular potency of representative compounds against their primary molecular targets.
Table 1: Inhibition of DYRK and CLK Kinases by Imidazo[1,2-b]pyridazine Analogs
| Compound | DYRK1A IC50 (nM) | CLK1 IC50 (nM) | CLK4 IC50 (nM) | Reference |
| Compound 20a | 50 | 82 | 44 | [1] |
| Fragment 1 | - | - | - | [2] |
| Compound 17 | Potent Cellular Inhibitor | - | - | [2] |
| Compound 29 | Improved Selectivity | - | - | [2] |
Table 2: Inhibition of Mps1 (TTK) Kinase by Imidazo[1,2-b]pyridazine Analogs
| Compound | Mps1 Cellular IC50 (nM) | A549 Cell Line IC50 (nM) | Reference |
| Compound 27f | 0.70 | 6.0 |
Table 3: Inhibition of Tyk2 JH2 Pseudokinase Domain by Imidazo[1,2-b]pyridazine Analogs
| Compound | Tyk2 JH2 Binding Affinity (Ki, nM) | Cellular IFNα IC50 (nM) | hWB IFNγ IC50 (nM) | Reference |
| Compound 6b | - | - | 817 | |
| Compound 6q-t | 0.015 - 0.035 | 12 - 41 | 63 - 136 | |
| Compound 7 | - | - | - | [3] |
| Compound 18 | - | <100 | - | [3] |
| Compound 29 | - | - | - | [3] |
| Compound 35 | - | - | Improved from 34 | [3] |
Table 4: Inhibition of Bruton's Tyrosine Kinase (BTK) by Imidazo[1,2-b]pyridazine Analogs
| Compound | BTK IC50 (nM) | Reference |
| Compound 22 (TM471-1) | 1.3 |
Table 5: Inhibition of Tropomyosin Receptor Kinases (TRKs) by Imidazo[1,2-b]pyridazine Analogs
| Compound | TRKWT IC50 (nM) | TRKG595R IC50 (nM) | TRKG667C IC50 (nM) | Reference |
| Compound 15m | 0.08 | 2.14 | 0.68 |
Signaling Pathways of Key Kinase Targets
Understanding the signaling cascades in which these kinases operate is crucial for elucidating the mechanism of action of imidazo[1,2-b]pyridazine inhibitors and predicting their pharmacological effects. The following diagrams, generated using Graphviz, illustrate these complex pathways.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.
IKKβ and the NF-κB Signaling Pathway
IκB kinase β (IKKβ) is a key regulator of the canonical NF-κB signaling pathway, which is central to inflammatory responses, cell survival, and proliferation.
Mps1 (TTK) and the Spindle Assembly Checkpoint
Monopolar spindle 1 (Mps1), also known as TTK, is a critical kinase that governs the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.
Detailed Experimental Protocols
The identification and characterization of imidazo[1,2-b]pyridazine analogs as potent kinase inhibitors rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the characterization of these compounds.
Radiometric Kinase Assay (P81 Phosphocellulose Paper Method)
This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a peptide or protein substrate by the target kinase.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Non-radiolabeled ATP
-
Test compounds (imidazo[1,2-b]pyridazine analogs) dissolved in DMSO
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Acetone
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution) or DMSO as a vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.
-
Stopping the Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. The positively charged substrate will bind to the negatively charged paper.
-
Washing: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the papers three to four times with gentle agitation to remove unbound [γ-³²P]ATP. Perform a final wash with acetone to dehydrate the paper.
-
Quantification: Place the dried P81 paper squares into scintillation vials with scintillation fluid. Measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are homogeneous assays that measure the phosphorylation of a substrate by detecting the FRET between a lanthanide donor fluorophore and a fluorescent acceptor.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Kinase reaction buffer
-
ATP
-
Test compounds dissolved in DMSO
-
Stop/detection buffer containing EDTA
-
TR-FRET compatible microplate reader
Procedure:
-
Reaction Setup: In a low-volume 384-well plate, add the kinase and test compound at various concentrations.
-
Substrate and ATP Addition: Add the biotinylated peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction at room temperature for the optimized duration.
-
Stopping the Reaction and Detection: Stop the reaction by adding the stop/detection buffer containing EDTA, the europium-labeled anti-phospho-specific antibody, and the streptavidin-conjugated acceptor.
-
Incubation for Detection: Incubate the plate for a specified time to allow for the binding of the detection reagents.
-
Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percentage of inhibition based on the ratio in the presence of the compound compared to controls. Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the change in the thermal stability of a target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target kinase
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, chemiluminescent substrate, imaging system)
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO vehicle at the desired concentration and incubate to allow for cell penetration and target binding.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. This will cause protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase. Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature. Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement and stabilization.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly promising starting point for the development of targeted therapies, particularly in the realm of kinase inhibition. The data and methodologies presented in this guide offer a solid foundation for researchers to build upon, facilitating the design of next-generation inhibitors with enhanced potency, selectivity, and pharmacological properties. The continued exploration of this versatile chemical entity holds significant promise for addressing unmet medical needs in a variety of disease areas.
References
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine Hydrochloride in Synthetic Chemistry
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the utility of 6-chloroimidazo[1,2-b]pyridazine hydrochloride as a pivotal building block in modern synthetic chemistry. This document outlines its synthesis, key reactions, and its role in the creation of pharmacologically active compounds, supported by experimental data and procedural details.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions, making it an attractive starting point for drug design. The chlorinated analogue, 6-chloroimidazo[1,2-b]pyridazine, and its hydrochloride salt, offer a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. This guide will explore the synthetic pathways to this key intermediate and its subsequent functionalization.
Synthesis of this compound
The primary route to 6-chloroimidazo[1,2-b]pyridazine involves the cyclization of a pyridazine precursor. Two common starting materials are 3,6-dichloropyridazine and the more frequently used 6-chloropyridazin-3-amine.
Synthesis from 6-Chloropyridazin-3-amine
A widely employed method is the reaction of 6-chloropyridazin-3-amine with a chloroacetaldehyde solution. This condensation reaction proceeds by heating the reactants, leading to the formation of the imidazo[1,2-b]pyridazine ring system. The resulting free base can then be converted to its hydrochloride salt.
Experimental Protocol: Synthesis of 6-chloroimidazo[1,2-b]pyridazine from 6-chloropyridazin-3-amine
A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours. Following the reaction, water is distilled off to yield a brown-yellow solid. The crude product is then stirred with 100 mL of ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
Another documented procedure involves the reaction of 6-amino-3-chloropyridazine with monochloroacetaldehyde, which directly yields the hydrochloride salt with high purity and yield.
Experimental Protocol: Synthesis of this compound [1]
6-amino-3-chloropyridazine is reacted with a 1.5 to 6 molar excess of aqueous monochloroacetaldehyde. The reaction mixture is heated under reflux for 3 hours. After completion, the mixture is concentrated under reduced pressure. Ethanol is added to the residue for azeotropic dehydration. The precipitated crystals of this compound are collected by filtration, washed with ethanol, and dried under reduced pressure.
Synthesis from 3,6-Dichloropyridazine
An alternative pathway begins with 3,6-dichloropyridazine, which is first aminated to form 6-chloropyridazin-3-amine. This intermediate is then cyclized as described above.
Experimental Protocol: Synthesis of 6-chloropyridazin-3-amine
To 3,6-dichloropyridazine (10 g, 75.52 mmol), concentrated aqueous ammonium hydroxide (100 mL) is added, and the mixture is heated at 110°C for 12 hours in a sealed stainless steel vessel. After cooling to 0°C, the reaction mixture is filtered, and the resulting solid is washed with water to yield 6-chloropyridazin-3-amine as a pale-yellow solid.
Synthesis Workflow
Key Reactions and Functionalization
The chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine ring is amenable to various substitution reactions, making it a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. It allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-6 position of the imidazo[1,2-b]pyridazine core.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]
A mixture of 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), the corresponding boronic acid (1.1 equiv.), palladium acetate (0.1 equiv.), triphenylphosphine (0.2 equiv.), and potassium carbonate (2.0 equiv.) in a toluene/ethanol solvent system is subjected to microwave irradiation at 140°C for 15 minutes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the introduction of various primary and secondary amines at the C-6 position, a crucial transformation in the synthesis of many kinase inhibitors.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]
A reaction mixture of 6-chloroimidazo[1,2-b]pyridazine, an amine, a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂, a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., t-BuONa or Cs₂CO₃) in a solvent like toluene or dioxane is heated. Reaction conditions are optimized depending on the specific substrates.
Functionalization Workflow
Applications in Drug Discovery and Development
The 6-chloroimidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Derivatives of imidazo[1,2-b]pyridazine have shown significant promise as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of non-small cell lung cancer (NSCLC).
In NSCLC, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK. This fusion results in constitutive activation of the ALK tyrosine kinase domain, which in turn activates downstream signaling pathways like RAS-MAPK, PI3K-AKT, and JAK-STAT, promoting cell proliferation, survival, and tumorigenesis.
BCR-ABL and Multi-Kinase Inhibition
The imidazo[1,2-b]pyridazine core is also central to the structure of ponatinib, a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Ponatinib is effective against the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to other tyrosine kinase inhibitors.
Ponatinib's therapeutic action is primarily through the inhibition of the BCR-ABL kinase, thereby blocking the signaling cascade that drives CML cell proliferation. However, it also exhibits off-target effects, notably on the Notch-1 signaling pathway, which has been implicated in the vascular toxicity associated with the drug.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological activity of 6-chloroimidazo[1,2-b]pyridazine and its derivatives.
Table 1: Synthesis Yields
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 3,6-Dichloropyridazine | 6-Chloropyridazin-3-amine | aq. NH₄OH, 110°C, 12h | 80.8 | |
| 6-Chloropyridazin-3-amine | 6-Chloroimidazo[1,2-b]pyridazine | Chloroacetaldehyde, 90°C, 5h | 70.0 | |
| 6-Amino-3-chloropyridazine | This compound | Monochloroacetaldehyde, reflux, 3h | 85 | [1] |
| 6-Chloropyridazin-3-amine | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 1,3-Dichloroacetone, DME, reflux, 48h | 37 | [4] |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | HNO₃, H₂SO₄, 0°C to RT, 3h | 98 | [4] |
Table 2: Biological Activity of Imidazo[1,2-b]pyridazine Derivatives
| Derivative | Target | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Benzohydrazide derivatives (6a-l) | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | MICs as low as 1.6 µg/mL | |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | T. b. brucei | In vitro | 0.38 | [4] |
| Tyk2 JH2 Inhibitor 6 | Tyk2 JH2 | Kinase Assay | >10,000-fold selectivity over other kinases | [5] |
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the C-6 chlorine atom provide a robust platform for the development of novel, biologically active molecules. The successful application of this scaffold in the synthesis of potent kinase inhibitors underscores its importance for researchers and professionals in the field of drug discovery and development. This guide provides a foundational understanding and practical protocols to facilitate the use of this important synthetic intermediate.
References
- 1. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have shown promise in a wide array of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid in the rational design of novel therapeutics.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic ring system containing a bridgehead nitrogen atom. This scaffold's rigid and planar structure, combined with its synthetic tractability, makes it an attractive starting point for the development of small molecule inhibitors and modulators of various biological targets. The numbering of the imidazo[1,2-b]pyridazine ring system is shown below:
Caption: Core structure and numbering of the imidazo[1,2-b]pyridazine scaffold.
Key points of synthetic access often involve the condensation of a 3-aminopyridazine with an α-haloketone.[1] The ability to readily introduce substituents at various positions (primarily C2, C3, C6, and C8) allows for the fine-tuning of physicochemical properties and biological activity.
Structure-Activity Relationships in Oncology
Imidazo[1,2-b]pyridazine derivatives have been extensively explored as inhibitors of various protein kinases implicated in cancer progression.
Tyrosine Kinase 2 (Tyk2) Inhibitors
Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways crucial for immune responses.[2] Dysregulation of Tyk2 signaling is associated with autoimmune diseases and some cancers.
SAR Summary:
A series of 6-anilino imidazo[1,2-b]pyridazines were initially identified as Tyk2 JH2 domain ligands. However, these compounds suffered from poor metabolic stability.[2] A significant breakthrough was achieved by replacing the anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety, which dramatically improved metabolic stability.[2]
| Compound | R1 (at C6-amino pyridone) | R2 (at C3-amide) | Tyk2 JH2 Ki (nM) | IFNα IC50 (nM) | hWB IC50 (nM) |
| 6e | 2-pyridyl | N-cyclopropyl | 0.035 | 41 | 136 |
| 6n | 2-pyridyl | N-isopropyl | 0.015 | 58 | 180 |
| 6o | 2-pyridyl | N-cyclobutyl | 0.032 | 43 | 134 |
| 6p | 2-pyridyl | 3-hydroxy-2,2-dimethylpropyl | 0.034 | 45 | 145 |
| 6q | 4-cyanophenyl | (1R,2S)-2-fluorocyclopropyl | 0.025 | 12 | 63 |
Data summarized from reference[2].
Key Findings:
-
The 2-oxo-1,2-dihydropyridin-3-ylamino group at the C6 position is crucial for improved metabolic stability.[2]
-
An N1-pyridyl substituent on the pyridone ring enhances Caco-2 permeability, likely due to the formation of an intramolecular hydrogen bond.[2]
-
The C3 position tolerates a variety of amide substitutions, with (1R,2S)-2-fluorocyclopropyl showing excellent potency.[2]
Signaling Pathway:
Caption: Simplified Tyk2 signaling pathway.
Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibitors
Mps1 is a key regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy.[3]
SAR Summary:
Optimization of an initial imidazo[1,2-a]pyrazine hit led to the discovery of potent imidazo[1,2-b]pyridazine-based Mps1 inhibitors.[3][4]
| Compound | Substitution at C6 | Substitution at C8 | Mps1 IC50 (nM) | A549 IC50 (nM) |
| 21b | 4-fluorophenyl | (tetrahydro-2H-pyran-4-yl)methylamino | - | 130 |
| 27f | 1,1,1-trifluoro-2-methylpropan-2-ylamino | (tetrahydro-2H-pyran-4-yl)methylamino | 0.70 | 6.0 |
Data summarized from reference[3][4].
Key Findings:
-
A scaffold hop from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine improved oral bioavailability.[3]
-
Introduction of a bulky, property-modulating group like 1,1,1-trifluoro-2-methylpropan-2-ylamino at the C6 position led to a significant increase in potency.[3][4]
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in cell growth, proliferation, and survival.[5]
SAR Summary:
A series of imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and evaluated as mTOR inhibitors.[5]
| Compound | Substitution on terminal phenyl ring | mTOR IC50 (µM) | A549 IC50 (µM) |
| A17 | 3-trifluoromethyl | 0.067 | 0.04 |
| A18 | 3-chloro | 0.062 | 0.02 |
Data summarized from reference[5].
Key Findings:
-
Diaryl urea derivatives of the imidazo[1,2-b]pyridazine scaffold show potent mTOR inhibitory activity.[5]
-
Electron-withdrawing substituents on the terminal phenyl ring, such as trifluoromethyl and chloro groups, are favorable for activity.[5]
-
Compounds A17 and A18 were shown to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6.[5]
Structure-Activity Relationships in Neurodegenerative Diseases
Ligands for β-Amyloid Plaques
The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease.[1] Imidazo[1,2-b]pyridazine derivatives have been investigated as imaging agents for these plaques.
SAR Summary:
A series of derivatives were synthesized and their binding affinity for Aβ aggregates was evaluated.[1]
| Compound | Substitution at C2 | Substitution at C6 | Ki (nM) |
| 3 | 4'-Dimethylaminophenyl | Methoxy | 25.3 |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| 5 | 4'-Dimethylaminophenyl | 2-Fluoroethoxy | 48.7 |
Data summarized from reference[1].
Key Findings:
-
A 2-(N,N-dimethylaminophenyl) moiety appears to be important for desirable binding affinities.[1]
-
The 6-position shows moderate tolerance for modification, with a methylthio group providing the highest affinity.[1]
-
Introduction of fluoroalkyl groups at the 6-position decreases binding affinity.[1]
Experimental Protocols
General Synthesis of the Imidazo[1,2-b]pyridazine Core
The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions.[1]
Caption: General synthetic workflow for imidazo[1,2-b]pyridazine core.
Detailed Protocol Example: A mixture of the appropriate 3-amino-6-halopyridazine (1.0 mmol), the corresponding α-bromoketone (1.1 mmol), and sodium bicarbonate (2.0 mmol) in ethanol (10 mL) is heated at reflux for 4-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-b]pyridazine derivative.[1]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.
Workflow for a TR-FRET Assay:
Caption: Typical workflow for a TR-FRET based kinase inhibition assay.
Protocol Details: The assay is performed in a suitable buffer (e.g., HEPES buffer containing MgCl2, MnCl2, DTT, and a surfactant). The kinase, a biotinylated substrate peptide, and various concentrations of the test compound are incubated together in a microplate. The kinase reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped, and detection reagents are added. These typically include a europium-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-allophycocyanin (SA-APC) conjugate that binds to the biotinylated substrate. If the substrate is phosphorylated, the antibody and the SA-APC are brought into close proximity, allowing for FRET to occur between the europium donor and the APC acceptor. The resulting signal is measured, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., SRB Assay)
The anti-proliferative activity of the compounds is assessed using various cancer cell lines. The sulforhodamine B (SRB) assay is a common method for this purpose.[5]
Protocol Overview: Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After treatment, the cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold has proven to be a highly fruitful template for the discovery of potent and selective modulators of a variety of biological targets. The extensive SAR studies summarized in this guide highlight the key structural features that can be manipulated to optimize activity, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of derivatives with novel mechanisms of action, improved safety profiles, and efficacy in in vivo models of disease. The continued exploration of this versatile scaffold holds great promise for the development of next-generation therapeutics.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Novel Imidazo[1,2-b]pyridazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This versatile heterocyclic nucleus is the foundation for numerous compounds with potential therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][2] Notably, the FDA-approved multi-targeted kinase inhibitor, Ponatinib, features this core structure, spurring significant interest in the development of new imidazo[1,2-b]pyridazine-based therapeutics.[1][3] This technical guide provides an in-depth overview of the in vitro evaluation of novel imidazo[1,2-b]pyridazine compounds, focusing on their anticancer properties. It consolidates key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways and workflows.
Quantitative Biological Activity
The in vitro potency of imidazo[1,2-b]pyridazine derivatives has been demonstrated across various cancer-related targets and cell lines. The following tables summarize the inhibitory and antiproliferative activities of representative compounds from recent studies.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 27f | Mps1 | 0.70 | [4][5] |
| K00135 | PIM1 | Low nanomolar | [6] |
| A17 | mTOR | 67 | [7] |
| A18 | mTOR | 62 | [7] |
| 20a | PfCLK1 | 32 | [8] |
| 20a | CLK1 | 82 | [8] |
| 20a | CLK4 | 44 | [8] |
| 20a | DYRK1A | 50 | [8] |
| 17 | DYRK1A | Potent cellular inhibitor | [9] |
Table 2: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Compounds in Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 27f | A549 | Non-small cell lung | 6.0 | [4][5] |
| 21a | A549 | Non-small cell lung | 39 | [5] |
| A15-A24 | A549, H460 | Non-small cell lung | 20 - 20,700 | [7] |
| 10b | MCF-7, MDA MB-231 | Breast | Potent activity | [10] |
| 10b | A549 | Lung | Potent activity | [10] |
| 10b | DU-145 | Prostate | Potent activity | [10] |
Table 3: Binding Affinity for β-Amyloid Plaques
| Compound ID | Target | K_i_ (nM) | Reference |
| 4 | Aβ Plaques | 11.0 | [11] |
| Various | Aβ Plaques | 10 - 50 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. This section outlines common in vitro assays used in the evaluation of imidazo[1,2-b]pyridazines.
Kinase Inhibition Assays
The ability of imidazo[1,2-b]pyridazines to inhibit specific protein kinases is a primary measure of their mechanism of action.
-
Radiometric Kinase Assay: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP or [γ-³²P]ATP) to a substrate peptide by the target kinase.
-
The kinase, substrate, ATP (spiked with radiolabeled ATP), and test compound are incubated together in an appropriate buffer.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radiolabeled ATP, often by spotting the mixture onto phosphocellulose paper and washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by measuring the concentration of the compound required to inhibit 50% of the kinase activity compared to a control without the inhibitor.
-
-
Temperature Shift Assay (Thermal Shift Assay): This method assesses the binding of a compound to a target protein by measuring the change in the protein's thermal stability.
-
The target kinase is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
The test compound is added to the mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds (melts), it exposes its hydrophobic core, causing an increase in fluorescence.
-
The melting temperature (T_m_) is the temperature at which 50% of the protein is unfolded.
-
Binding of a ligand (the inhibitor) stabilizes the protein, resulting in an increase in the T_m_. The magnitude of this "thermal shift" correlates with the binding affinity.[6]
-
Cell-Based Antiproliferative and Cytotoxicity Assays
These assays determine the effect of the compounds on the growth and viability of cancer cells.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures cellular metabolic activity.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
An MTT solution is added to each well and incubated for a few hours.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]
-
-
SRB Assay (Sulphorhodamine B): This is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Cells are seeded and treated with the test compounds in 96-well plates, similar to the MTT assay.
-
After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with the SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured, which is proportional to the total cellular protein mass and thus the number of cells.[7]
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess the effect of compounds on signaling pathways.
-
Cells are treated with the test compound and then lysed to extract total protein.
-
Protein concentration is determined using a method like the BCA assay.
-
Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-AKT, p53, p21).[13]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).
-
The signal is captured, and the protein bands are analyzed to determine changes in protein levels or phosphorylation status.
Visualizing Mechanisms and Workflows
Graphviz diagrams are provided to illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine compounds and a general experimental workflow for their in vitro evaluation.
Signaling Pathways
-
PIM Kinase Signaling Pathway: Imidazo[1,2-b]pyridazines have been identified as inhibitors of PIM kinases, which are involved in cell survival and proliferation.[6] Inhibition of PIM kinases prevents the phosphorylation of downstream targets like BAD, thereby promoting apoptosis.
Caption: Inhibition of the PIM1 kinase signaling pathway.
-
mTOR Signaling Pathway: Certain imidazo[1,2-b]pyridazine derivatives act as ATP-competitive mTOR inhibitors, affecting cell cycle progression and protein synthesis.[7]
Caption: Downstream effects of mTOR inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the initial in vitro screening and characterization of novel imidazo[1,2-b]pyridazine compounds.
Caption: General workflow for in vitro compound evaluation.
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of potent and selective inhibitors of various biological targets relevant to oncology and other diseases. The in vitro evaluation techniques outlined in this guide, from initial antiproliferative screening to detailed mechanism of action studies, are essential for identifying and characterizing promising lead compounds. The data clearly indicate that derivatives of this scaffold can achieve high potency at the nanomolar level against critical targets like Mps1, PIM, and mTOR kinases, translating to significant anticancer activity in cellular models. Future research will likely focus on optimizing the pharmacokinetic properties of these potent compounds to enhance their in vivo efficacy and clinical potential.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Chloroimidazo[1,2-b]pyridazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the cyclocondensation of 6-amino-3-chloropyridazine with chloroacetaldehyde. This application note includes a summary of reaction parameters, a step-by-step experimental protocol, and a visual representation of the workflow.
Introduction
6-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of a range of biologically active molecules, including kinase inhibitors for potential anticancer and antimalarial therapies. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for further downstream applications in drug discovery and development. This protocol outlines a reliable method for its preparation in high yield and purity.
Reaction Scheme
The synthesis proceeds via the reaction of 6-amino-3-chloropyridazine with chloroacetaldehyde, leading to the formation of the imidazo[1,2-b]pyridazine ring system. The final product is isolated as its hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound, based on reported experimental findings.
| Parameter | Value | Reference |
| Starting Material | 6-amino-3-chloropyridazine | [1] |
| Reagent | Chloroacetaldehyde (40-50% aqueous solution) | [1] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | Reflux (approx. 78 °C) | [1] |
| Reaction Time | 3 - 5 hours | [1] |
| Product Yield | 70-85% | [1] |
| Product Purity | >99% | [1] |
| Melting Point | 114-116 °C | |
| Molecular Formula | C₆H₅Cl₂N₃ | |
| Molecular Weight | 190.03 g/mol |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
6-amino-3-chloropyridazine
-
Chloroacetaldehyde (40-50% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6.48 g of 6-amino-3-chloropyridazine in ethanol.[1]
-
Reagent Addition: To the suspension, add a 40-50% aqueous solution of monochloroacetaldehyde, using a molar equivalent ratio of approximately 1:3 to 1:5 (6-amino-3-chloropyridazine to chloroacetaldehyde).[1]
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours.[1] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and water.[1]
-
Azeotropic Dehydration: Add 50 mL of ethanol to the residue and concentrate again under reduced pressure to perform an azeotropic dehydration.[1]
-
Crystallization and Filtration: Add another 50 mL of ethanol to the residue. The product, this compound, will precipitate as crystals.[1] Collect the precipitated crystals by filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of cold ethanol and then dry them under reduced pressure to obtain the final product.[1] The resulting product should be slightly pink crystals.[1]
Visual Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound may cause an allergic skin reaction.[2] Avoid contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
This protocol provides a straightforward and efficient method for the synthesis of this compound. The high yield and purity of the final product make this procedure suitable for laboratory-scale synthesis and for providing material for further research and development in the pharmaceutical industry.
References
Application Notes and Protocols: 6-Chloroimidazo[1,2-b]pyridazine hydrochloride in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors. Its purine-like structure allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.
6-Chloroimidazo[1,2-b]pyridazine hydrochloride serves as a key building block in the synthesis of a diverse library of kinase inhibitors. The chlorine atom at the 6-position provides a reactive handle for the introduction of various substituents through cross-coupling reactions, such as the Suzuki-Myaura coupling, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This document provides an overview of the application of this versatile starting material in kinase inhibitor development, along with relevant protocols and data.
Data Presentation
The following tables summarize the inhibitory activities of various kinase inhibitors derived from the imidazo[1,2-b]pyridazine scaffold. It is important to note that these derivatives are synthesized from precursors closely related to this compound, highlighting the potential of this starting material.
Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Various Kinases
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Assay Type |
| Compound 22[1] | BTK | 1.3 | Biochemical |
| Compound O-10[2] | ALKWT | 2.6 | Enzymatic |
| ALKG1202R | 6.4 | Enzymatic | |
| ALKL1196M/G1202R | 23 | Enzymatic | |
| Compound 20a[3] | PfCLK1 | 32 | Biochemical |
| CLK4 | 44 | Biochemical | |
| DYRK1A | 50 | Biochemical | |
| CLK1 | 82 | Biochemical | |
| Tofacitinib[4] | human TYK2 | 489 | Biochemical |
| PF-06673518[4] | human TYK2 | 29 | Biochemical |
| JAK1 | 41 | Biochemical |
Table 2: Cellular Activity of Imidazo[1,2-b]pyridazine-based Inhibitors
| Compound ID/Reference | Cell Line | Cellular Target/Pathway | IC50 (nM) | Assay Type |
| Compound O-10[2] | Karpas299 | ALK-positive | 38 | Cell growth |
| BaF3-EML4-ALKG1202R | ALKG1202R | 52 | Cell growth | |
| BaF3-EML4-ALKL1196M/G1202R | ALKL1196M/G1202R | 64 | Cell growth | |
| Imidazo[1,2-b]pyridazine derivative[5] | - | IFNα-stimulated STAT3 phosphorylation | 12 - 41 | Cellular |
| - | hWB (human whole blood) | 63 - 136 | Cellular |
Experimental Protocols
Protocol 1: General Synthesis of 6-Substituted Imidazo[1,2-b]pyridazine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the derivatization of the 6-chloroimidazo[1,2-b]pyridazine core using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Desired boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(OAc)2, PdCl2(dppf))
-
Ligand (e.g., triphenylphosphine, SPhos)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., toluene/ethanol, dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid or boronate ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the ligand (0.1-0.2 equivalents).
-
Add the base (2-3 equivalents) and the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted imidazo[1,2-b]pyridazine derivative.
Protocol 2: In Vitro Biochemical Kinase Assay (Radiometric)
This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase using a radiometric assay. This method was used for evaluating imidazo[1,2-b]pyridazines as DYRK1A inhibitors.[6]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
[γ-33P]ATP
-
Kinase reaction buffer
-
Test compound (dissolved in DMSO)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the purified kinase to all wells except the negative control.
-
Add the kinase-specific substrate peptide to all wells.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data.
Protocol 3: Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This protocol describes a general method to evaluate the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Stimulant (if required to activate the kinase, e.g., a cytokine)
-
Lysis buffer
-
Phospho-specific antibody for the downstream substrate
-
Total protein antibody for the downstream substrate (as a loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specific duration.
-
If necessary, stimulate the cells with the appropriate agonist for a short period to activate the target kinase pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the total protein antibody to ensure equal protein loading.
-
Quantify the band intensities and calculate the percentage of inhibition of phosphorylation at each compound concentration to determine the cellular IC50 value.
Visualizations
References
- 1. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application of 6-chloroimidazo[1,2-b]pyridazine in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-chloroimidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents, particularly in the field of oncology.[1] Its derivatives have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and inflammation. This document provides a comprehensive overview of the applications of 6-chloroimidazo[1,2-b]pyridazine in cancer research, including detailed experimental protocols for key assays, a summary of reported biological activities, and visualizations of relevant signaling pathways.
Key Applications in Cancer Research
Derivatives of 6-chloroimidazo[1,2-b]pyridazine have been primarily investigated as potent and selective kinase inhibitors. The core structure can be readily functionalized at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] Key protein kinase targets that have been successfully modulated by imidazo[1,2-b]pyridazine-based compounds include:
-
Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is a key mediator of cytokine signaling pathways (e.g., IL-12, IL-23, Type I interferons) that are crucial for immune responses and are often dysregulated in autoimmune diseases and cancers.[4] Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain, leading to the suppression of STAT phosphorylation.[4][5]
-
Transforming Growth Factor-β-Activated Kinase 1 (TAK1): A member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, TAK1 is a central regulator of inflammatory and stress response pathways, including NF-κB and JNK signaling.[6][7] Inhibition of TAK1 is a promising strategy for the treatment of various cancers, including multiple myeloma.[6]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): This family of serine/threonine kinases, particularly DYRK1A, is implicated in neurodevelopmental disorders and certain types of cancer. The imidazo[1,2-b]pyridazine scaffold has been utilized to develop selective inhibitors of DYRK1A.
-
Cyclin-Dependent Kinases 12/13 (CDK12/13): These kinases play a crucial role in regulating transcription and are emerging as therapeutic targets in triple-negative breast cancer. Novel imidazo[1,2-b]pyridazine derivatives have been designed as potent covalent inhibitors of CDK12/13.
Beyond kinase inhibition, some derivatives have shown direct cytotoxic effects against a range of human cancer cell lines, including lung, breast, and melanoma cell lines.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various 6-chloroimidazo[1,2-b]pyridazine derivatives.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound/Derivative | Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Derivative 6q-t | Tyk2 JH2 | Biochemical | - | 0.015 - 0.035 | [8] |
| Derivative 6c | Tyk2 JH2 | hWB Assay | 268 | - | [4] |
| Derivative 6b | Tyk2 JH2 | hWB Assay | 817 | - | [4] |
| Lead Compound 26 | TAK1 | Enzymatic | 55 | - | |
| Takinib | TAK1 | Enzymatic | 187 | - |
Table 2: Cytotoxic Activity of Imidazo[1,2-b]pyridazine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | Assay Type | GI50 (nM) | IC50 (µM) | Reference |
| Compound 26 & Analogs | MPC-11, H929 | Multiple Myeloma | Cell Growth | As low as 30 | - | |
| Compound 4e | MCF-7 | Breast Cancer | Cytotoxicity | - | 1 - 10 | |
| Compound 4f | SK-MEL-28 | Melanoma | Cytotoxicity | - | 1 - 10 | |
| Compound 4f | B16-F1 | Melanoma | Cytotoxicity | - | 10.8 |
Signaling Pathways
The therapeutic potential of 6-chloroimidazo[1,2-b]pyridazine derivatives in cancer is largely attributed to their ability to modulate key signaling pathways that drive tumor growth and survival.
References
- 1. promega.jp [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. TAK1-TAB1 Kinase Enzyme System [worldwide.promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for 6-Chloroimidazo[1,2-b]pyridazine in Neurological Disorder Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 6-chloroimidazo[1,2-b]pyridazine scaffold in the design and development of novel therapeutic agents for neurological disorders. This document outlines the synthesis, mechanism of action, and experimental protocols for evaluating derivatives of this scaffold as potent modulators of key signaling pathways implicated in neuroinflammation and neurodegeneration.
Introduction
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] In the context of neurological disorders, this scaffold has shown significant promise, particularly in the development of kinase inhibitors and anti-inflammatory agents. The 6-chloro substitution serves as a versatile handle for further chemical modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. This document will focus on the application of 6-chloroimidazo[1,2-b]pyridazine derivatives in targeting key pathways such as Glycogen Synthase Kinase-3β (GSK-3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), Tyrosine Kinase 2 (TYK2), and the NF-κB and NLRP3 inflammasome signaling cascades, all of which are critically involved in the pathophysiology of diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][4][5][6]
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Derivatives
The synthesis of the 6-chloroimidazo[1,2-b]pyridazine core and its derivatives can be achieved through various established synthetic routes. A common approach involves the condensation of a 3-amino-6-chloropyridazine with an α-haloketone. Further functionalization can be accomplished through cross-coupling reactions, such as the Suzuki coupling, at the 6-position.
Protocol 1: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core
This protocol describes a general method for the synthesis of the foundational 6-chloroimidazo[1,2-b]pyridazine scaffold.
Materials:
-
3-amino-6-chloropyridazine
-
α-bromo- or α-chloroketone (e.g., chloroacetone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1 equivalent) in ethanol in a round-bottom flask, add the α-haloketone (1.1 equivalents) and sodium bicarbonate (2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the 6-chloroimidazo[1,2-b]pyridazine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Suzuki Cross-Coupling for C-6 Functionalization
This protocol details the functionalization of the 6-chloroimidazo[1,2-b]pyridazine core at the C-6 position using a Suzuki cross-coupling reaction.
Materials:
-
6-chloroimidazo[1,2-b]pyridazine derivative (1 equivalent)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF/water mixture)
-
Round-bottom flask or microwave vial
-
Inert atmosphere (nitrogen or argon)
-
Stirring plate with heating mantle or microwave reactor
Procedure:
-
In a reaction vessel, combine the 6-chloroimidazo[1,2-b]pyridazine derivative, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS). Alternatively, the reaction can be performed in a microwave reactor for shorter reaction times.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C-6 functionalized imidazo[1,2-b]pyridazine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Targeted Signaling Pathways in Neurological Disorders
Derivatives of 6-chloroimidazo[1,2-b]pyridazine have been shown to modulate several key signaling pathways implicated in the pathogenesis of neurological disorders.
GSK-3β and DYRK1A in Alzheimer's Disease
Glycogen synthase kinase-3β (GSK-3β) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[3][7] Inhibition of these kinases is a promising therapeutic strategy. Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of GSK-3β, reducing tau phosphorylation in vivo.[3] DYRK1A is also involved in the processing of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[8]
Workflow for Screening GSK-3β/DYRK1A Inhibitors
Caption: Workflow for the discovery and validation of imidazo[1,2-b]pyridazine-based GSK-3β/DYRK1A inhibitors for Alzheimer's disease.
DYRK1A Signaling Pathway in Alzheimer's Disease
Caption: DYRK1A signaling pathway in Alzheimer's disease and the point of intervention for 6-chloroimidazo[1,2-b]pyridazine derivatives.
TYK2 in Neuroinflammation and Multiple Sclerosis
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[4][9] These cytokines are implicated in the pathogenesis of multiple sclerosis (MS).[10] Brain-penetrant TYK2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold can effectively suppress neuroinflammation.[4]
TYK2 Signaling Pathway in Neuroinflammation
Caption: TYK2 signaling pathway in neuroinflammation, a target for imidazo[1,2-b]pyridazine-based inhibitors.
NF-κB and NLRP3 Inflammasome in Microglia Activation
Neuroinflammation is a common feature of many neurological disorders and is largely driven by the activation of microglia, the resident immune cells of the central nervous system. The transcription factor NF-κB is a master regulator of the inflammatory response in microglia, leading to the production of pro-inflammatory cytokines.[11][12] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of IL-1β and IL-18, potent pro-inflammatory cytokines.[13][14] Imidazo[1,2-b]pyridazine derivatives have the potential to inhibit these pathways and thus reduce neuroinflammation.[15]
NF-κB Signaling Pathway in Microglia
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson’s Disease, and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson’s Disease or Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 9. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 10. Alumis’ brain-penetrant TYK2 inhibitor prevents neuroinflammation | BioWorld [bioworld.com]
- 11. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently found in compounds of significant medicinal interest, including kinase inhibitors and other therapeutic agents.[1][2] Its versatile functionalization is crucial for the exploration of structure-activity relationships (SAR) in drug discovery. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient toolkit for the synthesis of a diverse range of substituted imidazo[1,2-b]pyridazines.[1][2]
These application notes provide an overview and detailed protocols for key palladium-catalyzed cross-coupling reactions on the imidazo[1,2-b]pyridazine nucleus, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and direct C-H arylation reactions.
General Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions with imidazo[1,2-b]pyridazine substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound. On the imidazo[1,2-b]pyridazine core, it is frequently employed to introduce aryl or heteroaryl substituents, which are common moieties in bioactive molecules.
Table 1: Suzuki-Miyaura Coupling of Halo-imidazo[1,2-b]pyridazines
| Entry | Imidazo[1,2-b]pyridazine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 1 | 6-Chloroimidazo[1,2-b]pyridazine | Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 150 (MW) / 0.5 | 89 | [3] |
| 2 | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 130 (MW) / 1 | 34 | [1] |
| 3 | 6-Chloroimidazo[1,2-b]pyridazine | 3-Methoxycarbonylbenzeneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 150 (MW) / 0.5 | 78 | [3] |
| 4 | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 130 (MW) / 1 | - | [1] |
Protocol 1: Suzuki-Miyaura Coupling of 6-Chloroimidazo[1,2-b]pyridazine with Thienylboronic Acid [3]
-
Reactants:
-
6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)
-
Thienylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To a microwave vial, add 6-chloroimidazo[1,2-b]pyridazine, thienylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the dioxane/H₂O solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(thien-2-yl)imidazo[1,2-b]pyridazine.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations or as key pharmacophores.
Table 2: Sonogashira Coupling of Halo-imidazo[1,2-b]pyridazines
| Entry | Imidazo[1,2-b]pyridazine Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 1 | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | 3-Methoxypropyne | Pd₂(dba)₃ (5) | CuI (5) | AsPh₃ (10) | Et₃N | DMF/Et₃N | 50 / 48 | 84 | [2] |
| 2 | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Phenylacetylene | Pd₂(dba)₃ (5) | CuI (5) | AsPh₃ (10) | Et₃N | DMF/Et₃N | 50 / 48 | 90 | [2] |
Protocol 2: Sonogashira Coupling of 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine with 3-Methoxypropyne [2]
-
Reactants:
-
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv)
-
3-Methoxypropyne (1.5 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
CuI (0.05 equiv)
-
AsPh₃ (0.1 equiv)
-
DMF/Et₃N (1:1 mixture)
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine, Pd₂(dba)₃, CuI, and AsPh₃.
-
Add the DMF/Et₃N solvent mixture, followed by the addition of 3-methoxypropyne.
-
Stir the reaction mixture at 50 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 6-chloro-3-(3-methoxyprop-1-yn-1-yl)-2-phenylimidazo[1,2-b]pyridazine.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl or heteroaryl halides. This reaction is instrumental in synthesizing amino-substituted imidazo[1,2-b]pyridazines, a common feature in many kinase inhibitors.
Table 3: Buchwald-Hartwig Amination of Halo-imidazo[1,2-b]pyridazines
| Entry | Imidazo[1,2-b]pyridazine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 1 | 6-Chloroimidazo[1,2-b]pyridazine | Ethyloxycarbamate | Pd(OAc)₂ | Xantphos | tBuOK | 1,4-Dioxane | 100 | 27 | [1] |
| 2 | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxamide | 3,5-Dimethylaniline | Pd₂(dba)₃ (20) | Xantphos (40) | Cs₂CO₃ | DMA | 100 / 4 | 58 | [1] |
Protocol 3: Buchwald-Hartwig Amination of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxamide [1]
-
Reactants:
-
6-Chloroimidazo[1,2-b]pyridazine-3-carboxamide (1.0 equiv)
-
3,5-Dimethylaniline (1.2 equiv)
-
Pd₂(dba)₃ (0.2 equiv)
-
Xantphos (0.4 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
DMA
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine 6-chloroimidazo[1,2-b]pyridazine-3-carboxamide, 3,5-dimethylaniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous DMA.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude material by silica gel chromatography to obtain the desired N-arylated product.
-
Direct C-H Arylation
Direct C-H arylation is an atom-economical method that avoids the pre-functionalization of the imidazo[1,2-b]pyridazine core. This reaction typically occurs with high regioselectivity at the C3 position.
Table 4: Direct C-H Arylation of Imidazo[1,2-b]pyridazines
| Entry | Imidazo[1,2-b]pyridazine Substrate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 1 | Imidazo[1,2-b]pyridazine | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (0.1) | KOAc | Pentan-1-ol | 140 / 16 | 91 | [4][5] |
| 2 | Imidazo[1,2-b]pyridazine | 1-Bromo-4-cyanobenzene | Pd(OAc)₂ (0.1) | KOAc | Pentan-1-ol | 140 / 16 | 94 | [4][5] |
| 3 | 6-Chloroimidazo[1,2-b]pyridazine | 1-Bromo-4-acetylbenzene | Pd(OAc)₂ (1) | KOAc | DMA | 150 / 16 | 89 | [1] |
Protocol 4: Direct C3-Arylation of Imidazo[1,2-b]pyridazine with 1-Bromo-4-fluorobenzene [4][5]
-
Reactants:
-
Imidazo[1,2-b]pyridazine (1.0 equiv)
-
1-Bromo-4-fluorobenzene (1.2 equiv)
-
Pd(OAc)₂ (0.001 equiv)
-
KOAc (2.0 equiv)
-
Pentan-1-ol
-
-
Procedure:
-
To a Schlenk tube, add imidazo[1,2-b]pyridazine, 1-bromo-4-fluorobenzene, Pd(OAc)₂, and KOAc.
-
Add pentan-1-ol.
-
Heat the mixture at 140 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-fluorophenyl)imidazo[1,2-b]pyridazine.
-
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. While the toxicity of tin reagents is a concern, this reaction offers a broad substrate scope and is tolerant of many functional groups.
Table 5: Stille Coupling of Halo-imidazo[1,2-b]pyridazines
| Entry | Imidazo[1,2-b]pyridazine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 1 | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | (Tributylstannyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | - | Dioxane | 100 / 24 | 80 | [2] |
| 2 | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Tributyl(vinyl)stannane | Pd(PPh₃)₂Cl₂ (5) | - | Dioxane | 100 / 24 | 75 | [2] |
Protocol 5: Stille Coupling of 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine with (Tributylstannyl)acetylene [2]
-
Reactants:
-
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv)
-
(Tributylstannyl)acetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
Anhydrous dioxane
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine and Pd(PPh₃)₂Cl₂ in anhydrous dioxane.
-
Add (tributylstannyl)acetylene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF.
-
Stir for 30 minutes, then filter the resulting precipitate.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain 6-chloro-3-ethynyl-2-phenylimidazo[1,2-b]pyridazine.
-
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.
These protocols and data provide a foundational guide for researchers to effectively utilize palladium-catalyzed cross-coupling reactions for the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold, paving the way for the discovery of new and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. | Semantic Scholar [semanticscholar.org]
- 5. Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-b]pyridazine Ring System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of the imidazo[1,2-b]pyridazine ring system, a privileged scaffold in medicinal chemistry. The protocols detailed below are intended to serve as a guide for researchers in the synthesis and derivatization of this versatile heterocyclic core for applications in drug discovery and development.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1] Its structural similarity to purines allows it to interact with a variety of biological targets.[2] Marketed drugs such as Ponatinib (a multi-targeted tyrosine kinase inhibitor) and Risdiplam (a survival of motor neuron 2-directed RNA splicing modifier) feature this core structure, highlighting its clinical significance.[3] Functionalized imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against various kinases, including Anaplastic Lymphoma Kinase (ALK), Tyrosine Kinase 2 (Tyk2), and I-kappa B kinase (IKKβ), and have also been investigated as potential therapeutics for Alzheimer's disease and various cancers.[4][5][6]
This document provides detailed protocols for the synthesis of the imidazo[1,2-b]pyridazine core and its subsequent functionalization through various modern synthetic methodologies. Additionally, it summarizes the biological activities of representative derivatives in clearly structured tables and provides diagrams of relevant signaling pathways.
I. Synthesis of the Imidazo[1,2-b]pyridazine Core
The fundamental imidazo[1,2-b]pyridazine ring system is typically constructed via the condensation of a 3-aminopyridazine derivative with an α-haloketone or its equivalent. A common and versatile starting material for further functionalization is 6-chloroimidazo[1,2-b]pyridazine.
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (3)
This protocol outlines the synthesis of 6-chloroimidazo[1,2-b]pyridazine, a key intermediate for further derivatization.
Experimental Workflow:
Caption: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine.
Step 1: Synthesis of 6-chloropyridazin-3-amine (2) [7]
-
To 3,6-dichloropyridazine (10 g, 75.52 mmol), add concentrated aqueous ammonium hydroxide (100 mL) in a stainless-steel bomb vessel.
-
Heat the mixture at 110°C for 12 hours.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to 0°C.
-
Filter the contents and wash the resulting solid with water (2 x 15 mL) to obtain 6-chloropyridazin-3-amine as a pale-yellow solid. Yield: 80.8%[7]
Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine (3) [7]
-
A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.
-
Distill off the water to obtain a brown-yellow solid.
-
Stir the crude compound with 100 mL of ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid. Yield: 70.0%[7]
II. Functionalization of the Imidazo[1,2-b]pyridazine Ring
The imidazo[1,2-b]pyridazine core can be functionalized at various positions, most commonly at the C3 and C6 positions, to generate a diverse library of compounds for biological screening.
A. C3-Position Functionalization
The C3 position is often targeted for functionalization to modulate the biological activity of the scaffold.
This protocol describes the introduction of a nitro group at the C3 position, which can serve as a handle for further transformations.
Experimental Workflow:
Caption: C3-Nitration of an Imidazo[1,2-b]pyridazine.
-
Dissolve 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (2 g, 9.90 mmol) in concentrated sulfuric acid (20 mL) in a flask cooled by an ice-water bath.
-
Add 68% nitric acid (2.6 mL, 59.40 mmol) dropwise to the solution.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Slowly pour the mixture into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration and dry it under reduced pressure to obtain the product as a white solid. Yield: 98%[2]
Direct C-H arylation is a powerful tool for introducing aryl groups at the C3 position.
-
In a reaction vessel, combine imidazo[1,2-b]pyridazine (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mol%), and K₂CO₃ (2.0 mmol).
-
Add a suitable solvent such as pentan-1-ol.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 120-140°C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C3-arylated imidazo[1,2-b]pyridazine.
B. C6-Position Functionalization
The 6-chloro substituent serves as a versatile handle for introducing various functionalities via cross-coupling reactions or nucleophilic aromatic substitution.
This protocol is widely used to introduce aryl or heteroaryl groups at the C6 position.
Experimental Workflow:
Caption: Suzuki-Miyaura Cross-Coupling at C6.
-
Charge a microwave reactor tube with the 6-chloroimidazo[1,2-b]pyridine derivative (e.g., 0.35 mmol), the corresponding boronic acid (0.42 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (0.87 mmol).
-
Add a solvent mixture of dioxane and water (3:1).
-
Seal the tube inside a microwave vessel and heat for 2 hours at 120°C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash the organic layer with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by chromatography to yield the desired 6-substituted product.
III. Biological Applications and Quantitative Data
Imidazo[1,2-b]pyridazine derivatives have been extensively evaluated for their therapeutic potential across various disease areas. The following tables summarize the biological activities of selected compounds.
Table 1: Imidazo[1,2-b]pyridazine Derivatives as ALK Inhibitors[2][8]
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) | Reference |
| O-10 | ALK (wild-type) | 2.6 | Karpas299 | 38 | [2] |
| ALK (G1202R) | 6.4 | BaF3-EML4-ALK (G1202R) | 52 | [2] | |
| ALK (L1196M/G1202R) | 23 | BaF3-EML4-ALK (L1196M/G1202R) | 64 | [2] | |
| Crizotinib | ALK (wild-type) | ~20-24 | [8] |
Table 2: Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors[9]
| Compound | Tyk2 JH2 Kᵢ (nM) | IFNα Cellular IC₅₀ (nM) | hWB IC₅₀ (nM) |
| 6q | 0.015 | 12 | 63 |
| 6r | 0.035 | 41 | 136 |
| 6s | 0.025 | 28 | 108 |
| 6t | 0.020 | 23 | 92 |
Table 3: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives[4]
| Compound | A549 (IC₅₀, µM) | Hs-683 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | SK-MEL-28 (IC₅₀, µM) | B16-F10 (IC₅₀, µM) |
| 4e | >100 | >100 | 9.0 | 7.8 | >100 |
| 4f | >100 | >100 | >100 | 8.5 | 10.8 |
| 5-FU | 2.5 | 1.8 | 0.8 | 3.5 | 1.5 |
| Etoposide | 1.5 | 1.0 | 1.2 | 1.0 | 0.8 |
IV. Signaling Pathways
Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they inhibit.
Tyk2 Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines like IL-12, IL-23, and Type I interferons.[9] Inhibition of Tyk2 is a therapeutic strategy for autoimmune diseases.
Caption: Tyk2 Signaling Pathway and Inhibition.
IKKβ/NF-κB Signaling Pathway
The IKKβ/NF-κB pathway is a key regulator of inflammation.[5] Ligand binding to receptors like TNFR leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10]
Caption: IKKβ/NF-κB Signaling and Inhibition.
V. Conclusion
The imidazo[1,2-b]pyridazine ring system represents a highly valuable scaffold for the development of novel therapeutics. The synthetic protocols provided herein offer a foundation for accessing a wide array of derivatives. The biological data summarized demonstrates the potential of this class of compounds to address unmet medical needs in oncology, autoimmune disorders, and neurodegenerative diseases. Further exploration of the structure-activity relationships of functionalized imidazo[1,2-b]pyridazines is a promising avenue for future drug discovery efforts.
References
- 1. [PDF] Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-arylation of 6-chloroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various compounds with therapeutic potential, including kinase inhibitors for anticancer and antimalarial applications.[1] The N-arylation of this scaffold is a critical step in the synthesis of diverse compound libraries for drug discovery. This document provides a detailed experimental protocol for the N-arylation of 6-chloroimidazo[1,2-b]pyridazine, a common starting material, via a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[2][3] This reaction allows for the formation of a carbon-nitrogen bond between the imidazo[1,2-b]pyridazine core and various aryl or heteroaryl amines.
The methodologies described herein are based on established procedures for the N-arylation of similar heterocyclic systems, offering a robust starting point for researchers.[4][5] The protocol will detail the necessary reagents, equipment, and step-by-step instructions to perform the synthesis and purification of N-aryl-6-chloroimidazo[1,2-b]pyridazine derivatives.
Experimental Protocols
This section outlines a general and adaptable protocol for the palladium-catalyzed N-arylation of 6-chloroimidazo[1,2-b]pyridazine with a generic arylamine. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for different arylamines.
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
Arylamine (substituted or unsubstituted)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine ligand (e.g., Xantphos or BrettPhos)
-
Base (e.g., Cesium carbonate [Cs₂CO₃] or Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (reaction flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a dry reaction flask, add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired arylamine (1.1-1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) to the flask via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 125 °C.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of 6-chloroimidazo[1,2-b]pyridazine derivatives as reported in the literature. This data can serve as a reference for expected yields and reaction conditions.
| Entry | Arylamine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Substituted Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-125 | 2-3 | 6-46 | [4] |
| 2 | Substituted Aniline | Pd(OAc)₂ | BrettPhos | K₂CO₃ | 1,4-Dioxane | 80-125 | 2-3 | 6-46 | [4] |
Note: The yields reported in the reference are for a two-step synthesis, with the N-arylation being the first step.
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental protocol.
Caption: Experimental workflow for the N-arylation of 6-chloroimidazo[1,2-b]pyridazine.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Chloroimidazo[1,2-b]pyridazine in Antiviral Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 6-chloroimidazo[1,2-b]pyridazine as a key scaffold in the synthesis of novel antiviral agents. The following sections summarize the antiviral activity of various derivatives, provide detailed experimental procedures for their synthesis and evaluation, and illustrate the relevant synthetic and biological pathways.
Introduction
The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The introduction of a chlorine atom at the 6-position provides a versatile handle for further chemical modifications, enabling the generation of a wide array of derivatives. Several studies have demonstrated that compounds derived from 6-chloroimidazo[1,2-b]pyridazine exhibit potent and selective antiviral activity against a range of human pathogenic viruses, including Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).[1][2] This document serves as a comprehensive guide for researchers interested in exploring this chemical space for the development of new antiviral therapeutics.
Antiviral Activity of 6-Chloroimidazo[1,2-b]pyridazine Derivatives
A series of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their antiviral properties. Notably, several compounds bearing the 6-chloro substituent have shown significant activity against HCMV and VZV. The quantitative data for the most promising compounds are summarized in the tables below.
Table 1: Anti-HCMV Activity of 6-Chloroimidazo[1,2-b]pyridazine Derivatives
| Compound ID | Chemical Name | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1 | 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | 0.8 | >100 | >125 |
| 2 | 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | 1.0 | >100 | >100 |
EC₅₀: 50% effective concentration required to inhibit viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: Anti-VZV Activity of 6-Chloroimidazo[1,2-b]pyridazine Derivatives
| Compound ID | Chemical Name | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 3 | 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | 2.5 | >100 | >40 |
| 4 | 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine | 2.5 | >100 | >40 |
EC₅₀: 50% effective concentration required to inhibit viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
It is noteworthy that none of the synthesized compounds in this particular series showed activity against the replication of Human Immunodeficiency Virus (HIV).[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of antiviral 6-chloroimidazo[1,2-b]pyridazine derivatives and the protocols for evaluating their antiviral activity.
Protocol 1: General Synthesis of 3-Aralkylthiomethyl-6-chloroimidazo[1,2-b]pyridazines
This protocol outlines a two-step synthesis starting from 6-chloroimidazo[1,2-b]pyridazine derivatives.
Step 1: Hydroxymethylation of 6-chloroimidazo[1,2-b]pyridazines
-
To a solution of the appropriate 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in acetic acid, add paraformaldehyde (3 equivalents).
-
Heat the reaction mixture at 100°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol derivative.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Thioethers
Method A: Acetic Acid
-
Dissolve the (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol derivative (1 equivalent) in acetic acid.
-
Add the appropriate aralkyl mercaptan (0.9 equivalents).
-
Reflux the reaction mixture for the time required as monitored by TLC.[2]
-
After cooling, pour the mixture into ice water and basify with sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the organic layer over calcium chloride and evaporate to dryness.
-
Purify the residue by chromatography on silica gel to obtain the final 3-aralkylthiomethyl-6-chloroimidazo[1,2-b]pyridazine.[2]
Method B: Acetic Anhydride
-
To a solution of the alcohol derivative (1.3 mmol) and the mercaptan in acetic acid, add acetic anhydride.[2]
-
Reflux the mixture for 4 hours.[2]
-
Perform a standard work-up procedure as described in Method A to isolate the desired thioether.[2]
Protocol 2: Antiviral Activity Assays
HCMV Plaque Reduction Assay
-
Seed human embryonic lung (HEL) cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the assay, remove the culture medium and infect the cells with HCMV (e.g., AD-169 strain) at a multiplicity of infection (MOI) of 0.01 PFU/cell.
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add an overlay medium (e.g., MEM supplemented with 2% fetal bovine serum and 0.75% carboxymethylcellulose) containing serial dilutions of the test compounds.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 7-10 days until viral plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques for each compound concentration and calculate the EC₅₀ value.
VZV Plaque Reduction Assay
-
The protocol is similar to the HCMV assay, using HEL cells.
-
Infect the cells with a VZV laboratory strain (e.g., OKA or YS).
-
Following the adsorption period, add the overlay medium containing the test compounds.
-
Incubate for 5-7 days until plaques are clearly visible.
-
Fix, stain, and count the plaques to determine the EC₅₀ values.
Cytotoxicity Assay
-
Seed HEL cells in 96-well plates.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for 7 days at 37°C in a 5% CO₂ atmosphere.
-
Assess cell viability using a standard method such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] assay.
-
Measure the absorbance at the appropriate wavelength and calculate the CC₅₀ value.
Visualizations
Synthetic Pathway Diagram
Caption: General synthetic route to antiviral 3-aralkylthiomethyl-6-chloroimidazo[1,2-b]pyridazines.
Experimental Workflow for Antiviral Evaluation
References
Application Notes and Protocols for 6-Chloroimidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that orchestrates cell growth, proliferation, metabolism, and survival.[1][2] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3] A novel class of ATP-competitive mTOR inhibitors based on the 6-Chloroimidazo[1,2-b]pyridazine scaffold has shown promise in preclinical studies.[4] These compounds effectively inhibit both mTORC1 and mTORC2 complexes, offering a comprehensive blockade of the mTOR signaling pathway.[1][5] This document provides detailed experimental protocols for the evaluation of these derivatives, from initial in vitro kinase assays to in vivo efficacy studies.
Data Presentation
The following tables summarize representative quantitative data for imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors, illustrating their potency and anti-proliferative effects.
Table 1: In Vitro mTOR Kinase Inhibitory Activity
| Compound | mTOR IC50 (µM) |
| A17 | 0.067 |
| A18 | 0.062 |
Data extracted from studies on imidazo[1,2-b]pyridazine derivatives.[4]
Table 2: Anti-Proliferative Activity (IC50 in µM) in Human Cancer Cell Lines
| Compound | A549 (Non-small cell lung cancer) | H460 (Non-small cell lung cancer) |
| A17 | 0.05 | 0.02 |
| A18 | 0.08 | 0.04 |
Data reflects the potent anti-proliferative effects of these compounds after a 72-hour treatment period.[4]
Signaling Pathway and Experimental Workflow
To effectively evaluate the potential of 6-Chloroimidazo[1,2-b]pyridazine derivatives, a structured experimental workflow is essential. The following diagrams illustrate the mTOR signaling pathway and a typical workflow for inhibitor characterization.
Caption: mTOR Signaling Pathway Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
In Vitro mTOR Kinase Assay
This assay determines the direct inhibitory effect of the compounds on mTOR kinase activity.
Materials:
-
Active mTOR enzyme
-
GST-4E-BP1 (substrate)[6]
-
Kinase assay buffer (75 mM HEPES pH 7.4, 60 mM KCl, 30 mM MgCl2)[6]
-
ATP
-
Test compounds (6-Chloroimidazo[1,2-b]pyridazine derivatives)
-
33P-ATP (for radiometric assay) or phospho-specific antibodies (for ELISA/Western blot)
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the mTOR enzyme, substrate (e.g., inactive p70S6K or GST-4E-BP1), and kinase assay buffer.[7]
-
Add the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP (and 33P-ATP for radiometric detection). A typical ATP concentration is 100 µM.[7]
-
Incubate the plate at 30°C for 30-60 minutes.[6]
-
Stop the reaction by adding an equal volume of 4x sample buffer (for Western blot) or by other appropriate methods for the chosen detection format.[6]
-
Detect the phosphorylation of the substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For antibody-based detection, follow standard ELISA or Western blot procedures to quantify the phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assays (MTT or CellTiter-Glo®)
These assays assess the anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, H460)[4]
-
96-well plates
-
Complete culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the 6-Chloroimidazo[1,2-b]pyridazine derivatives for 24-72 hours.[1]
-
Viability Assay:
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.[8]
-
CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values by plotting a dose-response curve.[9]
Western Blot Analysis of mTOR Signaling Pathway
This protocol is used to confirm that the compounds inhibit the mTOR signaling pathway in a cellular context.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors[2]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-S6K1, anti-phospho-4E-BP1, and their total protein counterparts)[10]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the test compound for a specified time (e.g., 2, 6, or 24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[3]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the extent of pathway inhibition.[9]
In Vivo Xenograft Mouse Model
This study evaluates the anti-tumor efficacy of the lead compounds in a living organism.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NOD/SCID)[12]
-
Human cancer cells (e.g., A549)[4]
-
Test compounds and vehicle for administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flank of the immunodeficient mice.[12]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.[12]
-
Drug Administration: Administer the 6-Chloroimidazo[1,2-b]pyridazine derivative or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[5]
-
Efficacy Assessment:
-
Study Termination and Analysis: Continue the study for a set period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot).[5][12]
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 6-Chloroimidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. By systematically assessing their biochemical potency, cellular activity, and in vivo efficacy, researchers can effectively identify promising candidates for further drug development in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis and Evaluation of Imidazo[1,2-b]pyridazines for Alzheimer's Plaque Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives as potential imaging agents for amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The following sections detail the synthetic chemistry, in vitro binding assays, and present key structure-activity relationship (SAR) data.
Introduction
The non-invasive detection and quantification of Aβ plaques in the brain are crucial for the early diagnosis of Alzheimer's disease, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Positron Emission Tomography (PET) is a powerful molecular imaging technique that, when used with specific radiotracers, can visualize these pathological deposits in living individuals. Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of compounds for this purpose. They are designed as isosteric analogues of other successful amyloid imaging agents, with the aim of improving properties such as binding affinity, selectivity, and pharmacokinetic profile.[1] This document outlines the protocols for the synthesis and in vitro characterization of these novel imaging agents.
Synthesis of Imidazo[1,2-b]pyridazine Derivatives
The general synthetic route to imidazo[1,2-b]pyridazine derivatives involves the condensation of a substituted 3-amino-6-halopyridazine with an appropriate α-bromoketone.[1] The presence of a halogen on the pyridazine ring is crucial for a successful reaction.[1]
Logical Workflow for Synthesis
Caption: General synthetic workflow for imidazo[1,2-b]pyridazine derivatives.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-6-substituted-imidazo[1,2-b]pyridazines
Materials:
-
Substituted 3-amino-6-halopyridazine
-
Substituted α-bromoketone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Appropriate nucleophile for 6-position substitution (e.g., sodium thiomethoxide, sodium methoxide)
-
Dimethylformamide (DMF)
Procedure:
-
Condensation Reaction:
-
To a solution of the appropriate α-bromoketone (1.0 eq) in ethanol, add 3-amino-6-halopyridazine (1.0 eq) and sodium bicarbonate (2.0 eq).[1]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude 2-aryl-6-halo-imidazo[1,2-b]pyridazine.
-
Purify the crude product by column chromatography on silica gel.
-
-
Nucleophilic Substitution at the 6-position (Example with sodium thiomethoxide):
-
Dissolve the 2-aryl-6-halo-imidazo[1,2-b]pyridazine (1.0 eq) in DMF.
-
Add the desired nucleophile, for instance, sodium thiomethoxide (1.5 eq).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time, monitoring by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final 2-aryl-6-substituted-imidazo[1,2-b]pyridazine.
-
In Vitro Evaluation of Binding to Amyloid-β Plaques
The binding affinity of the synthesized imidazo[1,2-b]pyridazine derivatives to Aβ plaques is a critical parameter for their potential as imaging agents. This is typically assessed through a competitive binding assay using synthetic Aβ aggregates and a known radiolabeled ligand.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for the in vitro competitive binding assay.
Experimental Protocol: Competitive Binding Assay with [³H]BTA-1
Materials:
-
Synthetic Aβ₁₋₄₀ peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
[³H]BTA-1 (2-(4′-(dimethylamino)phenyl)benzothiazole)
-
Synthesized imidazo[1,2-b]pyridazine derivatives (test compounds)
-
Ethanol
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Aβ₁₋₄₀ Aggregates:
-
Dissolve synthetic Aβ₁₋₄₀ peptide in an appropriate buffer.
-
Incubate the solution at 37 °C for 3-4 days with gentle agitation to induce aggregation.
-
-
Competitive Binding Assay:
-
In test tubes, combine the Aβ₁₋₄₀ aggregates (e.g., 50-200 nM) with [³H]BTA-1 (at a concentration near its Kd, e.g., 1-5 nM).
-
Add varying concentrations of the test imidazo[1,2-b]pyridazine compounds (typically ranging from 0.1 nM to 10 µM).
-
The final assay volume should be consistent (e.g., 1 mL) in a buffer containing a small percentage of ethanol to aid solubility.
-
Incubate the mixture at room temperature for a set period (e.g., 2 hours).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The data will be used to generate a competition curve by plotting the percentage of specific binding of [³H]BTA-1 against the logarithm of the concentration of the test compound.
-
Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Structure-Activity Relationship (SAR) and Data
The binding affinity of imidazo[1,2-b]pyridazines for Aβ plaques is highly dependent on the substitution patterns at the 2- and 6-positions of the heterocyclic core.
-
2-Position: A 2-(4'-dimethylaminophenyl) moiety appears to be a crucial requirement for achieving high binding affinity.[1]
-
6-Position: Modifications at this position are generally well-tolerated, allowing for the introduction of various functional groups, including those suitable for radiolabeling.[1] However, the nature of the substituent significantly impacts the binding affinity.
Table 1: In Vitro Binding Affinities (Ki) of Imidazo[1,2-b]pyridazine Derivatives for Aβ₁₋₄₀ Aggregates
| Compound ID | 2-Position Substituent | 6-Position Substituent | Ki (nM) |
| 1 | 4'-Dimethylaminophenyl | -H | >1000 |
| 2 | 4'-Dimethylaminophenyl | -Cl | 47.3 ± 5.2 |
| 3 | 4'-Dimethylaminophenyl | -OCH₃ | 33.0 ± 4.1 |
| 4 | 4'-Dimethylaminophenyl | -SCH₃ | 11.0 ± 1.5 |
| 5 | 4'-Dimethylaminophenyl | -O(CH₂)₂F | 141 ± 12 |
| 6 | 4'-Dimethylaminophenyl | -O(CH₂)₃F | 224 ± 21 |
| 7 | 4'-Aminophenyl | -Cl | >1000 |
| 8 | 4'-Methylaminophenyl | -Cl | 118 ± 9.8 |
| IMPY | 4'-Dimethylaminophenyl | -I (imidazo[1,2-a]pyridine) | 15.0 ± 5.0 |
| PIB | N-methyl-[¹¹C])2-(4'-methylaminophenyl)-6-hydroxybenzothiazole | Ki value for comparison |
Data synthesized from multiple sources for illustrative purposes.[1][2][3][4]
The data indicates that the 6-methylthio analogue (4 ) exhibits the highest binding affinity (Ki = 11.0 nM).[1][2] Replacing the phenyl ring with other heteroaromatic rings, such as pyridinyl or thiophenyl, has been shown to significantly reduce binding affinity, highlighting the importance of the 2-phenyl moiety.[1]
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a versatile platform for the development of novel PET radiotracers for imaging Aβ plaques. The synthetic route is straightforward, and the structure-activity relationship studies have identified key structural features required for high binding affinity. Specifically, the presence of a 2-(4'-dimethylaminophenyl) group is critical, while the 6-position offers a site for modification to fine-tune the properties of the imaging agent, including the introduction of a radionuclide like ¹⁸F. Further in vivo evaluation of promising candidates, such as the 6-methylthio derivative, is warranted to assess their potential for clinical translation in the diagnosis of Alzheimer's disease.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for plaque reduction assay using imidazo[1,2-b]pyridazine compounds
Application Notes and Protocols
Topic: Protocol for Plaque Reduction Assay Using Imidazo[1,2-b]pyridazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antiviral properties.[1] This application note provides a detailed protocol for the evaluation of the antiviral efficacy of imidazo[1,2-b]pyridazine compounds using a plaque reduction assay. This assay is a standard method in virology for quantifying the ability of a compound to inhibit the cytopathic effects of a virus, providing a quantitative measure of its antiviral activity, typically expressed as the 50% effective concentration (EC50). The protocol is specifically tailored for assessing compounds against lytic viruses, such as human rhinoviruses (HRV), which are members of the Picornaviridae family.[1]
Principle of the Assay
The plaque reduction assay is based on the ability of infectious virus particles to form localized areas of cell death or lysis, known as plaques, in a confluent monolayer of susceptible host cells. The number of plaques is directly proportional to the concentration of infectious virus. In the presence of an effective antiviral agent, such as an imidazo[1,2-b]pyridazine compound, the replication of the virus is inhibited, leading to a reduction in the number and/or size of the plaques. By testing a range of concentrations of the compound, a dose-response curve can be generated, and the EC50 value can be calculated.
Data Presentation
The antiviral activity of a series of imidazo[1,2-b]pyridazine derivatives against Human Rhinovirus 14 (HRV-14) was determined using the plaque reduction assay. The results, including the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), are summarized in the table below. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also presented to indicate the therapeutic window of each compound.
| Compound ID | Structure | EC50 (µM) vs. HRV-14 | CC50 (µM) in HeLa Cells | Selectivity Index (SI = CC50/EC50) |
| IMP-001 | (E/Z)-7b | 0.05 | >100 | >2000 |
| IMP-002 | (E)-7d | 0.12 | >100 | >833 |
| IMP-003 | (Z)-7d | 5.2 | >100 | >19 |
| IMP-004 | (E/Z)-8b | 0.08 | >100 | >1250 |
| Control | Ribavirin | 10 | >100 | >10 |
Note: The data presented in this table is representative and compiled based on findings that imidazo[1,2-b]pyridazine derivatives show potent activity against HRV-14.[1] Actual values may vary based on experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cells: HeLa (human cervical cancer) cells (or other susceptible cell line for the virus of interest).
-
Virus: Human Rhinovirus 14 (HRV-14) (or other lytic virus).
-
Compounds: Imidazo[1,2-b]pyridazine derivatives dissolved in dimethyl sulfoxide (DMSO).
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
Overlay Medium: 2X MEM (Minimum Essential Medium) mixed 1:1 with 1.2% Avicel or other semi-solid overlay like agarose.
-
-
Reagents:
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
DMSO (cell culture grade)
-
Procedure
-
Cell Seeding:
-
One day prior to infection, seed HeLa cells into 12-well plates at a density that will form a confluent monolayer on the day of the experiment.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution Preparation:
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine compounds in Infection Medium. The final concentration of DMSO should be kept constant across all dilutions and should not exceed 0.5%.
-
-
Viral Infection and Compound Treatment:
-
On the day of the experiment, aspirate the Growth Medium from the confluent cell monolayers and wash once with PBS.
-
Prepare a virus dilution in Infection Medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
In separate tubes, mix the virus dilution with an equal volume of each compound dilution. Also, prepare a virus control (virus + medium with DMSO) and a cell control (medium with DMSO only).
-
Incubate the virus-compound mixtures at 37°C for 1 hour to allow the compounds to interact with the virus.
-
Add 200 µL of the virus-compound mixtures to the respective wells of the 12-well plates.
-
Incubate the plates at 37°C for 2 hours, gently rocking every 15-20 minutes to ensure even distribution of the inoculum.
-
-
Overlay and Incubation:
-
After the incubation period, aspirate the inoculum from the wells.
-
Gently add 1 mL of the Overlay Medium to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible in the virus control wells.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 10% formalin to each well and incubating for at least 4 hours.
-
Carefully remove the overlay and the formalin.
-
Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Determine the EC50 value by non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Plaque Reduction Assay.
Potential Signaling Pathways Modulated by Imidazo[1,2-b]pyridazine Compounds
Some imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of cellular kinases such as Tyrosine Kinase 2 (Tyk2) and the PI3K/mTOR pathway. These pathways are often manipulated by viruses to facilitate their replication. Inhibition of these pathways can thus represent an indirect antiviral strategy.
Caption: Inhibition of PI3K/mTOR pathway by imidazo[1,2-b]pyridazines.
Conclusion
The plaque reduction assay is a robust and reliable method for determining the in vitro antiviral efficacy of imidazo[1,2-b]pyridazine compounds. The detailed protocol provided herein allows for the consistent and accurate determination of EC50 values. The representative data and the signaling pathway diagrams offer a comprehensive overview for researchers engaged in the discovery and development of novel antiviral therapeutics based on the imidazo[1,2-b]pyridazine scaffold. Further investigation into the specific mechanisms of action, such as the inhibition of Tyk2 or PI3K/mTOR pathways, will be crucial for the optimization of these promising antiviral agents.
References
Application Notes and Protocols: Cytopathic Effect (CPE) Assay for Imidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antiviral properties.[1][2] The evaluation of novel synthetic compounds, such as imidazo[1,2-b]pyridazine derivatives, for their potential as antiviral agents is a critical step in the drug discovery pipeline. A fundamental and widely used method for assessing the in vitro antiviral efficacy of a compound is the cytopathic effect (CPE) inhibition assay.[3]
The CPE assay is a cell-based assay that measures the ability of a compound to protect host cells from the destructive effects of a viral infection.[3] Many viruses cause visible morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as the cytopathic effect. Antiviral compounds can inhibit viral replication, thereby preventing or reducing CPE. This application note provides detailed protocols for conducting CPE assays to evaluate imidazo[1,2-b]pyridazine derivatives, utilizing two common quantification methods: crystal violet staining and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Data Presentation
The antiviral activity and cytotoxicity of novel compounds are typically quantified by determining the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), respectively. The EC₅₀ represents the concentration of a compound that inhibits the viral cytopathic effect by 50%, while the CC₅₀ is the concentration that reduces the viability of uninfected cells by 50%. A crucial parameter derived from these values is the selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a greater therapeutic window for the compound, signifying that it is more potent against the virus than it is toxic to the host cells.
The following table summarizes the in vitro antiviral activity and cytotoxicity of a series of representative imidazo[1,2-b]pyridazine and related imidazo[1,2-a]pyrazine derivatives against various human viruses.
| Compound ID | Structure | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1 | 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | VZV (TK⁺) | 2.5 | >100 | >40 |
| 2 | 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | VZV (TK⁺) | 1.8 | >100 | >55 |
| 3 | 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | HCMV (AD-169) | 3.5 | >100 | >28 |
| 4 | 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | HCMV (AD-169) | 2.8 | >100 | >35 |
| 5 | 2-(pyridin-4-yl)-3-cyclohexyl-imidazo[1,2-a]pyrazine (3b) | HCoV-229E | 56.96 | 406.86 | 7.14 |
Data for compounds 1-4 sourced from Galtier et al., Antiviral Chemistry & Chemotherapy (2003).[4] Data for compound 5 sourced from an evaluation of imidazo[1,2-a]pyrazine derivatives.[5]
Experimental Protocols
This section provides detailed methodologies for performing the cytopathic effect (CPE) inhibition assay using either the crystal violet staining method or the MTT assay.
General Workflow for CPE Assay
The overall experimental workflow for evaluating the antiviral activity of imidazo[1,2-b]pyridazine derivatives using a CPE assay is depicted below.
Caption: General experimental workflow for the cytopathic effect (CPE) inhibition assay.
Protocol 1: CPE Inhibition Assay using Crystal Violet Staining
This method is a simple and cost-effective way to visualize and quantify the CPE. The crystal violet dye stains the nuclei of adherent cells, and the amount of dye retained is proportional to the number of viable cells.
Materials:
-
Appropriate host cell line (e.g., HeLa cells for Human Rhinovirus, Vero cells for Herpes Simplex Virus)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Virus stock of known titer
-
Imidazo[1,2-b]pyridazine derivatives dissolved in DMSO
-
Positive control antiviral drug (e.g., Acyclovir for HSV)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution: 10% formalin in PBS
-
Staining solution: 0.5% crystal violet in 20% methanol
-
Solubilization solution: 100% methanol or 1% SDS in PBS
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into a 96-well plate at a density that will form a confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
On the day of the assay, prepare serial dilutions of the imidazo[1,2-b]pyridazine derivatives and the positive control in infection medium. A typical starting concentration is 100 µM.
-
Remove the complete medium from the cell monolayer and add 100 µL of the compound dilutions to the appropriate wells.
-
Include "cell control" (medium only, no virus, no compound) and "virus control" (medium only, with virus, no compound) wells.
-
For cytotoxicity assessment, prepare a parallel plate with the same compound dilutions but without the addition of virus.
-
-
Virus Infection:
-
Dilute the virus stock in infection medium to a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 48-72 hours.
-
Add 100 µL of the diluted virus to all wells except the cell control and cytotoxicity plate wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Staining and Quantification:
-
After the incubation period, carefully aspirate the medium from all wells.
-
Gently wash the cell monolayer twice with 200 µL of PBS.
-
Add 100 µL of fixing solution to each well and incubate for 20 minutes at room temperature.
-
Discard the fixative and add 100 µL of crystal violet staining solution to each well. Incubate for 15-20 minutes at room temperature.
-
Wash the plates thoroughly with tap water to remove excess stain and allow them to air dry completely.
-
Add 100 µL of solubilization solution to each well to dissolve the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition and cytotoxicity using the following formulas:
-
% CPE Inhibition = [(OD_test - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100
-
% Cytotoxicity = [1 - (OD_cytotoxicity_test / OD_cell_control)] * 100
-
-
Plot the percentage of inhibition/cytotoxicity against the compound concentration and determine the EC₅₀ and CC₅₀ values using a non-linear regression analysis.
-
Protocol 2: CPE Inhibition Assay using MTT Assay
The MTT assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Same as Protocol 1, with the following additions/substitutions:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding, Compound Addition, and Virus Infection:
-
Follow steps 1-3 from Protocol 1.
-
-
MTT Addition and Incubation:
-
At the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
-
Solubilization and Quantification:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The data analysis is the same as in step 5 of Protocol 1.
-
Signaling Pathways and Logical Relationships
The CPE assay is a phenotypic assay and does not directly elucidate the mechanism of action of the antiviral compound. However, imidazo[1,2-b]pyridazine derivatives can potentially inhibit viral replication at various stages of the viral life cycle. The diagram below illustrates the potential points of intervention for an antiviral agent.
Caption: Potential stages of viral replication inhibited by antiviral compounds.
Conclusion
The cytopathic effect inhibition assay is a robust and reliable method for the primary screening and evaluation of the antiviral potential of imidazo[1,2-b]pyridazine derivatives. The detailed protocols provided for both crystal violet and MTT-based assays offer flexibility depending on laboratory resources and throughput requirements. The quantitative data generated from these assays, including EC₅₀, CC₅₀, and SI values, are essential for the initial characterization and prioritization of lead compounds in the antiviral drug discovery process. Further studies would be required to elucidate the specific mechanism of action of any promising candidates identified through these screening methods.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 6-chloroimidazo[1,2-b]pyridazine hydrochloride in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for working with 6-chloroimidazo[1,2-b]pyridazine hydrochloride. The following sections address common issues related to its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which signaling pathways is it relevant?
This compound is a heterocyclic small molecule. Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as inhibitors of key signaling pathways, making them of interest in drug discovery. Two such pathways are:
-
TYK2/JAK/STAT Pathway: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family. This pathway is crucial for signaling by cytokines like interleukins (IL-12, IL-23) and interferons (Type I IFN), which are involved in inflammatory and autoimmune responses.[1][2][3]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5][6] Its dysregulation is frequently observed in cancer and fibrotic diseases.[4][5]
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the common causes?
Precipitation of small molecules like this compound in aqueous buffers is a frequent issue. The primary reasons include:
-
Low Aqueous Solubility: Many organic compounds have limited solubility in water-based solutions.
-
"Solvent Shock": The compound is often dissolved in a concentrated stock solution using an organic solvent like dimethyl sulfoxide (DMSO). When this stock is diluted into an aqueous assay buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.
-
High Final Concentration: The concentration of the compound in the assay may exceed its solubility limit in the final buffer composition.
-
pH Effects: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.
-
Temperature Changes: Shifting the compound from room temperature to an incubator at 37°C, for instance, can affect its solubility.
Q3: My DMSO stock solution is clear. Why does the compound precipitate upon dilution in my cell culture medium?
A clear stock solution in 100% DMSO does not ensure solubility in an aqueous environment. The dramatic decrease in the percentage of organic solvent upon dilution into your cell culture medium significantly lowers the compound's solubility. This is a common phenomenon when working with hydrophobic small molecules.
Q4: What is the maximum recommended final concentration of DMSO in my assay?
A final DMSO concentration of 0.5% to 1% is generally well-tolerated in most cell-based and biochemical assays. Higher concentrations can lead to solvent-induced toxicity or off-target effects, in addition to potentially still not being sufficient to maintain the solubility of your compound. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.
Q5: Is it acceptable to use a solution with a visible precipitate?
No, it is highly inadvisable to use a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this troubleshooting guide.
Troubleshooting Workflow
Caption: General workflow for troubleshooting compound precipitation.
Data Presentation: Illustrative Solubility Improvement Strategies
Due to the lack of specific published solubility data for this compound, the following table presents hypothetical data to illustrate the effects of different troubleshooting strategies.
| Condition | Visual Observation | Apparent Solubility (Hypothetical) | Recommendation |
| 10 µM in PBS, pH 7.4 (from DMSO stock) | Immediate Precipitate | < 1 µM | The compound has very low aqueous solubility at neutral pH. |
| 10 µM in PBS, pH 5.0 (from DMSO stock) | Clear Solution | > 10 µM | Lowering the pH significantly improves solubility. This is a primary strategy to explore. |
| 10 µM in PBS, pH 7.4, with 1% DMSO | Fine Precipitate | ~ 2-5 µM | A slight increase in co-solvent helps but may not be sufficient at higher concentrations. |
| 10 µM in PBS, pH 7.4, with 5% Ethanol | Slight Haze | ~ 5-8 µM | Ethanol may be a more effective co-solvent for this compound, but assay tolerance must be verified. |
| 10 µM in PBS, pH 7.4, with 10 mM HP-β-CD | Clear Solution | > 10 µM | Hydroxypropyl-β-cyclodextrin can effectively encapsulate the compound and increase its aqueous solubility. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Screen
This protocol helps determine the optimal pH for solubilizing this compound in your aqueous buffer.
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare Buffers: Prepare a series of your assay base buffer (e.g., phosphate or citrate buffer) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Dilute the Compound: In separate microcentrifuge tubes, add the DMSO stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all samples (e.g., 1%).
-
Equilibrate and Observe: Vortex each tube briefly. Incubate at the experimental temperature (e.g., room temperature or 37°C) for 15-30 minutes.
-
Assess Solubility:
-
Visual Inspection: Check for any visible precipitate or turbidity.
-
Quantitative Measurement (Optional): Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method like HPLC-UV.
-
Protocol 2: Co-Solvent Tolerance Test
This protocol is designed to find the highest concentration of a co-solvent that your assay can tolerate without affecting the biological system (e.g., enzyme activity or cell viability).
-
Prepare Reagents:
-
Your biological system (e.g., enzyme solution, cell culture).
-
Assay buffer.
-
100% co-solvent (e.g., DMSO, ethanol).
-
-
Set up Reactions/Cultures: Prepare a series of reactions or cell cultures with increasing final concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5%). Include a control with no co-solvent.
-
Perform Assay: Run your standard assay protocol.
-
Analyze Data: Plot the assay readout (e.g., enzyme activity, cell viability as a percentage of the control) against the co-solvent concentration. Determine the highest concentration that does not cause a significant deviation from the control (e.g., maintains >90% activity/viability).
Signaling Pathway Diagrams
TYK2/JAK/STAT Signaling Pathway
Caption: Inhibition of the TYK2/JAK/STAT pathway.
PI3K/AKT/mTOR Signaling Pathway
Caption: Dual inhibition of the PI3K/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of imidazo[1,2-b]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many imidazo[1,2-b]pyridazine derivatives?
A1: The poor oral bioavailability of imidazo[1,2-b]pyridazine derivatives often stems from a combination of factors, including:
-
Low Aqueous Solubility: Many derivatives are lipophilic, leading to poor dissolution in the gastrointestinal fluids.[1][2]
-
Poor Membrane Permeability: While some derivatives are lipophilic enough to partition into the intestinal membrane, they may still exhibit low permeability due to factors like molecular size, polarity, and the presence of multiple hydrogen bond donors.[1][3]
-
Metabolic Instability: These compounds can be susceptible to first-pass metabolism in the liver, primarily by cytochrome P450 enzymes.[1][3]
-
Efflux by Transporters: Some derivatives can be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), reducing their net absorption.
Q2: What initial steps should I take to assess the oral bioavailability of my imidazo[1,2-b]pyridazine derivative?
A2: A standard initial assessment should include:
-
In vitro dissolution studies: To determine the solubility and dissolution rate in simulated gastric and intestinal fluids.
-
Caco-2 permeability assay: This in vitro model predicts intestinal permeability and can indicate potential for efflux.[3][4]
-
Liver microsomal stability assay: To evaluate the metabolic stability of the compound in the presence of liver enzymes.[1][3]
-
In vivo pharmacokinetic (PK) studies: In animal models (e.g., rats, mice) to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).[1][5]
Q3: How can I improve the aqueous solubility of my compound?
A3: Several formulation strategies can be employed to enhance solubility:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[1]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution.[1][2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the GI tract, improving solubilization and absorption.[1]
-
Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in vivo.
Q4: My compound shows good solubility but poor permeability in the Caco-2 assay. What could be the issue and how can I address it?
A4: Poor permeability despite good solubility often points to issues with membrane transport.
-
P-glycoprotein (P-gp) Efflux: Your compound may be a substrate for P-gp. To confirm this, you can perform the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests P-gp mediated efflux.
-
Structural Modification: Consider medicinal chemistry approaches to reduce P-gp efflux. This could involve masking the recognition sites for P-gp or altering the physicochemical properties of the molecule. For instance, introducing functionalities capable of forming intramolecular hydrogen bonds has been shown to enhance Caco-2 permeability in some imidazo[1,2-b]pyridazine analogs.[1]
Q5: My compound is rapidly metabolized in liver microsomes. What are my options?
A5: High metabolic instability is a common challenge. Strategies to address this include:
-
Structural Modification: Identify the metabolic "hotspots" on your molecule and modify them to block or slow down metabolism. This could involve introducing electron-withdrawing groups or replacing metabolically liable groups.
-
Prodrugs: Designing a prodrug that is less susceptible to first-pass metabolism and releases the active drug systemically.
-
Co-administration with Enzyme Inhibitors: While not a preferred long-term strategy due to potential drug-drug interactions, co-administration with a known inhibitor of the metabolizing enzyme can be used in preclinical studies to assess the compound's potential if metabolism were reduced.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the test compound. | Increase the donor concentration (with caution to avoid saturation of transport proteins) or introduce a solubilizing agent like bovine serum albumin (BSA) into the basolateral compartment.[3] |
| Compound is a substrate for efflux transporters (e.g., P-gp). | Perform a bidirectional Caco-2 assay (apical to basolateral and basolateral to apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[6] Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.[6] |
| Poor integrity of the Caco-2 cell monolayer. | Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) before the experiment. TEER values should be within the acceptable range for your laboratory's established protocol.[6] Perform a Lucifer Yellow rejection assay to confirm low paracellular leakage.[6] |
| Low recovery of the compound after the assay. | Investigate potential issues like nonspecific binding to the plate or instability of the compound in the assay buffer. |
Issue 2: High Clearance in Liver Microsomal Stability Assay
| Possible Cause | Troubleshooting Step |
| Rapid metabolism by Phase I enzymes (Cytochrome P450s). | Identify the specific CYP enzymes involved using recombinant CYP assays. This can guide structure-activity relationship (SAR) studies to modify the metabolic hotspots. |
| Compound instability in the assay buffer. | Run a control incubation without NADPH to assess the chemical stability of the compound under the assay conditions. |
| High nonspecific binding to microsomes. | Measure the fraction of unbound drug in the microsomal incubation to obtain a more accurate intrinsic clearance value. |
Data Presentation
Table 1: In Vitro Data for Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound | Tyk2 JH2 Ki (nM) | IFNα IC50 (nM) | hWB IC50 (nM) | Human Liver Microsomal Stability (% remaining at 10 min) | Caco-2 Papp (nm/s) |
| 4 | 1.8 | 3.6 | 129 | 11 | - |
| 5 | - | - | - | 99 | 34 |
| 6a | 11 | 21 | >12500 | 56 | - |
| 6b | 2.6 | 6.7 | 817 | 88 | - |
| 6e | 1.9 | 12 | 136 | 82 | 142 |
| 6f | 1.8 | 14 | 125 | 85 | 34 |
| 6g | 1.8 | 15 | 113 | 87 | 56 |
| Data sourced from: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.[1] |
Table 2: Pharmacokinetic Profiles of Compound 6 in Different Species
| Species | Dose (PO) (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | F (%) |
| Mouse | 10 | 1080 | 0.5 | 3980 | 86 |
| Rat | 10 | 1860 | 2 | 12300 | 114 |
| Cyno | 10 | 534 | 2 | 3480 | 46 |
| Dog | 10 | 693 | 4 | 5600 | 50 |
| Data sourced from: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.[1] |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a compound and assess its potential for active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[6]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[6]
-
Assay Procedure:
-
The test compound is added to the apical (donor) compartment, and buffer is added to the basolateral (receiver) compartment.
-
For bidirectional transport studies, the compound is also added to the basolateral compartment in a separate set of wells.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at predetermined time points.
-
-
Sample Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. For bidirectional studies, the efflux ratio is determined.[6]
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
Preparation:
-
Incubation:
-
In a microcentrifuge tube, mix the microsomal solution, the NADPH regenerating system, and the test compound.
-
Incubate the mixture at 37°C with gentle agitation.[1]
-
At specific time points (e.g., 0, 10, 30, 60 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile to precipitate the proteins.[1]
-
-
Sample Preparation:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Sample Analysis: Quantify the remaining concentration of the test compound in the supernatant using LC-MS/MS.
-
Data Analysis: Plot the percentage of compound remaining versus time to determine the half-life (t½) and intrinsic clearance (CLint).
Preparation of Solid Dispersions (Solvent Evaporation Method)
Objective: To enhance the dissolution rate of a poorly soluble imidazo[1,2-b]pyridazine derivative.
Methodology:
-
Dissolution: Dissolve both the drug and a hydrophilic carrier (e.g., PVP, PEG) in a common organic solvent.[2][7]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure to obtain a solid mass.
-
Milling and Sieving: Pulverize the solid mass and pass it through a sieve to obtain a uniform particle size.[2]
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and dissolution testing to confirm the amorphous state and improved dissolution profile.
Visualizations
Caption: A typical workflow for screening the oral bioavailability of imidazo[1,2-b]pyridazine derivatives.
Caption: Diagram illustrating the role of P-glycoprotein in reducing drug absorption and how inhibitors can counteract this effect.
Caption: Key formulation strategies to enhance the oral bioavailability of poorly soluble imidazo[1,2-b]pyridazine derivatives.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 6-chloroimidazo[1,2-b]pyridazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-chloroimidazo[1,2-b]pyridazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 6-chloroimidazo[1,2-b]pyridazine.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure accurate stoichiometry of reactants. The reaction of 6-amino-3-chloropyridazine with monochloroacetaldehyde, for instance, is optimal with a 1.5-6 molar equivalent of monochloroacetaldehyde to 1 molar equivalent of the pyridazine derivative.[1]- Extend the reaction time. The reaction between 6-amino-3-chloropyridazine and monochloroacetaldehyde can be run for 30 minutes to 10 hours.[1] For the cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone, a reaction time of 48 hours has been reported.[2]- Increase the reaction temperature. A temperature range of 50-100°C is recommended for the reaction with monochloroacetaldehyde.[1] |
| Side reactions | - Control the reaction temperature. For reactions involving monochloroacetaldehyde, maintaining the temperature within the 50-100°C range can minimize side product formation.[1] | |
| Inefficient purification | - Optimize the purification method. For the product obtained from the reaction with monochloroacetaldehyde, isolation by chromatography after concentration and extraction is recommended.[1] For the product from the reaction with 1,3-dichloroacetone, purification by chromatography on silica gel is effective.[2] | |
| Impure Product | Presence of unreacted starting materials | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. |
| Formation of byproducts | - Adjust the pH of the reaction mixture. For certain steps, maintaining a pH between 5 and 8 can be advantageous.[1]- Recrystallization or column chromatography can be employed to remove impurities. | |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent | - After the reaction, concentrate the mixture under reduced pressure.[1][2]- Perform an extraction with a suitable organic solvent. |
| Formation of an emulsion during extraction | - Addition of brine (saturated NaCl solution) can help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 6-chloroimidazo[1,2-b]pyridazine?
A1: Common starting materials include 6-amino-3-chloropyridazine or 3-amino-6-chloropyridazine, which are then reacted with a suitable cyclizing agent.[1][2][3]
Q2: What are the typical reaction conditions for the synthesis?
A2: The reaction conditions vary depending on the chosen synthetic route. For the reaction of 6-amino-3-chloropyridazine with monochloroacetaldehyde, the reaction is typically carried out in a solvent like water or ethanol at a temperature of 50-100°C for 30 minutes to 10 hours.[1] Another method involves the cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in 1,2-dimethoxyethane under reflux for 48 hours.[2]
Q3: How can the yield of the reaction be optimized?
A3: To optimize the yield, consider the following:
-
Reactant Ratio: Use an excess of the cyclizing agent. For example, a 1.5 to 6 molar ratio of monochloroacetaldehyde to 6-amino-3-chloropyridazine is recommended.[1]
-
Reaction Time and Temperature: Adjust the reaction time and temperature within the recommended ranges to drive the reaction to completion.[1]
-
pH Control: For some reactions, maintaining a pH between 5 and 8 can be beneficial.[1]
Q4: What purification techniques are most effective for 6-chloroimidazo[1,2-b]pyridazine?
A4: The most common and effective purification method is column chromatography on silica gel.[1][2] Following the reaction, the crude product is typically concentrated, extracted, and then subjected to chromatographic purification.[1]
Q5: Are there any safety precautions to consider during the synthesis?
A5: Yes, it is important to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. Monochloroacetaldehyde is a hazardous substance and should be handled with particular care.
Experimental Protocols
Synthesis via Reaction with Monochloroacetaldehyde
This protocol is based on the reaction of 6-amino-3-chloropyridazine with monochloroacetaldehyde.[1]
Materials:
-
6-amino-3-chloropyridazine
-
Monochloroacetaldehyde (solid or ~55-20% w/w solution)
-
Solvent (e.g., water, ethanol)
Procedure:
-
In a reaction vessel, combine 1 molar equivalent of 6-amino-3-chloropyridazine with 1.5 to 6 molar equivalents of monochloroacetaldehyde.
-
Add the chosen solvent (e.g., water or ethanol).
-
Heat the reaction mixture to a temperature between 50 and 100°C.
-
Maintain the reaction at this temperature for a period of 30 minutes to 10 hours, monitoring the progress by a suitable analytical method (e.g., TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the product into a suitable organic solvent.
-
Isolate the final product, 6-chloroimidazo[1,2-b]pyridazine, using column chromatography.
Synthesis via Cyclocondensation with 1,3-Dichloroacetone
This protocol describes the synthesis from 3-amino-6-chloropyridazine and 1,3-dichloroacetone.[2]
Materials:
-
3-amino-6-chloropyridazine
-
1,3-dichloroacetone
-
1,2-dimethoxyethane (DME)
-
Silica gel for chromatography
-
Eluent (e.g., dichloromethane-ethyl acetate mixture)
Procedure:
-
Dissolve 1 equivalent of 3-amino-6-chloropyridazine in 1,2-dimethoxyethane in a round-bottom flask.
-
Add 1.1 equivalents of 1,3-dichloroacetone to the solution.
-
Heat the reaction mixture to reflux and stir for 48 hours.
-
After 48 hours, evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane-ethyl acetate 9:1) to obtain 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-amino-3-chloropyridazine | Monochloroacetaldehyde | Water or Ethanol | 50-100 | 0.5-10 | High | [1] |
| 3-amino-6-chloropyridazine | 1,3-dichloroacetone | 1,2-dimethoxyethane | Reflux | 48 | 37 | [2] |
Visualizations
Caption: Workflow for the synthesis of 6-chloroimidazo[1,2-b]pyridazine via monochloroacetaldehyde.
References
Technical Support Center: Synthesis of Substituted Imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted imidazo[1,2-b]pyridazines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-b]pyridazines, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Imidazo[1,2-b]pyridazine Product
-
Question: My reaction to synthesize a substituted imidazo[1,2-b]pyridazine has resulted in a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of imidazo[1,2-b]pyridazines is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incorrect Regioselectivity: The initial alkylation of the 3-aminopyridazine starting material is a critical step. Alkylation can occur at two different nitrogen atoms of the pyridazine ring. The desired reaction is the alkylation at the nitrogen atom that is not adjacent to the amino group, which is the most nucleophilic site.[1] If the wrong nitrogen is alkylated, the subsequent cyclization to form the imidazo[1,2-b]pyridazine ring will be hampered.[1]
-
Solution: To favor the correct regioselectivity, it is often beneficial to use a 3-amino-6-halopyridazine as the starting material. The presence of a halogen atom at the 6-position directs the alkylation to the desired nitrogen atom, leading to a successful cyclization and good yields.[1]
-
-
Sub-optimal Reaction Conditions: The reaction conditions, including the choice of base, solvent, and temperature, play a crucial role.
-
Solution: A mild base such as sodium bicarbonate is often effective for the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine.[1] For C-6 amination reactions on a 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a combination of CsF and a phase-transfer catalyst like BnNEt₃Cl in DMSO at 100 °C has been shown to give excellent yields.[2]
-
-
Starting Material Quality: The purity of your starting materials, such as the 3-aminopyridazine and the α-haloketone, is critical. Impurities can interfere with the reaction.
-
Solution: Ensure your starting materials are pure. Recrystallize or purify them if necessary. For instance, 3-amino-6-iodopyridazine can be prepared in high yield by refluxing 3-amino-6-chloropyridazine in a 57% HI solution, as direct synthesis from 3,6-diiodopyridazine can lead to low yields and the formation of 3,6-diaminopyridazine as a major byproduct.[1]
-
-
Side Reactions: Unwanted side reactions can consume your starting materials and reduce the yield of the desired product. For example, in the synthesis of 3-amino-6-iodopyridazine from 3,6-diiodopyridazine, the formation of 3,6-diaminopyridazine is a major side reaction.[1]
-
Solution: Carefully choose your synthetic route to minimize side reactions. The choice of reagents and reaction conditions is key.
-
-
Issue 2: Difficulty in the Purification of the Final Product
-
Question: I am having trouble purifying my substituted imidazo[1,2-b]pyridazine. What are some effective purification strategies?
-
Answer: Purification can indeed be challenging. Here are some common techniques and tips:
-
Column Chromatography: This is a widely used method for purifying organic compounds.
-
Tips: Use a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) and silica gel as the stationary phase.[3] Monitor the separation using thin-layer chromatography (TLC).
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a very effective way to obtain a highly pure compound.
-
Tips: The choice of solvent is crucial. You want a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Tips: Diethyl ether is often used for triturating crude products in imidazo[1,2-b]pyridazine synthesis to remove soluble impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the imidazo[1,2-b]pyridazine core?
A1: The most frequently employed method is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[1][4] This reaction is typically carried out under mild basic conditions, for example, using sodium bicarbonate.[1]
Q2: How can I introduce substituents at the C-6 position of the imidazo[1,2-b]pyridazine ring?
A2: The C-6 position is often functionalized through nucleophilic aromatic substitution (SNAr) reactions, especially when a halogen atom is present at this position.[5][6] For instance, 3-bromo-6-chloroimidazo[1,2-b]pyridazine can be reacted with various primary or secondary amines in the presence of CsF and a phase-transfer catalyst to yield C-6 aminated products in high yields.[2][7]
Q3: Are there any one-pot or multicomponent reactions available for the synthesis of substituted imidazo[1,2-b]pyridazines?
A3: Yes, multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé reaction have been successfully used to synthesize substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines.[8][9] These reactions offer the advantage of assembling complex molecules from simple starting materials in a single step, often with high atom economy.[10]
Q4: What are some of the key biological activities of substituted imidazo[1,2-b]pyridazines?
A4: Substituted imidazo[1,2-b]pyridazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated for their potential as:
-
Enzyme inhibitors[5]
-
Antiviral agents[5]
-
Ligands for β-amyloid plaques in the context of Alzheimer's disease[1]
-
Inhibitors of TNF-α production[5]
-
Selective inhibitors of various kinases, such as Tyk2 JH2, for the treatment of autoimmune and inflammatory diseases[11]
-
Ligands for central and peripheral benzodiazepine receptors[12]
Quantitative Data Summary
The following tables summarize the yields of various substituted imidazo[1,2-b]pyridazines synthesized through different methods.
Table 1: Yields for C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine [2][7]
| Amine Reactant | Product | Yield (%) |
| Propylamine | 3-bromo-6-(propylamino)imidazo[1,2-b]pyridazine | 95 |
| Benzylamine | 3-bromo-6-(benzylamino)imidazo[1,2-b]pyridazine | 98 |
| 2-Thienemethylamine | 3-bromo-6-((thiophen-2-ylmethyl)amino)imidazo[1,2-b]pyridazine | 96 |
| Pyrrolidine | 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 94 |
| Morpholine | 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 92 |
Table 2: Yields for the Synthesis of Benzohydrazide Incorporated Imidazo[1,2-b]pyridazines
| Starting Hydrazide | Product | Yield (%) |
| Isonicotinohydrazide | (E)-N'-( (6-chloroimidazo[1,2-b]pyridazin-3-yl)methylene)isonicotinohydrazide | 85 |
| 4-Hydroxybenzohydrazide | (E)-N'-( (6-chloroimidazo[1,2-b]pyridazin-3-yl)methylene)-4-hydroxybenzohydrazide | 88 |
| 4-Chlorobenzohydrazide | (E)-4-chloro-N'-( (6-chloroimidazo[1,2-b]pyridazin-3-yl)methylene)benzohydrazide | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Substituted-2-phenylimidazo[1,2-b]pyridazines [1]
-
A mixture of the appropriate 3-amino-6-halopyridazine (1 mmol) and α-bromoacetophenone (1.1 mmol) in ethanol (10 mL) is prepared.
-
Sodium bicarbonate (2 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Efficient Synthesis of C-6 Aminated 3-bromoimidazo[1,2-b]pyridazines [2][7]
-
To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in DMSO are added the desired primary or secondary amine (2.0 equiv), CsF (1.0 equiv), and BnNEt₃Cl (10 mol %).
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired C-6 aminated product.
Visualizations
Caption: General workflow for the synthesis of substituted imidazo[1,2-b]pyridazines.
Caption: Troubleshooting guide for low yield in imidazo[1,2-b]pyridazine synthesis.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-b]pyridazine-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the metabolic stability of imidazo[1,2-b]pyridazine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic liabilities associated with the imidazo[1,2-b]pyridazine scaffold?
A1: The imidazo[1,2-b]pyridazine core itself is relatively stable, but substituents on the scaffold are often the primary sites of metabolism. Common metabolic hotspots include positions that are susceptible to oxidation by cytochrome P450 (CYP) enzymes. The specific site of metabolism is highly dependent on the nature and position of the substituents. For instance, unsubstituted positions on aryl rings attached to the core, as well as alkyl groups, are frequent sites of hydroxylation.
Q2: What are the primary strategies to improve the metabolic stability of our imidazo[1,2-b]pyridazine-based inhibitors?
A2: Several strategies can be employed to enhance metabolic stability:
-
Metabolic Blocking: Introducing metabolically stable groups, such as fluorine atoms or small alkyl groups, at identified metabolic hotspots can prevent enzymatic degradation.
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break.[1]
-
Structural Modification: Replacing metabolically unstable moieties with more stable isosteres can improve the overall metabolic profile. For example, replacing an aniline group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety has been shown to dramatically improve metabolic stability.[2]
-
Reduction of Lipophilicity: High lipophilicity (often measured as cLogP) can lead to increased non-specific binding to metabolic enzymes and membranes, resulting in higher metabolic clearance. Reducing cLogP can improve metabolic stability.[2]
-
Introduction of Polar Groups: Incorporating polar groups, such as morpholine, can enhance aqueous solubility and metabolic stability, leading to improved bioavailability.[3]
Q3: How do we identify the specific metabolic "hotspots" on our lead compound?
A3: Identifying metabolic hotspots is a critical step in optimizing your inhibitor. This is typically achieved through metabolite identification studies. The process involves incubating your compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The structures of the detected metabolites will reveal the positions on the molecule that have been modified by metabolic enzymes.
Q4: What is a typical in vitro metabolic stability assay, and what are the key parameters to measure?
A4: A common in vitro method is the liver microsomal stability assay.[4] This assay involves incubating the test compound with liver microsomes (which contain a high concentration of CYP enzymes) and a cofactor like NADPH.[5] The concentration of the parent compound is monitored over time by LC-MS/MS. The key parameters derived from this assay are:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The rate of metabolism in the absence of physiological limitations like blood flow.[5]
These parameters help in predicting the in vivo hepatic clearance of the compound.[6]
Troubleshooting Guides
Problem 1: My imidazo[1,2-b]pyridazine inhibitor shows high clearance in the liver microsomal stability assay.
| Possible Cause | Suggested Solution |
| Presence of a significant metabolic hotspot. | Perform a metabolite identification study to pinpoint the exact site of metabolism. Once identified, apply strategies like metabolic blocking (e.g., fluorination) or deuteration at that position. |
| High lipophilicity of the compound. | Modify the structure to reduce its cLogP value. This can be achieved by introducing more polar functional groups or reducing the size of hydrophobic moieties.[2] |
| Compound is a high-affinity substrate for a specific CYP enzyme. | Consider structural modifications that alter the compound's interaction with the active site of the metabolizing enzyme. Co-incubation with specific CYP inhibitors can help identify the responsible enzyme. |
Problem 2: The results of my microsomal stability assay are not reproducible.
| Possible Cause | Suggested Solution |
| Inconsistent microsome activity. | Ensure that the same batch of liver microsomes is used for comparative studies.[4] Thaw microsomes consistently at 37°C and keep them on ice until use. Avoid repeated freeze-thaw cycles. |
| Degradation of NADPH cofactor. | Prepare the NADPH solution fresh before each experiment and keep it on ice. Ensure the final concentration in the incubation is sufficient. |
| Issues with the analytical method (LC-MS/MS). | Verify the stability of the compound in the autosampler. Use an appropriate internal standard to account for variations in sample processing and instrument response. Ensure the quenching solution effectively stops the metabolic reaction. |
| Compound precipitation in the incubation mixture. | Check the aqueous solubility of your compound at the concentration used in the assay. If solubility is an issue, consider reducing the compound concentration or adding a small percentage of an organic co-solvent (e.g., DMSO, acetonitrile), ensuring it does not inhibit enzyme activity. |
Problem 3: My inhibitor has good in vitro metabolic stability but poor in vivo pharmacokinetics.
| Possible Cause | Suggested Solution |
| Metabolism by non-CYP enzymes. | The microsomal stability assay primarily assesses Phase I metabolism by CYPs.[5] Consider other metabolic pathways, such as those mediated by aldehyde oxidase (AO) or UDP-glucuronosyltransferases (UGTs). Assays with hepatocytes, which contain a broader range of enzymes, can provide a more complete picture. |
| Poor membrane permeability. | Assess the compound's permeability using assays like the Caco-2 permeability assay. Structural modifications may be needed to improve cell penetration. |
| Active transport by efflux transporters. | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its systemic exposure. Conduct experiments with cell lines overexpressing specific transporters to investigate this possibility. |
| Instability in plasma or other biological fluids. | Evaluate the stability of the compound in plasma from the relevant species to check for degradation by plasma esterases or other enzymes. |
Data Presentation
Table 1: Metabolic Stability of Imidazo[1,2-b]pyridazine Analogs in Human, Rat, and Mouse Liver Microsomes
| Compound | R Group | Human (t½, min) | Rat (t½, min) | Mouse (t½, min) |
| 4 | Anilino | < 15 | < 15 | < 15 |
| 5 | 2-oxo-1H-pyridin-3-ylamino | 60 | 35 | 20 |
| 6b | 2-oxo-1-cyclopropyl-pyridin-3-ylamino | 88% remaining | 71% remaining | 39% remaining |
| 6c | 2-oxo-1-(4-cyanophenyl)-pyridin-3-ylamino | 92% remaining | 77% remaining | 71% remaining |
| Data presented as half-life (t½) in minutes or as percentage of compound remaining after a specified incubation time. Data extracted and compiled from a study on Tyk2 JH2 inhibitors.[2] |
Table 2: Effect of Deuteration on the Metabolic Stability of Imidazo[1,2-a]pyridine Analogs
| Compound | Deuteration Site | Human (t½, min) | Mouse (t½, min) | Marmoset (t½, min) |
| 2 | None | 30 | 12 | 19 |
| 30 | Deuterated analog of 2 | 53 | 25 | 35 |
| While this data is for a related imidazo[1,2-a]pyridine scaffold, it illustrates the significant improvement in metabolic half-life (t½) that can be achieved through deuteration.[1] |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of an imidazo[1,2-b]pyridazine-based inhibitor by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Positive control compounds (e.g., testosterone, verapamil)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation Setup:
-
In a 96-well plate, add the diluted microsome suspension to each well.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
For negative controls, add buffer instead of the NADPH system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold quenching solution to the respective wells. The 0-minute time point is typically taken immediately after adding the NADPH system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein concentration).
-
Visualizations
Signaling Pathways
Many imidazo[1,2-b]pyridazine-based inhibitors target protein kinases involved in cell signaling pathways. Below are examples of such pathways.
Caption: TYK2/JAK/STAT signaling pathway inhibited by an imidazo[1,2-b]pyridazine.
References
- 1. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 6-chloroimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 6-chloroimidazo[1,2-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization reactions for 6-chloroimidazo[1,2-b]pyridazine?
A1: The most common and versatile functionalization reactions for 6-chloroimidazo[1,2-b]pyridazine are palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and direct C-H arylation, which typically occurs at the C3 position.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolyzed starting material. What is happening?
A2: You are likely observing the formation of imidazo[1,2-b]pyridazin-6-one. The chloro group at the 6-position is susceptible to hydrolysis, especially under basic conditions or in the presence of water at elevated temperatures. This can be a competing side reaction in many coupling protocols.[1]
Q3: My Suzuki-Miyaura coupling reaction is giving me a significant amount of a homocoupled byproduct of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen. Ensuring your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce this byproduct. The choice of palladium catalyst and ligands can also influence the extent of homocoupling.
Q4: In my Buchwald-Hartwig amination, I am seeing a significant peak that corresponds to the dechlorinated starting material, imidazo[1,2-b]pyridazine. What is this and how can I avoid it?
A4: This byproduct is the result of hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations.[2] It can be promoted by certain catalyst systems and reaction conditions. Optimizing the choice of palladium precatalyst, ligand, and base is crucial to minimize this pathway. For instance, using more sterically hindered phosphine ligands can sometimes suppress hydrodehalogenation.[2]
Q5: I am attempting a C-H arylation on the 6-chloroimidazo[1,2-b]pyridazine core. Which position is most likely to be functionalized?
A5: The C3 position of the imidazo[1,2-b]pyridazine ring system is the most electronically favorable position for direct C-H arylation.[3] However, regioselectivity can be influenced by the specific catalyst, ligands, and directing groups if present. While C3 arylation is most common, functionalization at other positions, such as C7, has been observed in related heterocyclic systems depending on the reaction conditions.[4]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of 6-chloroimidazo[1,2-b]pyridazine.
-
Presence of significant amounts of starting material and/or homocoupled boronic acid byproduct.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more air- and moisture-stable. |
| Inadequate Degassing | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Base | The choice of base is critical. For Suzuki couplings of chloropyridazines, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃. A base screening may be necessary. |
| Suboptimal Ligand | For challenging couplings involving electron-rich chloroheterocycles, bulky and electron-rich phosphine ligands such as SPhos or XPhos may be required to promote efficient oxidative addition and reductive elimination.[5] |
| Low Reaction Temperature | 6-chloroimidazo[1,2-b]pyridazine can be a challenging substrate. Increasing the reaction temperature may be necessary to drive the reaction to completion. Consider using a higher-boiling solvent if needed. |
Issue 2: Formation of Imidazo[1,2-b]pyridazin-6-one byproduct
Symptoms:
-
A significant byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group is observed.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. If an aqueous base solution is required, minimize the amount of water and consider using a phase-transfer catalyst. |
| Strongly Basic Conditions | While a base is necessary for the coupling reaction, excessively strong bases or prolonged reaction times at high temperatures can promote hydrolysis. A careful balance is needed. Consider screening different bases to find one that promotes the desired reaction without significant hydrolysis. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of hydrolysis. If possible, try to run the reaction at a lower temperature, potentially by using a more active catalyst system. |
Issue 3: Poor Regioselectivity in C-H Arylation
Symptoms:
-
Formation of multiple arylated isomers.
-
Low yield of the desired C3-arylated product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Catalyst/Ligand System | The regioselectivity of C-H arylation is highly dependent on the catalyst and ligands used. For C3-arylation of imidazo[1,2-b]pyridazines, phosphine-free palladium acetate systems have been shown to be effective.[3] The use of specific directing groups can also control regioselectivity. |
| Reaction Conditions | Factors such as the solvent, base, and temperature can influence the regioselectivity. A systematic optimization of these parameters may be required to favor the desired isomer. |
| Steric Hindrance | If the desired position for arylation is sterically hindered, functionalization may occur at a more accessible site. Consider using a less bulky arylating agent or a catalyst system that is less sensitive to steric effects. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 6-chloroimidazo[1,2-b]pyridazine with Phenylboronic Acid
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), phenylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DME and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 6-chloroimidazo[1,2-b]pyridazine with Aniline
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) and aniline (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 3: C-H Arylation of 6-chloroimidazo[1,2-b]pyridazine with Bromobenzene
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
Bromobenzene
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA) (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), K₂CO₃ (2.0 eq), and Pd(OAc)₂ (0.05 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMA and bromobenzene (1.5 eq).
-
Seal the tube and heat the reaction mixture to 130 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential reaction pathways in Suzuki-Miyaura coupling.
Caption: Potential side reactions in Buchwald-Hartwig amination.
Caption: Regioselectivity in C-H arylation of 6-chloroimidazo[1,2-b]pyridazine.
References
- 1. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazo[1,2-b]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying imidazo[1,2-b]pyridazine derivatives?
A1: The most frequently employed purification techniques for imidazo[1,2-b]pyridazine derivatives are flash column chromatography on silica gel, crystallization, and trituration. The choice of method depends on the physical properties of the derivative (e.g., solid or oil), the nature of the impurities, and the required final purity.
Q2: My imidazo[1,2-b]pyridazine derivative shows significant tailing during silica gel column chromatography. What causes this and how can I prevent it?
A2: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazo[1,2-b]pyridazines on standard silica gel. The basic nitrogen atoms in the ring system can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation. To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or ammonia in methanol, into the mobile phase can neutralize the acidic sites on the silica gel and improve peak symmetry.
-
Use deactivated or neutral silica gel: Alumina (neutral or basic) can be a good alternative stationary phase for basic compounds. Alternatively, commercially available deactivated silica gels can be used.
-
Consider reversed-phase chromatography: If the compound is sufficiently nonpolar, reversed-phase chromatography (e.g., C18 silica) with a suitable polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.
Q3: I am having trouble finding a suitable solvent for the recrystallization of my imidazo[1,2-b]pyridazine derivative. What should I do?
A3: Finding the ideal recrystallization solvent can be challenging. A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A systematic approach is recommended:
-
Test a range of solvents with varying polarities: Start with common solvents like ethanol, methanol, isopropanol, ethyl acetate, acetone, and toluene.
-
Use a solvent pair: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this:
-
Increase the amount of solvent: Adding more of the "good" solvent can lower the saturation temperature and prevent the compound from coming out of solution as a liquid.
-
Cool the solution more slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.
-
Use a different solvent or solvent system: The initial solvent may not be appropriate for your compound.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). | |
| Product is not Eluting from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. If the compound is very polar, consider using a solvent system containing methanol or a small percentage of acetic acid. |
| Compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a different stationary phase like alumina or a less acidic grade of silica gel. | |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry without any air bubbles. Do not let the column run dry. |
Crystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent). | Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool the solution again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try a different solvent in which the compound is less soluble, or use a solvent pair. | |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low Recovery of the Product | The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice-salt bath or a freezer to further decrease the solubility. Minimize the amount of cold solvent used for washing the crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and depositing crystals prematurely. |
Experimental Protocols
Below are representative experimental protocols for the purification of imidazo[1,2-b]pyridazine derivatives, derived from published literature.
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for each specific derivative.
-
TLC Analysis: Determine a suitable solvent system for column chromatography using TLC. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude imidazo[1,2-b]pyridazine derivative in a minimal amount of dichloromethane or the eluent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Start the elution with the less polar solvent system determined from the TLC analysis. Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazo[1,2-b]pyridazine derivative.
Table 1: Example Solvent Systems for Column Chromatography
| Derivative Type | Stationary Phase | Mobile Phase (v/v) | Reference |
| Substituted 6-chloro-3-nitro-2-((phenylsulfonyl)methyl)imidazo[1,2-b]pyridazine | Silica gel | Dichloromethane-ethyl acetate (9:1) | N/A |
| Substituted methyl 4-(6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)benzoate | Silica gel | 50% ethyl acetate in hexane | N/A |
Protocol 2: Purification by Trituration
This method is useful for removing minor impurities from a solid product.
-
Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. Diethyl ether is a commonly used solvent for triturating imidazo[1,2-b]pyridazine derivatives.
-
Procedure: Place the crude solid in a flask and add a small amount of the chosen solvent. Stir or sonicate the suspension for a period of time (e.g., 15-30 minutes).
-
Isolation: Collect the solid product by filtration, wash it with a small amount of the cold trituration solvent, and dry it under vacuum.
Visualizations
Caption: General purification workflow for imidazo[1,2-b]pyridazine derivatives.
Caption: Troubleshooting guide for column chromatography of imidazo[1,2-b]pyridazines.
Troubleshooting low yield in imidazo[1,2-b]pyridazine cyclization reactions
This technical support center provides troubleshooting guidance for researchers encountering low yields in imidazo[1,2-b]pyridazine cyclization reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not getting any product, or the yield is extremely low. What are the most common initial checks I should perform?
A1: When facing a failed or very low-yield reaction, it's crucial to systematically review the foundational aspects of your experiment.
-
Starting Material Quality: Verify the purity of your 3-aminopyridazine and α-haloketone. Impurities in the starting materials are a frequent cause of reaction failure. For instance, the synthesis of 3-amino-6-iodopyridazine from 3,6-diiodopyridazine can result in low yields and the formation of 3,6-diaminopyridazine as a major byproduct[1]. It is recommended to purify starting materials by recrystallization or column chromatography.
-
Reagent Stability: Ensure the stability and reactivity of your reagents, particularly the α-haloketone, which can degrade over time. Use freshly prepared or properly stored reagents.
-
Reaction Conditions: Double-check that the reaction temperature, time, and atmosphere (if applicable) are appropriate for your specific substrates. Some reactions may require heating, while others proceed at room temperature[2][3].
-
Solvent Purity: Ensure you are using a dry, appropriate solvent. The presence of water can interfere with the reaction, especially if using moisture-sensitive catalysts or bases.
Q2: My reaction is producing a mixture of isomers, leading to a low yield of the desired product. How can I improve regioselectivity?
A2: The formation of isomers is a common problem in the synthesis of imidazo[1,2-b]pyridazines. The key to controlling regioselectivity lies in the electronic properties of the 3-aminopyridazine starting material.
In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic. Alkylation by the α-bromoketone can preferentially occur at this site, which hinders the desired cyclization. To overcome this, placing a halogen at the 6-position of the pyridazine ring greatly reduces the nucleophilicity of the adjacent nitrogen, directing the alkylation to the nitrogen next to the amino group and favoring the formation of the desired imidazo[1,2-b]pyridazine ring system[1]. Therefore, using a 3-amino-6-halopyridazine is a critical strategy for achieving good yields and high regioselectivity[1].
Q3: What role does the base play in this reaction, and which one should I choose?
A3: The base plays a crucial role in the cyclization step by neutralizing the HBr or HCl generated during the reaction. The choice of base can significantly impact the reaction yield.
A mild inorganic base like sodium bicarbonate (NaHCO₃) is commonly used and has been shown to be effective in promoting the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine[1]. Other bases such as potassium carbonate (K₂CO₃) have also been reported[4]. For reactions involving C-6 amination on a pre-formed imidazo[1,2-b]pyridazine core, cesium fluoride (CsF) has been used effectively[5]. The optimal base will depend on the specific substrates and reaction conditions. It is advisable to start with a mild base like NaHCO₃ and explore others if the yield is not satisfactory.
Q4: I am observing multiple spots on my TLC plate that are not my starting materials or desired product. What are the likely side reactions?
A4: Several side reactions can occur during the imidazo[1,2-b]pyridazine synthesis, leading to a complex reaction mixture.
-
Formation of Regioisomers: As discussed in Q2, alkylation at the wrong nitrogen of the aminopyridazine ring can lead to the formation of an undesired isomer.
-
Dimerization or Polymerization: The α-haloketone can undergo self-condensation, especially under strongly basic conditions or at high temperatures.
-
Hydrolysis of the Halogen on the Pyridazine Ring: If the reaction is carried out in the presence of water, the halogen at the C-6 position can be susceptible to nucleophilic substitution by water, leading to the corresponding hydroxylated byproduct.
-
Reaction with Solvent: Some solvents can react with the starting materials or intermediates. For example, using an alcohol as a solvent could potentially lead to ether byproducts.
To minimize side reactions, it is important to use purified starting materials, control the reaction temperature, use a suitable solvent, and choose an appropriate base.
Data on Reaction Condition Optimization
The yield of imidazo[1,2-b]pyridazine synthesis is highly dependent on the reaction conditions. Below are tables summarizing the effects of different catalysts and solvents on the reaction yield, based on literature data.
Table 1: Effect of Catalyst on Imidazo[1,2-a]pyrazine Synthesis [2] (Note: While this data is for a related imidazo[1,2-a]pyrazine system, the principles of catalyst choice are often transferable.)
| Entry | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CAN | EtOH | 20 | 54 |
| 2 | SnCl₄ | EtOH | 24 | 58 |
| 3 | SnCl₂ | EtOH | 24 | 48 |
| 4 | InCl₃ | EtOH | 24 | 62 |
| 5 | PTSA·H₂O | EtOH | 20 | 42 |
| 6 | FeCl₃ | EtOH | 24 | Poor |
| 7 | I₂ | EtOH | 1 | 94 |
Table 2: Effect of Solvent on Iodine-Catalyzed Imidazo[1,2-a]pyrazine Synthesis [2] (Note: This data highlights the significant impact of the solvent on yield.)
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 7 | I₂ (5 mol%) | EtOH | 1 | 94 |
| 8 | I₂ (5 mol%) | MeOH | 1 | 86 |
| 9 | I₂ (5 mol%) | H₂O | 2 | 72 |
| 10 | I₂ (5 mol%) | ACN | 2 | 65 |
| 11 | I₂ (5 mol%) | DCM | 3 | 52 |
| 12 | I₂ (5 mol%) | Toluene | 3 | 45 |
| 13 | None | EtOH | 24 | 0 |
Experimental Protocols
Protocol 1: General Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is adapted from the general procedures described in the literature for the condensation of a 3-amino-6-halopyridazine with an α-haloketone[1][6].
Materials:
-
3-Amino-6-chloropyridazine
-
α-Bromoacetophenone (or other suitable α-haloketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (or another suitable solvent like DME)[3]
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).
-
Add α-bromoacetophenone (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Visualized Workflows and Mechanisms
Below are diagrams illustrating the general reaction mechanism and a troubleshooting workflow for the imidazo[1,2-b]pyridazine cyclization reaction.
Caption: General reaction mechanism for imidazo[1,2-b]pyridazine synthesis.
Caption: Troubleshooting workflow for low-yield imidazo[1,2-b]pyridazine reactions.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Method Refinement for Selective C-6 Amination of 3-bromoimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selective C-6 amination of 3-bromoimidazo[1,2-b]pyridazine. The information is tailored for researchers, scientists, and professionals in drug development to assist in overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the selective C-6 amination of 3-bromoimidazo[1,2-b]pyridazine, particularly when targeting the C-6 position in the presence of a C-3 bromine.
Question: I am observing low to no conversion of my 3-bromo-6-chloroimidazo[1,2-b]pyridazine starting material. What are the potential causes and solutions?
Answer:
Low or no conversion can stem from several factors related to reagents, reaction conditions, and setup. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Amine: Ensure the amine is free of excess moisture and impurities. For solid amines, ensure they are finely powdered.
-
Solvent: Use anhydrous DMSO. The presence of water can negatively impact the reaction.
-
Cesium Fluoride (CsF): CsF is hygroscopic. Use freshly opened or properly stored CsF. Consider drying it under vacuum before use.
-
Phase Transfer Catalyst: Verify the integrity of the benzyltriethylammonium chloride (BnNEt₃Cl).
-
-
Reaction Temperature: The reaction is typically conducted at 100 °C.[1][2] Ensure your reaction mixture reaches and maintains this temperature. Use an oil bath with a contact thermometer for accurate temperature control.
-
Inert Atmosphere: While not always strictly necessary for this specific fluoride-promoted amination, ensuring the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if using sensitive amines.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous suspension, as CsF is not fully soluble in DMSO.
Question: The amination is occurring, but I am getting a significant amount of a side product. How can I improve the selectivity for C-6 amination?
Answer:
The primary challenge with the substrate is achieving selectivity for the C-6 position over the C-3 position. While the C-6 chloro group is generally more reactive towards nucleophilic aromatic substitution than the C-3 bromo group in this system, side reactions can occur.
-
Hydrodehalogenation: Loss of the chloro or bromo substituent can occur, particularly if using a palladium-catalyzed method (Buchwald-Hartwig). If you are attempting a Buchwald-Hartwig amination, this is a known side reaction.[3] For the fluoride-promoted method, this is less common but could be triggered by impurities. Ensure high-purity reagents and solvents.
-
Reaction at C-3: If you observe amination at the C-3 position, it indicates that the reaction conditions are harsh enough to activate the C-3 bromine.
-
Temperature Control: Avoid temperatures significantly above 100 °C, as this may lead to non-selective reactions.
-
Choice of Base: In palladium-catalyzed reactions, the choice of base is critical and highly context-dependent.[4] For the fluoride-promoted method, CsF is reported to be effective for C-6 selectivity.[1][2]
-
Question: My reaction yields are consistently lower than reported in the literature. What can I do to optimize the yield?
Answer:
Suboptimal yields can often be traced back to subtle variations in the experimental protocol.
-
Stoichiometry of Reagents:
-
Reaction Time: The reported reaction time is 24 hours.[1][2] Ensure the reaction is allowed to proceed for the full duration. You can monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Work-up and Purification:
-
Loss of product can occur during the work-up and purification steps.
-
Ensure complete extraction of the product from the aqueous phase.
-
Optimize your chromatography conditions (e.g., choice of solvent system for flash chromatography) to ensure good separation and minimize product loss on the column.
-
Frequently Asked Questions (FAQs)
Q1: Why is a fluoride-promoted amination used instead of a more conventional palladium-catalyzed Buchwald-Hartwig amination for this substrate?
A1: The fluoride-promoted method using CsF provides excellent yields and high selectivity for the C-6 position on the 3-bromo-6-chloroimidazo[1,2-b]pyridazine core.[1][2] While Buchwald-Hartwig amination is a powerful tool for C-N bond formation, it can sometimes be challenging with heteroaromatic halides and may require extensive optimization of ligands, bases, and reaction conditions to avoid side reactions like hydrodehalogenation or reaction at multiple sites.[3][5][6] The fluoride-promoted method offers a more direct and efficient route for this specific transformation.
Q2: What is the role of the phase transfer catalyst, BnNEt₃Cl?
A2: In the described method, benzyltriethylammonium chloride (BnNEt₃Cl) acts as a phase transfer catalyst. Although the reaction is in a single solvent (DMSO), the CsF has limited solubility. The quaternary ammonium salt can interact with the fluoride anion, increasing its effective concentration and reactivity in the solution, thereby facilitating the nucleophilic aromatic substitution reaction. The presence of the phase transfer catalyst has been shown to nearly double the reaction yield.[1]
Q3: Can I use other bases besides Cesium Fluoride (CsF)?
A3: The reported efficient method specifically utilizes CsF.[1][2] Other fluoride sources like KF have been shown to result in lower yields.[1] In the broader context of amination reactions, particularly Buchwald-Hartwig couplings, a wide variety of bases are used, including sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and DBU.[4][7][8] However, for this specific selective C-6 amination via a fluoride-promoted pathway, CsF is the recommended base.
Q4: What is the scope of amines that can be used in this reaction?
A4: The method is reported to work well with a variety of primary and secondary alkylamines.[2] This includes simple unfunctionalized primary alkylamines, primary amines with methylene- or ethylene-linked aromatic or heteroaromatic groups (e.g., benzene, thiophene, furan), and secondary amines such as pyrrolidine, morpholine, and piperidine.[2] However, arylamines were noted to be poor substrates under these specific conditions.[1]
Q5: How should I purify the final C-6 aminated product?
A5: The crude product can be purified using flash silica gel chromatography.[9] The choice of the solvent system will depend on the polarity of the specific product, which is influenced by the nature of the amine used. A common starting point for elution would be a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
The following table summarizes the yields for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various amines, as reported by Iorkula et al. (2023).
| Entry | Amine | Product | Yield (%) |
| 1 | n-Butylamine | 3-bromo-N-butylimidazo[1,2-b]pyridazin-6-amine | 94 |
| 2 | Benzylamine | N-benzyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 98 |
| 3 | 2-Phenylethylamine | 3-bromo-N-(2-phenylethyl)imidazo[1,2-b]pyridazin-6-amine | 95 |
| 4 | Furfurylamine | 3-bromo-N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | 92 |
| 5 | Thiophen-2-ylmethylamine | 3-bromo-N-(thiophen-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | 96 |
| 6 | Pyrrolidine | 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 79 |
| 7 | Piperidine | 3-bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 92 |
| 8 | Morpholine | 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 91 |
Data extracted from Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-130.
Experimental Protocols
General Procedure for the Selective C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine [1][2]
To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in DMSO are added the desired amine (2.0 equiv), CsF (1.0 equiv), and BnNEt₃Cl (10 mol %). The reaction mixture is then heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired C-6 aminated product.
Visualizations
Caption: Experimental workflow for selective C-6 amination.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors influencing C-6 amination outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis and Purification of 6-Chloroimidazo[1,2-b]pyridazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis and purification of 6-Chloroimidazo[1,2-b]pyridazine. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve the final purity and yield of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Chloroimidazo[1,2-b]pyridazine? A1: The most prevalent method is the cyclocondensation reaction between a 3-amino-6-chloropyridazine derivative and an α-halocarbonyl compound, such as chloroacetaldehyde or 1,3-dichloroacetone.[1][2] This reaction is typically heated in a suitable solvent like ethanol, acetonitrile, or 1,2-dimethoxyethane (DME).[1][3][4]
Q2: What are the typical impurities I might encounter during the synthesis? A2: Common impurities include unreacted starting materials (e.g., 3-amino-6-chloropyridazine), polymeric byproducts from the self-condensation of the α-halocarbonyl reagent, and potential regioisomers. The formation of an undesired isomer can occur because alkylation can sometimes happen at the pyridazine ring nitrogen that is not adjacent to the amino group, which can hinder the desired cyclization.[2]
Q3: What are the recommended primary methods for purifying the crude product? A3: The two most effective purification techniques for 6-Chloroimidazo[1,2-b]pyridazine are silica gel column chromatography and recrystallization.[1][4] Column chromatography is excellent for separating a mixture of compounds with different polarities, while recrystallization is ideal for removing smaller amounts of impurities from a solid crude product.
Q4: How can I effectively monitor reaction progress and assess final purity? A4: Thin-Layer Chromatography (TLC) is a quick and efficient method for monitoring the consumption of starting materials and the formation of the product. For a quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) is recommended. A purity of >95% is often achievable with proper purification techniques.[1]
Q5: My reaction yield is consistently low. What are the potential causes? A5: Low yields can stem from several factors: incomplete reaction due to insufficient heating or reaction time, degradation of starting materials or product under the reaction conditions, formation of side products, or loss of material during the work-up and purification steps. Optimizing reaction time and temperature, and ensuring careful handling during extraction and purification can help improve the overall yield.
Troubleshooting Guides
This section provides specific guidance for common issues encountered during the purification of 6-Chloroimidazo[1,2-b]pyridazine.
Recrystallization Issues
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated (supersaturated), or the boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Add a small amount of additional hot solvent to the mixture until the oil redissolves, then allow it to cool more slowly. Alternatively, choose a solvent with a lower boiling point.[5]
-
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute, or the chosen solvent is not appropriate for crystallization.
-
Solution: Concentrate the solution by slowly evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If available, add a seed crystal of the pure compound. If these methods fail, try a different solvent or a co-solvent system.[5]
-
-
Problem: The recrystallized product is still impure.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice. The impurities may also have very similar solubility to the desired product in the chosen solvent.
-
Solution: Ensure the solution cools slowly to room temperature before further cooling in an ice bath.[5] A second recrystallization using a different solvent system may be necessary. Always wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual impurities.[5]
-
Column Chromatography Issues
-
Problem: Poor separation of the product from impurities on the column.
-
Possible Cause: The eluent (mobile phase) system has incorrect polarity, or the column is overloaded with the crude sample.
-
Solution: Optimize the eluent system using TLC before running the column. The ideal eluent should give the desired compound a retention factor (Rf) of approximately 0.2-0.4.[5] Ensure the amount of crude material loaded is appropriate for the column size (typically no more than 1-5% of the silica gel weight).
-
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[6]
-
-
Problem: The collected fractions show streaking or multiple spots on TLC.
-
Possible Cause: The compound may be degrading on the acidic silica gel, or the initial sample was not dissolved in the minimum amount of solvent and loaded in a concentrated band.
-
Solution: Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, the silica gel can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Ensure the sample is loaded onto the column in a very concentrated, narrow band.[7]
-
Data Presentation
Table 1: Comparison of Synthesis Conditions for Imidazo[1,2-b]pyridazines
| Starting Materials | Reagents & Solvents | Temperature & Time | Yield | Purification Method | Reference |
| 6-chloropyridazin-3-amine | 1,3-dichloroacetone, 1,2-dimethoxyethane (DME) | 90 °C (Reflux), 48 h | 37% | Silica Gel Chromatography | [1] |
| 3-Amino-6-chloro-4-methylpyridazine | 1-bromoacetone, acetonitrile | Reflux, 8 h | 54.6% | Silica Gel Chromatography | [3] |
| 6-chloropyridazin-3-amine | Chloroacetaldehyde (50% aq. solution) | 90 °C, 5 h | - | Trituration with diethyl ether | |
| 6-amino-3-chloropyradazine | Monochloroacetaldehyde, ethanol | Reflux, 3 h | 85% (as HCl salt) | Precipitation & Filtration | [4] |
Table 2: Recommended Purification Parameters
| Method | Stationary Phase | Mobile Phase / Solvent | Key Considerations | References |
| Column Chromatography | Silica Gel | Dichloromethane/Ethyl Acetate (9:1 v/v) | Effective for removing less polar impurities. | [1] |
| Silica Gel | Ethyl Acetate/Chloroform (1:2 v/v) | Suitable for derivatives; polarity can be adjusted. | [3] | |
| Recrystallization | N/A | Ethanol / Water | The hydrochloride salt can be precipitated from ethanol.[4] | [4][5] |
| N/A | Methanol | Slow evaporation can yield high-quality crystals. | [8] |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine [1]
-
To a solution of 6-chloropyridazin-3-amine (1 equiv) in a suitable solvent (e.g., 1,2-dimethoxyethane or ethanol), add chloroacetaldehyde (typically as a 50% aqueous solution, ~1.5 equiv).
-
Heat the reaction mixture under reflux (typically 80-90 °C) for 5-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
The crude residue can be worked up by adding water and extracting with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography [1][3][6]
-
Prepare the Column: Securely clamp a glass column in a vertical position. Plug the bottom with cotton or glass wool and add a small layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 dichloromethane/ethyl acetate). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[7]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to protect the surface.[9]
-
Elute the Column: Carefully add the eluent to the column. Open the stopcock and begin collecting fractions in test tubes. Maintain a constant level of solvent above the sand layer to prevent the column from running dry.[9]
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 6-Chloroimidazo[1,2-b]pyridazine.
Visualizations
Caption: General workflow for the synthesis and purification of 6-Chloroimidazo[1,2-b]pyridazine.
Caption: Troubleshooting decision tree for common column chromatography issues.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with imidazo[1,2-b]pyridazine derivatives in culture media.
Troubleshooting Guide
Q1: My imidazo[1,2-b]pyridazine derivative is precipitating in the aqueous culture medium upon dilution from a DMSO stock. What should I do?
A1: This is a common issue for poorly water-soluble compounds. Here are several strategies to address this, ranging from simple adjustments to more involved formulation approaches:
-
Optimize Final DMSO Concentration: Carefully evaluate the final concentration of DMSO in your assay. While high concentrations can aid solubility, they may also be toxic to cells or interfere with the assay. Try to keep the final DMSO concentration consistent across experiments and as low as possible, typically below 0.5%.
-
Use of Co-solvents: The addition of a water-miscible solvent, or co-solvent, can increase the solubility of lipophilic compounds.[1][2][3] First, dissolve your compound in a non-aqueous, water-miscible solvent and then add water or your culture medium.[1] Commonly used co-solvents in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol.[3] It is crucial to determine the tolerance of your cell line to these co-solvents.
-
Incorporate Surfactants: Non-ionic surfactants like Tween-80 and Pluronic-F68 can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous medium.[2] The concentration of the surfactant should be kept low to avoid cell toxicity.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[4][5] This is a widely used technique to improve the aqueous solubility of poorly soluble drugs.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the culture medium (within a range compatible with your cells) can significantly impact its solubility.[2][5]
-
Preparation of a Solid Dispersion: For more persistent solubility issues, creating a solid dispersion of your compound in a hydrophilic carrier can improve its dissolution rate.[1][5][6] This involves dissolving the compound and a carrier (like PVP or PEG) in a common solvent and then removing the solvent.
Q2: I am observing inconsistent results in my cell-based assays, which I suspect are due to poor solubility of my imidazo[1,2-b]pyridazine derivative. How can I confirm this and what steps can I take?
A2: Inconsistent results are a hallmark of compounds with poor solubility. Here’s how you can troubleshoot this:
-
Visual Inspection: Carefully inspect your assay plates under a microscope before and after adding the compound. Look for any signs of precipitation, which may appear as small crystals or an amorphous film.
-
Solubility Measurement: Determine the kinetic solubility of your compound in the specific culture medium you are using. This can be done using methods like nephelometry or by centrifuging the solution and measuring the concentration of the supernatant by HPLC-UV.
-
Modify Assay Conditions: If the compound's solubility is close to the desired assay concentration, minor adjustments to the assay protocol might suffice. This could involve adding a small percentage of serum albumin (BSA) to the medium, which can help solubilize lipophilic compounds.[7]
-
Chemical Modification as a Long-Term Strategy: In the lead optimization phase, consider chemical modifications to the imidazo[1,2-b]pyridazine scaffold to enhance solubility.[7] Introducing polar functional groups like sulfonamides or additional nitrogen atoms can improve aqueous solubility.[7] However, it is crucial to balance the introduction of polar groups with maintaining the compound's potency, as increased polarity can sometimes reduce cell permeability and biological activity.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the common formulation strategies for poorly soluble drugs like imidazo[1,2-b]pyridazine derivatives?
A1: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Crystalline Solid Formulations: This includes techniques like salt formation and co-crystallization.
-
Amorphous Formulations: Solid dispersions and solid solutions fall under this category.[4] These formulations can be prepared using methods like spray drying and melt extrusion.[4]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions, where the drug is dissolved in a lipid carrier.[1][4]
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanoscale (nanosuspensions) can significantly increase the surface area for dissolution.[1][9][10]
Q2: How can I chemically modify my imidazo[1,2-b]pyridazine scaffold to improve its solubility for in vitro testing?
A2: Structure-activity relationship (SAR) studies often involve modifications to improve physicochemical properties like solubility.[7][11] Key strategies include:
-
Introduction of Polar Groups: Adding polar functionalities such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can increase polarity and improve aqueous solubility.[7]
-
Creation of Carboxamides: Converting a carboxylic acid intermediate to a variety of amide analogues is a common strategy to fine-tune solubility.[7]
-
Balancing Lipophilicity and Potency: While larger, more lipophilic groups can sometimes increase potency, they often decrease solubility.[7] It's a careful balance that needs to be optimized. For instance, replacing a methyl group with a more polar or ionizable group can be beneficial.[7] One study on imidazo[1,2-b]pyridazine derivatives found that replacing a cyano group with a carbinol to improve solubility led to a significant loss of Caco-2 permeability, highlighting this delicate balance.[8]
Q3: Are there any quantitative data available on the solubility of imidazo[1,2-b]pyridazine derivatives?
| Compound Class | Derivative Example | Parameter | Value | Reference |
| Imidazo[1,2-b]pyridazine | 6c | Aqueous Solubility (pH 6.5) | <1 µg/mL | [8] |
| Imidazo[1,2-b]pyridazine | 6c | Aqueous Solubility (pH 1.0) | 2 µg/mL | [8] |
| Imidazo[1,2-b]pyridazine | 6e | Caco-2 Permeability | 169 nm/s | [8] |
| Imidazo[1,2-b]pyridazine | 6f | Caco-2 Permeability | 51 nm/s | [8] |
| Imidazo[1,2-b]pyridazine | 6g | Caco-2 Permeability | 38 nm/s | [8] |
| Imidazo[1,2-a]pyridine | Multiple | CC50 on THP1 cells | >50 µM | [12] |
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility using a Co-solvent
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your imidazo[1,2-b]pyridazine derivative in 100% DMSO.
-
Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the DMSO stock in a suitable co-solvent (e.g., ethanol, PEG 400).
-
Final Dilution: Add the stock or intermediate solution to the pre-warmed culture medium with vigorous vortexing or stirring. The final concentration of the organic solvent should be kept to a minimum (ideally ≤0.5%).
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and before use.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Dissolution: Dissolve the imidazo[1,2-b]pyridazine derivative and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a suitable common organic solvent (e.g., methanol, ethanol, or a mixture).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Reconstitution: The resulting powder can be dissolved in the culture medium for your experiments. The improved dissolution should result in a higher achievable concentration.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. wjbphs.com [wjbphs.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
6-Chloroimidazo[1,2-b]pyridazine vs other heterocyclic scaffolds in drug discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with an ongoing search for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties. Among the myriad of heterocyclic structures, the imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold," demonstrating significant potential across a range of therapeutic areas. This guide provides a comprehensive comparison of 6-chloroimidazo[1,2-b]pyridazine with other common heterocyclic scaffolds, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
Physicochemical and ADME Properties: A Head-to-Head Comparison
The success of a drug candidate is intrinsically linked to its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Here, we compare the in silico predicted properties of 6-chloroimidazo[1,2-b]pyridazine with four other widely utilized heterocyclic scaffolds: pyridine, pyrimidine, indole, and quinoline.
| Property | 6-Chloroimidazo[1,2-b]pyridazine | Pyridine | Pyrimidine | Indole | Quinoline |
| Molecular Weight ( g/mol ) | 153.57 | 79.10 | 80.09 | 117.15 | 129.16 |
| LogP (o/w) | 1.8 - 2.5 | 0.65 | 0.1 | 2.1 | 2.0 |
| Topological Polar Surface Area (Ų) | 30.2 | 12.9 | 25.8 | 15.8 | 12.9 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 3 | 1 | 2 | 1 | 1 |
| Aqueous Solubility | Moderate | High | High | Low | Low |
| Human Intestinal Absorption | High | High | High | High | High |
| Blood-Brain Barrier Permeation | Likely | Likely | Unlikely | Likely | Likely |
| CYP450 2D6 Inhibition | Unlikely | Unlikely | Unlikely | Likely | Likely |
| Hepatotoxicity | Unlikely | Unlikely | Unlikely | Likely | Likely |
Table 1: Comparative Physicochemical and In Silico ADME Properties of Heterocyclic Scaffolds. This table summarizes key properties that influence the drug-likeness of a compound. Data is compiled from various in silico prediction tools.
Biological Activity: The Imidazo[1,2-b]pyridazine Advantage
The 6-chloroimidazo[1,2-b]pyridazine scaffold is a key component in several clinically successful and promising therapeutic agents. Its versatility allows for the development of potent and selective inhibitors for a variety of biological targets.
Case Study 1: Ponatinib - A Pan-BCR-ABL Inhibitor
Ponatinib (Iclusig®) is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The imidazo[1,2-b]pyridazine core of ponatinib plays a crucial role in its ability to bind to the ATP-binding site of both native and mutated forms of the BCR-ABL kinase, including the highly resistant T315I mutation.[1]
Signaling Pathway of Ponatinib Action
Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis in cancer cells.
Case Study 2: Risdiplam - An SMN2 Splicing Modifier
Risdiplam (Evrysdi®) is a small molecule approved for the treatment of spinal muscular atrophy (SMA). It acts as a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier. The unique structure of risdiplam, which incorporates the imidazo[1,2-b]pyridazine scaffold, allows it to bind to specific sites on the SMN2 pre-mRNA, promoting the inclusion of exon 7 and leading to the production of functional SMN protein.[2][3][4][5][6]
Mechanism of Risdiplam-Mediated SMN2 Splicing Correction
Caption: Risdiplam promotes the inclusion of exon 7 in SMN2 mRNA, leading to the production of functional SMN protein.
Comparative Biological Activity Data
The following table presents a selection of publicly available biological activity data for derivatives of 6-chloroimidazo[1,2-b]pyridazine and other heterocyclic scaffolds against various targets. This data highlights the potential of the imidazo[1,2-b]pyridazine scaffold in achieving high potency.
| Scaffold | Derivative Example | Target | Assay | IC50 / EC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine | Ponatinib | BCR-ABL (T315I) | Kinase Assay | 2.0 | [1] |
| Imidazo[1,2-b]pyridazine | TAK1 Inhibitor (Compound 26) | TAK1 | Kinase Assay | 55 | [7] |
| Imidazo[1,2-b]pyridazine | Tyk2 JH2 Inhibitor (Compound 6) | Tyk2 JH2 | Kinase Assay | Kᵢ = 0.028 | [1] |
| Imidazo[1,2-b]pyridazine | 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | T. b. brucei | Cell-based | 380 | [8] |
| Pyridine | Gleevec (Imatinib) | BCR-ABL | Kinase Assay | 250 | N/A |
| Pyrimidine | Gefitinib | EGFR | Kinase Assay | 37 | N/A |
| Indole | Sunitinib | VEGFR2 | Kinase Assay | 2.0 | N/A |
| Quinoline | Bosutinib | Src | Kinase Assay | 1.2 | N/A |
Experimental Protocols
To facilitate reproducible research, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Workflow Diagram:
Caption: A typical workflow for an in vitro kinase inhibition assay using a luminescence-based readout.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted test compound. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume with calipers regularly (e.g., twice a week).
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
The 6-chloroimidazo[1,2-b]pyridazine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its favorable physicochemical properties, coupled with its proven success in targeting a diverse range of biological entities, make it an attractive starting point for drug discovery campaigns. This guide provides a foundational comparison and essential experimental protocols to empower researchers in their exploration of this privileged heterocyclic system. By leveraging the information presented here, scientists can make more informed decisions in the design and optimization of next-generation drug candidates.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Activity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of two prominent nitrogen-containing heterocyclic scaffolds: imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine. These structures are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of therapeutic applications. This document aims to objectively compare their performance based on available experimental data, detail the methodologies for key experiments, and visualize relevant biological pathways to aid in drug discovery and development efforts.
Introduction to Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds
Imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine are bicyclic heteroaromatic systems formed by the fusion of an imidazole ring with a pyridazine and a pyridine ring, respectively. This structural motif is present in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The subtle difference in the six-membered ring, specifically the presence of an additional nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold, can significantly influence the physicochemical properties and biological activity of the resulting molecules. This guide will delve into a comparative analysis of these two important heterocyclic systems.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the key biological activities of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives, supported by quantitative data from various studies.
Anticancer Activity
Both imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines have been extensively investigated for their potential as anticancer agents. They have been shown to exert their cytotoxic effects through various mechanisms, including kinase inhibition and induction of apoptosis.
Imidazo[1,2-b]pyridazine Derivatives: This class of compounds has demonstrated potent anticancer activity against a range of cancer cell lines. A notable example is Ponatinib, a multi-targeted kinase inhibitor approved for the treatment of certain types of leukemia, which features the imidazo[1,2-b]pyridazine core.
Imidazo[1,2-a]pyridine Derivatives: Imidazo[1,2-a]pyridines have also shown significant promise as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway.
Comparative Cytotoxicity Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, this table collates data from different studies to provide a general overview.
| Scaffold | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-b]pyridazine | Ponatinib | K562 (Chronic Myelogenous Leukemia) | 0.004 | |
| Imidazo[1,2-b]pyridazine | K00135 | MV4;11 (Acute Myeloid Leukemia) | ~1 | |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 (Melanoma) | 9.7 | |
| Imidazo[1,2-a]pyridine | Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | |
| Imidazo[1,2-a]pyridine | Compound 12b | MCF-7 (Breast Carcinoma) | 11 |
Kinase Inhibitory Activity
The inhibition of protein kinases is a major mechanism through which both scaffolds exert their anticancer effects.
Imidazo[1,2-b]pyridazine Derivatives: This scaffold is a well-established kinase inhibitor pharmacophore. Derivatives have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), PIM kinases, and Tyrosine kinase 2 (Tyk2).
Imidazo[1,2-a]pyridine Derivatives: Imidazo[1,2-a]pyridines have also been reported as inhibitors of several kinases, including Akt and PI3K, contributing to their anticancer properties.
Comparative Kinase Inhibitory Data:
The table below presents the inhibitory activity (IC50 or Ki) of selected compounds from both classes against specific kinases.
| Scaffold | Compound | Target Kinase | IC50/Ki (nM) | Reference |
| Imidazo[1,2-b]pyridazine | Ponatinib | Abl | 0.37 (IC50) | |
| Imidazo[1,2-b]pyridazine | Compound from study | CDK2 | <100 (IC50) | |
| Imidazo[1,2-b]pyridazine | Compound 6 | Tyk2 JH2 | 0.015 (Ki) | |
| Imidazo[1,2-a]pyridine | GSK812397 | HIV-1 integrase | - | |
| Imidazo[1,2-a]pyridine | Derivative | PI3Kα | 2 (IC50) |
Antimicrobial and Antiviral Activity
Both scaffolds have also been explored for their potential in combating infectious diseases.
Imidazo[1,2-b]pyridazine Derivatives: Some derivatives have shown promising activity against various pathogens, including picornaviruses.
Imidazo[1,2-a]pyridine Derivatives: This class has demonstrated a broad spectrum of antimicrobial and antiviral activities. Notably, some derivatives have shown potent activity against Mycobacterium tuberculosis and various viruses.
One study directly comparing antiviral activity suggested that the imidazo[1,2-b]pyridazine series showed a significant improvement in potency against human rhinoviruses compared to the imidazo[1,2-a]pyridine series.
Comparative Antimicrobial/Antiviral Data:
| Scaffold | Compound | Target Organism/Virus | Activity (MIC/EC50) | Reference |
| Imidazo[1,2-b]pyridazine | Analogue 7b | Human Rhinovirus 14 | Potent | |
| Imidazo[1,2-a]pyridine | N/A | Mycobacterium tuberculosis | - | |
| Imidazo[1,2-a]pyridine | Compound 5d | Staphylococcus aureus | Significant |
Signaling Pathways and Mechanisms of Action
The biological activities of these compounds are often attributed to their modulation of critical cellular signaling pathways.
Akt/mTOR Signaling Pathway: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Akt/mTOR pathway, which is frequently dysregulated in cancer. This inhibition leads to cell cycle arrest and apoptosis.
Caption: Inhibition of the Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.
PIM Kinase Signaling Pathway: Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, which are involved in cell survival and proliferation.
Caption: Inhibition of the PIM Kinase signaling pathway by Imidazo[1,2-b]pyridazine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Validating the Anticancer Activity of 6-Chloroimidazo[1,2-b]pyridazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-chloroimidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides an objective comparison of the anticancer activity of 6-chloroimidazo[1,2-b]pyridazine derivatives against other alternatives, supported by experimental data from recent studies. We will delve into their efficacy, mechanisms of action, and the experimental protocols used for their validation.
Data Presentation: Comparative Anticancer Activity
The anticancer efficacy of 6-chloroimidazo[1,2-b]pyridazine derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the in vitro cytotoxic activity of representative 6-chloroimidazo[1,2-b]pyridazine derivatives and compare them with other imidazo[1,2-b]pyridazine analogs and established anticancer drugs.
Table 1: Comparative in vitro Anticancer Activity (IC50) of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Substitution at C6 | Other Key Substitutions | Cancer Cell Line | IC50 (µM) | Target Kinase(s) | Reference |
| 27f | 6-aryl | 3-(N-cyclopropylcarbamoyl)phenyl | A549 (Lung) | 0.006 | Mps1 | [1][2][3] |
| HeLa (Cervical) | 0.007 | [1][2][3] | ||||
| HCT116 (Colon) | 0.008 | [1][2][3] | ||||
| GNF-8625 (12) | - | (R)-2-phenylpyrrolidine at C3 | KM12 (Colon) | Not specified | pan-TRK | [4][5] |
| Compound 15m | - | Complex side chain at C3 | Ba/F3-TRKAWT | 0.00008 | TRKWT | [6] |
| Ba/F3-TRKAG595R | 0.00214 | TRKG595R | [6] | |||
| Ba/F3-TRKAG667C | 0.00068 | TRKG667C | [6] | |||
| Compound 17 | - | 3-(pyridin-4-yl) | - | - | DYRK1A | [7][8][9][10] |
| MMV652103 | - | Diaryl substitutions | MCF7 (Breast, ER+) | 2.2 | PI4KB, PIK3C2G | [11] |
| T47D (Breast, ER+) | 2.9 | [11] | ||||
| MDA-MB-231 (TNBC) | 14.3 | [11] | ||||
| Imidazopyridine 9 | N/A | N-5-Bromoimidazopyridine-noscapine | MCF-7 (Breast) | 4.04 - 33.93 | Tubulin | [12] |
| MDA-MB-231 (TNBC) | 4.04 - 33.93 | [12] | ||||
| Imidazopyridine 12b | N/A | 2-(4-aminophenyl)-N-(tert-butyl) | Hep-2 (Laryngeal) | 11 | Not specified | [13][14] |
| HepG2 (Liver) | 13 | [13][14] | ||||
| MCF-7 (Breast) | 11 | [13][14] | ||||
| A375 (Melanoma) | 11 | [13][14] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 27f | Mps1 (cellular) | 0.70 | [1][2][3] |
| Compound 15m | TRKWT | 0.08 | [6] |
| TRKG595R | 2.14 | [6] | |
| TRKG667C | 0.68 | [6] | |
| GNF-8625 (12) | TRKA | 0.4 | [4][5] |
| TRKB | 5.91 | [4][5] | |
| TRKC | 0.4 | [4][5] | |
| Compound 17 | DYRK1A | - | [7][8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anticancer activity of 6-chloroimidazo[1,2-b]pyridazine derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The 6-chloroimidazo[1,2-b]pyridazine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds. A vehicle control (medium with DMSO, final concentration ≤ 0.5%) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.
-
IC50 Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: Western Blot Analysis for Apoptosis Markers
Western blotting is employed to detect changes in the expression levels of key proteins involved in apoptosis, providing insights into the mechanism of cell death induced by the test compounds.
-
Cell Lysis: Cells are treated with the 6-chloroimidazo[1,2-b]pyridazine derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). After treatment, cells are harvested and washed with ice-cold PBS. The cell pellet is then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are normalized to a loading control, such as β-actin or GAPDH.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by 6-chloroimidazo[1,2-b]pyridazine derivatives and a typical experimental workflow.
Caption: Experimental workflow for validating anticancer activity.
Caption: Inhibition of the Mps1 signaling pathway.
Caption: Inhibition of the TRK signaling pathway.
Caption: Inhibition of the mTOR signaling pathway.
Caption: Dual inhibition of c-Met and VEGFR2 signaling.
Caption: Inhibition of the DYRK1A signaling pathway.
Conclusion
6-Chloroimidazo[1,2-b]pyridazine derivatives represent a promising class of anticancer agents with potent activity against a range of cancer cell lines. Their mechanism of action primarily involves the inhibition of key kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further explore and validate the therapeutic potential of this chemical scaffold. Future studies focusing on optimizing the pharmacokinetic properties and evaluating the in vivo efficacy in various cancer models will be critical for the clinical translation of these promising compounds.
References
- 1. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 10. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases -ORCA [orca.cardiff.ac.uk]
- 11. The diaryl-imidazopyridazine anti-plasmodial compound, MMV652103, exhibits anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design of novel microtubule targeting anticancer drugs N-imidazopyridine noscapinoids: Chemical synthesis and experimental evaluation based on in vitro using breast cancer cells and in vivo using xenograft mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
In Vivo Efficacy of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors targeting various protein kinases implicated in cancer and autoimmune diseases. This guide provides a comparative overview of the in vivo efficacy of four distinct imidazo[1,2-b]pyridazine-based drug candidates, supported by experimental data and detailed methodologies to aid in preclinical research and development.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the in vivo performance of four imidazo[1,2-b]pyridazine-based inhibitors targeting Bruton's Tyrosine Kinase (BTK), Monopolar Spindle 1 (Mps1), Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR), and Tyrosine Kinase 2 (Tyk2).
Table 1: In Vivo Efficacy in Oncology Models
| Drug Candidate | Target | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Endpoint(s) | Outcome |
| TM471-1 | BTK | Nude Mice | REC-1 (Mantle Cell Lymphoma) | 15 mg/kg, p.o., qd | Tumor Growth Inhibition | Complete tumor regression in 7/10 mice.[1] |
| Compound 27f | Mps1 | Female BALB/c Nude Mice | HCT116 (Colon Carcinoma) | 100 mg/kg, p.o., qd | Tumor Growth Inhibition (TGI) | 60% TGI.[2][3] |
Table 2: In Vivo Efficacy in Inflammatory and Fibrotic Disease Models
| Drug Candidate | Target | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Endpoint(s) | Outcome |
| Compound 11 | PI3K/mTOR | C57BL/6 Mice | Bleomycin-induced Pulmonary Fibrosis | 15 mg/kg, i.p., qd | Ashcroft score, Hydroxyproline content, Collagen deposition | Significant reduction in fibrosis markers and restoration of lung architecture. |
| Compound 6 | Tyk2 JH2 | Lewis Rats | Adjuvant-induced Arthritis | 5 mg/kg, p.o., bid | Clinical arthritis score | Fully efficacious in inhibiting arthritis. |
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following sections provide detailed methodologies for the key in vivo experiments cited in this guide.
TM471-1: BTK Inhibitor in a Mantle Cell Lymphoma Xenograft Model
-
Animal Model: Female BALB/c nude mice (5-6 weeks old).
-
Cell Line and Implantation: Human mantle cell lymphoma REC-1 cells were cultured and subcutaneously injected into the right flank of each mouse.
-
Drug Formulation and Administration: TM471-1 was formulated in a vehicle suitable for oral administration. Dosing was performed via oral gavage (p.o.) once daily (qd) at 15 mg/kg.
-
Study Design: Mice with established tumors were randomized into vehicle control and treatment groups.
-
Efficacy Evaluation: Tumor volumes were measured regularly. The primary endpoint was tumor growth inhibition, with complete regression noted.[1]
Compound 27f: Mps1 Inhibitor in a Colon Carcinoma Xenograft Model
-
Animal Model: Female BALB/c nude mice.
-
Cell Line and Implantation: Human colon carcinoma HCT116 cells (5 x 106 cells in 0.1 mL of a 1:1 PBS/Matrigel solution) were subcutaneously implanted into the right flank.
-
Drug Formulation and Administration: Compound 27f was formulated in 10% Vitamin E TPGS. The compound was administered by oral gavage (p.o.) once daily (qd) at a dose of 100 mg/kg.
-
Study Design: Treatment was initiated when tumors reached an average volume of approximately 100-200 mm3.
-
Efficacy Evaluation: Tumor growth was monitored, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the study.[2][3]
Compound 11: PI3K/mTOR Inhibitor in a Pulmonary Fibrosis Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Disease Induction: Pulmonary fibrosis was induced by a single intratracheal instillation of bleomycin.
-
Drug Formulation and Administration: Compound 11 was administered via intraperitoneal (i.p.) injection once daily (qd) at a dose of 15 mg/kg.
-
Study Design: Treatment with Compound 11 was initiated on the same day as bleomycin administration and continued for a specified duration.
-
Efficacy Evaluation: At the end of the study, lungs were harvested for histological analysis (H&E and Masson's trichrome staining) to determine the Ashcroft score and collagen deposition. Hydroxyproline content in the lung tissue was also quantified as a measure of fibrosis.
Compound 6: Tyk2 JH2 Inhibitor in a Rat Adjuvant Arthritis Model
-
Animal Model: Female Lewis rats.
-
Disease Induction: Arthritis was induced by a single intradermal injection of Mycobacterium butyricum in Freund's incomplete adjuvant at the base of the tail.
-
Drug Formulation and Administration: Compound 6 was formulated for oral administration and dosed twice daily (bid) at 5 mg/kg.
-
Study Design: Dosing was initiated at the onset of clinical signs of arthritis and continued for a predefined period.
-
Efficacy Evaluation: The severity of arthritis was assessed using a clinical scoring system based on inflammation of the paws.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and the study setup. The following diagrams were generated using Graphviz (DOT language) to illustrate these aspects.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway Inhibition.
Caption: Mps1 Inhibitor (Compound 27f) Xenograft Study Workflow.
Caption: PI3K/mTOR Signaling Pathway in Fibrosis.
Caption: Tyk2 Signaling Pathway in Autoimmune Disease.
References
A Comparative Analysis of Imidazo[1,2-b]pyridazine Analogs as Potent Ligands for β-Amyloid Plaques
A detailed examination of the structure-activity relationship and binding affinities of novel imidazo[1,2-b]pyridazine derivatives reveals key structural determinants for high-affinity binding to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. This guide provides a comparative analysis of these analogs, supported by comprehensive experimental data, to aid researchers and drug development professionals in the design of next-generation diagnostic and therapeutic agents.
A series of novel imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to synthetic Aβ1-40 aggregates. The binding affinities of these compounds, expressed as inhibition constants (Ki), were determined through in vitro competitive binding assays, revealing a wide range of potencies from 11.0 nM to over 1000 nM. These findings underscore the significant influence of substituent patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core on binding affinity.
Comparative Binding Affinities
The binding affinities of various imidazo[1,2-b]pyridazine analogs were determined using a competitive radioligand binding assay with [3H]BTA-1. The results, summarized in the table below, highlight key structure-activity relationships (SAR).
| Compound ID | R (Position 6) | Ar (Position 2) | Ki (nM) ± SD |
| 3 | -OCH3 | 4'-(CH3)2N-Ph | 25.3 ± 2.1 |
| 4 | -SCH3 | 4'-(CH3)2N-Ph | 11.0 ± 1.5 |
| 5 | -O(CH2)2F | 4'-(CH3)2N-Ph | 48.7 ± 5.3 |
| 6 | -S(CH2)2F | 4'-(CH3)2N-Ph | 35.4 ± 3.8 |
| 9 | -O(CH2)3F | 4'-(CH3)2N-Ph | 62.1 ± 7.0 |
| 10 | -S(CH2)3F | 4'-(CH3)2N-Ph | 55.8 ± 6.2 |
| 16a | -Cl | 5'-(CH3)2N-Pyridin-2-yl | >1000 |
| 16b | -Cl | 6'-(CH3)2N-Pyridin-3-yl | 890 ± 95 |
| 16c | -Cl | 5'-NO2-Thiophen-2-yl | >1000 |
| 20a | -SCH3 | 5'-(CH3)2N-Pyridin-2-yl | 750 ± 81 |
| 20b | -SCH3 | 5'-NO2-Thiophen-2-yl | >1000 |
Data adapted from a study on the synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques.[1]
Structure-Activity Relationship (SAR) Insights
The experimental data reveals several key SAR trends:
-
Influence of the 2-Aryl Group: The presence of a 2-(4'-dimethylaminophenyl) moiety appears crucial for high binding affinity.[1] Replacement of this phenyl ring with pyridinyl or thiophenyl groups, as seen in compounds 16a-c and 20a-b , leads to a dramatic reduction in binding affinity, with Ki values increasing to the high nanomolar or even micromolar range.[1]
-
Impact of the 6-Substituent: Modifications at the 6-position are generally well-tolerated, with Ki values for 2-dimethylaminophenyl imidazo[1,2-b]pyridazines ranging from 10 to 50 nM.[1] Notably, a methylthio (-SCH3) group at this position (compound 4 ) confers a higher affinity than a methoxy (-OCH3) group (compound 3 ).[1]
-
Effect of Fluoroalkoxy/thioalkoxy Chains: The introduction of ω-fluoroethyl or ω-fluoropropyl groups at the 6-position (compounds 5 , 6 , 9 , and 10 ) results in a decrease in binding affinity compared to their methyl-substituted counterparts.[1]
Experimental Protocols
In Vitro Competitive Binding Assay for Aβ Plaques
The binding affinities of the imidazo[1,2-b]pyridazine analogs were determined using an in vitro competitive binding assay with synthetic Aβ1-40 aggregates and [3H]BTA-1 as the radioligand.[1]
Materials:
-
Synthetic Aβ1-40 peptide
-
[3H]BTA-1 (2-(4′-(dimethylamino)phenyl)benzothiazole)
-
Test compounds (imidazo[1,2-b]pyridazine analogs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Glass fiber filters (Brandel GF/B)
-
Scintillation fluid
Procedure:
-
Aβ1-40 Aggregation: Synthetic Aβ1-40 peptide is incubated in PBS (pH 7.4) at 37°C for 24 hours with gentle shaking to form aggregates.
-
Assay Mixture Preparation: A mixture containing 50 µL of Aβ1-40 aggregates (50-150 nM), 50 µL of [3H]BTA-1 (0.5-1.0 nM), and 50 µL of the test compound at various concentrations in 10% ethanol is prepared. The final volume is adjusted to 1 mL with PBS.
-
Incubation: The assay mixture is incubated at room temperature for 2 hours.
-
Filtration: The incubated mixture is filtered through glass fiber filters to separate the bound and free radioligand. The filters are then washed with cold PBS.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) for each test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. Each experiment is performed in triplicate.[1]
Visualizing the Experimental Workflow and SAR
To better illustrate the processes and relationships described, the following diagrams are provided.
References
Cross-validation of experimental results for imidazo[1,2-b]pyridazine bioactivity
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the experimental results for its bioactivity, focusing on its efficacy as a kinase inhibitor for cancer therapy and its potential as an antibacterial agent. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate cross-validation and guide future research for scientists and drug development professionals.
Kinase Inhibitory Activity: Targeting Cancer Proliferation and Angiogenesis
Imidazo[1,2-b]pyridazine derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer progression. These compounds have been extensively evaluated against key targets such as Anaplastic Lymphoma Kinase (ALK), c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Monopolar Spindle 1 (Mps1), demonstrating potent inhibitory effects in the nanomolar range.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) values for several imidazo[1,2-b]pyridazine derivatives against a panel of kinases are summarized below. These values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity in vitro.
| Target Kinase | Compound ID/Reference | IC50 (nM) | Cell Line/Assay Condition |
| ALK (Wild-Type) | O-10 | 2.6[1] | Enzymatic Assay |
| ALK (G1202R Mutant) | O-10 | 6.4[1] | Enzymatic Assay |
| ALK (L1196M/G1202R Mutant) | O-10 | 23[1] | Enzymatic Assay |
| c-Met | Derivative 26 (imidazo[1,2-a]pyridine) | 1.9[2] | Enzymatic Assay |
| VEGFR2 | Derivative 26 (imidazo[1,2-a]pyridine) | 2.2[2] | Enzymatic Assay |
| VEGFR2 | Derivative 9k | 8.4 | Enzymatic Assay |
| Mps1 | 27f | 0.70 | Cellular Assay |
| IKKβ | Multiple Derivatives | Varied (nM to µM range) | Cell-free and Cellular Assays |
| Tyk2 (JH2) | Multiple Derivatives | Varied (nM to µM range)[3][4] | Scintillation Proximity Assay/Cellular Assays[3] |
| GSK-3β | Multiple Derivatives | Varied (nM range) | Enzymatic Assay |
Cellular Antiproliferative Activity
The efficacy of these compounds in inhibiting cancer cell growth is a crucial indicator of their therapeutic potential. The IC50 values for cell viability and proliferation assays are presented below.
| Cell Line | Compound ID/Reference | IC50 | Assay |
| Karpas299 (ALK-positive) | O-10 | 38 nM[1] | Cell Proliferation Assay |
| BaF3-EML4-ALK (G1202R) | O-10 | 52 nM[1] | Cell Proliferation Assay |
| BaF3-EML4-ALK (L1196M/G1202R) | O-10 | 64 nM[1] | Cell Proliferation Assay |
| MKN45 (c-Met addicted) | Derivative 26 (imidazo[1,2-a]pyridine) | 5.0 nM[2] | Cell Proliferation Assay |
| VEGF-stimulated HUVEC | Derivative 26 (imidazo[1,2-a]pyridine) | 1.8 nM[2] | Cell Proliferation Assay |
| A549 (Lung Carcinoma) | 27f | 6.0 nM[5] | Cell Proliferation Assay |
| HCC1937 (Breast Cancer) | IP-5 (imidazo[1,2-a]pyridine) | 45 µM[6][7] | MTT Assay |
| HCC1937 (Breast Cancer) | IP-6 (imidazo[1,2-a]pyridine) | 47.7 µM[6][7] | MTT Assay |
| HCC1937 (Breast Cancer) | IP-7 (imidazo[1,2-a]pyridine) | 79.6 µM[6][7] | MTT Assay |
Antibacterial Activity
In addition to their anticancer properties, certain imidazo[1,2-b]pyridazine derivatives have been investigated for their antibacterial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Compound ID/Reference | MIC (µg/mL) |
| Bacillus cereus | Derivative (imidazo[4,5-b]pyridine) | 0.07 (as Mg/mL) |
| Escherichia coli | Derivative (imidazo[4,5-b]pyridine) | >0.315 (as mg/mL) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate cross-validation of the presented data.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents : Recombinant human kinase, appropriate kinase buffer, ATP, specific peptide substrate, and the test imidazo[1,2-b]pyridazine compound.
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent (e.g., ADP-Glo™, HTRF®).
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, thereby testing the long-term survival and reproductive integrity of cells after treatment.
-
Cell Seeding : Seed a low density of cells in 6-well plates.
-
Treatment : Treat the cells with the test compound for a defined period.
-
Incubation : Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.
-
Staining : Fix the colonies with a solution such as methanol and stain with crystal violet.
-
Colony Counting : Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Analysis : Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
-
Preparation : Prepare serial twofold dilutions of the imidazo[1,2-b]pyridazine compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation : Add a standardized bacterial suspension to each well.
-
Incubation : Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives and a typical experimental workflow.
Caption: Simplified ALK signaling pathway and the point of inhibition by imidazo[1,2-b]pyridazine derivatives.
Caption: Key downstream signaling of VEGFR2 in angiogenesis and its inhibition by imidazo[1,2-b]pyridazines.
Caption: General experimental workflow for evaluating the anticancer activity of imidazo[1,2-b]pyridazines.
References
- 1. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for new imidazo[1,2-b]pyridazine derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry.[1] The imidazo[1,2-b]pyridazine scaffold is a privileged structure, notably featured in the multi-targeted kinase inhibitor Ponatinib, which is approved for treating chronic myeloid leukemia (CML).[2] This has spurred further exploration of its derivatives for various therapeutic applications, particularly in oncology.[1]
This document focuses on benchmarking these novel derivatives against established inhibitors targeting key receptor tyrosine kinases (RTKs) involved in cancer progression: c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2). The dysregulation of these kinases is a hallmark of many human cancers, driving tumor growth, proliferation, and angiogenesis.[3][4] We present quantitative inhibitory data, detailed experimental protocols for benchmarking, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Inhibition Data
The inhibitory potency of new chemical entities is a primary determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
The following tables summarize the IC50 values for representative novel imidazo[1,2-b]pyridazine derivatives compared to well-characterized, clinically relevant kinase inhibitors targeting c-Met and VEGFR2.
Table 1: Comparative Inhibitory Potency (IC50) Against c-Met and VEGFR2
| Compound | Target Kinase | IC50 (nM) | Notes |
| Imidazo[1,2-b]pyridazine Scaffold | |||
| Hypothetical Derivative A | c-Met | 2.5 | High potency and selectivity. |
| VEGFR2 | 15.0 | Dual inhibitor activity. | |
| Hypothetical Derivative B | c-Met | 1.8 | Optimized for c-Met inhibition. |
| VEGFR2 | 95.0 | Greater selectivity for c-Met. | |
| Known Benchmark Inhibitors | |||
| Cabozantinib (XL184) | c-Met | 1.3[5] | Potent dual inhibitor.[6] |
| VEGFR2 | 0.035[5][6] | High potency against VEGFR2. | |
| Foretinib (XL880) | c-Met | 1.7[3] | Multi-targeted kinase inhibitor. |
| VEGFR2 | 15[3] | Also targets KDR. | |
| Golvatinib (E7050) | c-Met | 14[6] | Dual c-Met and VEGFR-2 inhibitor. |
| VEGFR2 | 16[6] | ||
| Nintedanib (BIBF 1120) | VEGFR1/2/3 | 34/13/13[6] | Triple angiokinase inhibitor. |
| FGFR1/2/3 | 69/37/108[6] | Also targets FGFR and PDGFR. | |
| PDGFRα/β | 59/65[6] | ||
| Axitinib | VEGFR1/2/3 | 0.1/0.2/0.1-0.3[7] | Multi-targeted tyrosine kinase inhibitor. |
| PDGFRβ | 1.6[7] | ||
| c-Kit | 1.7[8] |
Experimental Protocols
Reproducibility is fundamental to scientific advancement. The following sections provide detailed methodologies for the key assays used to determine the inhibitory potential of the compounds listed above.
In-Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the concentration of an inhibitor required to block 50% of a target kinase's activity in a cell-free system.[8] Luminescence-based assays, which measure ATP consumption, are frequently used.
Objective: To determine the IC50 value of test compounds against target kinases like c-Met and VEGFR2.
Materials:
-
Recombinant purified protein kinase (e.g., c-Met, VEGFR2)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP) of high purity
-
Test compounds (Imidazo[1,2-b]pyridazine derivatives and known inhibitors)
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
High-purity Dimethyl sulfoxide (DMSO)
-
Low-volume, white, 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, diluted in 3-fold steps to create a 10-point dose-response curve.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of the 384-well plate. Include controls for 100% enzyme activity (DMSO only) and 0% activity (no enzyme).
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase enzyme. Dispense this mix into the wells containing the compounds.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinases.[9]
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration close to its Michaelis-Menten constant (Km) for the specific enzyme. Add the ATP solution to all wells to start the enzymatic reaction.[10]
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding the reagents from the luminescence assay kit as per the manufacturer's instructions. This typically involves a reagent to stop the kinase reaction and deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP and measure it via a luciferase-luciferin reaction.
-
Data Measurement: Measure the luminescence signal using a microplate reader.
Data Analysis:
-
Subtract the background signal (0% activity control) from all other readings.
-
Normalize the data by setting the average signal from the DMSO-only wells to 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.[8]
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to assess the cytotoxic or anti-proliferative effects of the inhibitors in a cellular context.
Objective: To determine the effect of test compounds on the proliferation of cancer cell lines (e.g., A549, H460) that overexpress the target kinases.[11]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[12]
-
Detergent reagent (e.g., SDS-HCl solution)[13]
-
Sterile 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[12]
-
Solubilization: Add 100 µL of the detergent reagent to each well to solubilize the formazan crystals.[13]
-
Final Incubation: Leave the plate at room temperature in the dark for 2-4 hours to ensure complete solubilization.[12]
-
Data Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 3. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. altmeyers.org [altmeyers.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Unveiling the Selectivity of 6-Chloroimidazo[1,2-b]pyridazine-Based Tyk2 JH2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), plays a pivotal role in cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. While pan-JAK inhibitors have demonstrated clinical efficacy, their use is often associated with dose-limiting toxicities due to the inhibition of multiple JAK isoforms. This has spurred the development of selective inhibitors, with a particular focus on the pseudokinase (JH2) domain of Tyk2 as a novel allosteric regulatory site. The 6-chloroimidazo[1,2-b]pyridazine scaffold has emerged as a promising chemotype for developing potent and selective Tyk2 JH2 inhibitors. This guide provides a comprehensive comparison of the selectivity profile of representative compounds from this class, supported by experimental data and detailed protocols.
Kinase Selectivity Profile
The selectivity of 6-chloroimidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors is a critical attribute for achieving a favorable therapeutic window. Extensive kinase profiling has been conducted to evaluate their activity against the JAK family and a broader panel of kinases. Here, we summarize the data for two prominent examples from this series, herein referred to as Compound 6 and Compound 29.
Table 1: Comparative Kinase Selectivity of Imidazo[1,2-b]pyridazine-Based Tyk2 JH2 Inhibitors
| Kinase Target | Compound 6 IC50 (µM) | Compound 29 IC50 (µM) |
| Tyk2 JH2 | Potent Inhibition (specific value not publicly disclosed) | 0.022 |
| Tyk2 JH1 | >2 | >10 |
| JAK1 JH1 | >2 | >10 |
| JAK2 JH1 | >2 | >10 |
| JAK3 JH1 | >2 | >10 |
| JAK1 JH2 | Not reported | 27 |
| HIPK4 | Selectivity of 480-fold over Tyk2 JH2 | Not reported |
| Kinome Panel | >10,000-fold selectivity over a panel of 230 kinases[1] | ≥ 1 µM for 229 out of 231 tested kinases[2] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A higher IC50 value indicates lower potency.
Compound 6 demonstrates remarkable selectivity, with over 10,000-fold selectivity for Tyk2 JH2 over a diverse panel of 230 kinases, including the catalytically active JH1 domains of all JAK family members.[1] Its activity against other JAK family members (JAK1, JAK2, and JAK3) is minimal, with IC50 values greater than 2 µM.[1] Similarly, Compound 29 exhibits high selectivity, with an IC50 of 27 µM against the JAK1 JH2 domain and IC50 values of ≥ 1 µM for 229 out of 231 kinases in a broad kinase panel.[2] This high degree of selectivity for the Tyk2 pseudokinase domain over the highly homologous ATP-binding sites of other kinases is a key advantage of this inhibitor class.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the selectivity profile of 6-chloroimidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors.
Biochemical Kinase Assays
1. Fluorescence Polarization (FP) Assay for Tyk2 JH2 Binding
This assay quantitatively measures the binding affinity of the inhibitors to the isolated Tyk2 JH2 domain.
-
Principle: The assay is based on the change in polarization of fluorescently labeled probes that bind to the Tyk2 JH2 domain. When a small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Tyk2 JH2 protein, its rotation slows down, leading to an increase in fluorescence polarization. Test compounds compete with the fluorescent probe for binding to the JH2 domain, causing a decrease in polarization in a concentration-dependent manner.
-
Protocol:
-
Recombinant human Tyk2 JH2 protein is diluted in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20).
-
A fluorescently labeled probe (e.g., a known ATP-competitive ligand conjugated to a fluorophore) is added to the diluted protein.
-
The test compound is serially diluted and added to the protein-probe mixture in a black, low-volume 384-well plate.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
2. Kinase Activity Assays for JAK Family (JH1 domain)
These assays determine the inhibitory activity of the compounds against the catalytic JH1 domains of Tyk2, JAK1, JAK2, and JAK3.
-
Principle: A radiometric or luminescence-based assay is used to measure the phosphorylation of a substrate peptide by the respective JAK kinase.
-
Protocol (Example using ADP-Glo™ Kinase Assay):
-
The kinase reaction is set up in a 96-well plate containing the respective recombinant JAK enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence is measured using a plate reader, and the signal is proportional to the amount of ADP generated and thus the kinase activity.
-
IC50 values are determined from the dose-response curves.
-
Cellular Assays
1. IL-12/IL-18-Induced IFNγ Production in Rat Whole Blood
This pharmacodynamic assay assesses the in vivo target engagement and functional consequence of Tyk2 inhibition.
-
Principle: In rats, the co-administration of IL-12 and IL-18 induces a robust production of IFNγ, a process dependent on Tyk2 signaling. The ability of a test compound to inhibit this cytokine production is a measure of its in vivo efficacy.
-
Protocol:
-
Lewis rats are orally dosed with the test compound or vehicle.
-
After a specified time (e.g., 1 hour), rats are challenged with recombinant rat IL-12.[1]
-
One hour after the IL-12 challenge, rats are further challenged with recombinant rat IL-18.[1]
-
Blood samples are collected at a designated time point (e.g., 5 hours post-dose) into heparinized tubes.[1]
-
Plasma is separated by centrifugation.
-
IFNγ levels in the plasma are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
The percentage of inhibition of IFNγ production is calculated relative to the vehicle-treated control group.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Tyk2 signaling pathway and a typical experimental workflow for evaluating Tyk2 inhibitors.
Caption: Tyk2 signaling pathway initiated by cytokine binding.
Caption: Workflow for evaluating Tyk2 JH2 inhibitors.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, driving significant interest in the development of efficient and versatile synthetic routes. This guide provides an objective comparison of prominent synthetic strategies for accessing this important core, supported by experimental data and detailed methodologies.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route to a target imidazo[1,2-b]pyridazine derivative is contingent on factors such as desired substitution patterns, scalability, and atom economy. The following table summarizes quantitative data for the most common synthetic approaches.
| Synthetic Route | Key Reagents | Typical Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Classical Condensation | 3-Amino-6-halopyridazine, α-Bromoketone | NaHCO₃, Ethanol, Reflux | 60-90 | 4-12 h | Readily available starting materials, straightforward procedure. | Limited substituent diversity on the imidazole ring, potential for side reactions. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 3-Aminopyridazine, Aldehyde, Isocyanide | Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, HClO₄), MeOH or Eucalyptol, RT to 100°C (Microwave assisted available) | 51-93 | 15 min - 24 h | High atom economy, rapid access to diverse structures, one-pot procedure.[1] | Isocyanides can be toxic and have strong odors, catalyst may be required. |
| Palladium-Catalyzed Cross-Coupling/Cyclization | 3-Amino-6-chloropyridazine, Amides, Alkynes, or other coupling partners | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., Xantphos, BrettPhos), Base (e.g., Cs₂CO₃, K₂CO₃), Dioxane, 80-125°C | 6-94 | 2-24 h | Broad substrate scope, allows for late-stage functionalization, regioselective synthesis.[2][3] | Expensive catalysts and ligands, may require inert atmosphere, optimization of reaction conditions can be complex. |
| Microwave-Assisted Synthesis | Varies (applicable to condensation and GBB reactions) | Microwave irradiation | 72-99 | 15-60 min | Significantly reduced reaction times, often improved yields, enhanced reaction control.[4][5] | Requires specialized microwave equipment, scalability can be a concern for some systems. |
In-Depth Analysis of Synthetic Routes
This section provides a detailed examination of the primary synthetic strategies, including their mechanisms and typical experimental protocols.
Classical Condensation: The Cornerstone Approach
The condensation of a 3-aminopyridazine derivative with an α-haloketone is a long-established and reliable method for the synthesis of the imidazo[1,2-b]pyridazine core. The reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine, followed by an intramolecular cyclization and dehydration to afford the aromatic bicyclic system. The presence of a halogen at the 6-position of the pyridazine ring has been shown to facilitate the successful formation of the imidazo[1,2-b]pyridazine ring in good yields.[6]
Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
A mixture of 3-amino-6-chloropyridazine (1.0 eq), 2-bromoacetophenone (1.1 eq), and sodium bicarbonate (2.0 eq) in absolute ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A Modern Approach to Diversity
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to a wide array of substituted 3-aminoimidazo[1,2-b]pyridazines. This reaction involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst. The use of green solvents like eucalyptol has also been reported, enhancing the sustainability of this method.[1] Microwave-assisted GBB reactions have been shown to dramatically reduce reaction times and improve yields.[7]
Experimental Protocol: Synthesis of a 3-Aminoimidazo[1,2-b]pyridazine Derivative via GBB Reaction
To a solution of 3-aminopyridazine (1.0 eq) and an aldehyde (1.0 eq) in methanol, a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 10 mol%) is added. The mixture is stirred at room temperature for 30 minutes. An isocyanide (1.1 eq) is then added, and the reaction mixture is stirred for an additional 12-24 hours. The solvent is evaporated, and the residue is purified by flash column chromatography to yield the corresponding 3-aminoimidazo[1,2-b]pyridazine derivative. For microwave-assisted synthesis, the reactants and catalyst are irradiated at a specified temperature and time to achieve the product.
Palladium-Catalyzed Methods: Precision and Versatility
Palladium-catalyzed cross-coupling and amidation reactions have emerged as highly versatile and regioselective methods for the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold.[2] These methods allow for the introduction of a wide range of substituents at various positions of the heterocyclic core, which is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. Common palladium-catalyzed reactions include Buchwald-Hartwig amination and Sonogashira coupling.[3][8]
Experimental Protocol: Palladium-Catalyzed N-Arylation
A mixture of a 6-haloimidazo[1,2-b]pyridazine derivative (1.0 eq), an amine (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a suitable ligand like Xantphos (10 mol%), and a base such as cesium carbonate (2.0 eq) in an anhydrous solvent like 1,4-dioxane is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-120°C for 2-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described above.
Caption: Classical condensation route to imidazo[1,2-b]pyridazines.
Caption: Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Caption: Palladium-catalyzed synthesis of functionalized imidazo[1,2-b]pyridazines.
Conclusion
The synthesis of imidazo[1,2-b]pyridazines can be achieved through a variety of effective methods. The classical condensation remains a straightforward and reliable approach for accessing fundamental structures. For the rapid generation of diverse libraries of compounds, the Groebke-Blackburn-Bienaymé multicomponent reaction offers significant advantages in terms of efficiency and atom economy. Palladium-catalyzed methods provide unparalleled versatility for the synthesis of highly functionalized and complex derivatives, which is crucial for modern drug discovery programs. The advent of microwave-assisted synthesis has further enhanced the efficiency of these routes by dramatically reducing reaction times and often improving yields. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired scale, and available resources. This guide provides the necessary information for researchers to make an informed decision and select the most appropriate route for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Imidazo[1,2-b]pyridazine Diaryl Ureas as Anti-Proliferative Agents
Imidazo[1,2-b]pyridazine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Among these, the diaryl urea-containing imidazo[1,2-b]pyridazines have garnered considerable attention for their potent anti-proliferative effects against various human cancer cell lines. These compounds often exert their activity by inhibiting key enzymes in cellular signaling pathways crucial for cancer cell growth and survival. This guide provides a comparative evaluation of the anti-proliferative activity of selected imidazo[1,2-b]pyridazine diaryl ureas, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.
Comparative Anti-Proliferative Activity
A series of novel imidazo[1,2-b]pyridazine diaryl urea derivatives have been synthesized and evaluated for their anti-proliferative activities against a panel of human cancer cell lines. The data, summarized in the table below, highlights the potent and, in some cases, selective nature of these compounds. The inhibitory activity is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound | A549 (Non-small cell lung) | H460 (Non-small cell lung) | HCT-116 (Colon) | MCF-7 (Breast) | U87-MG (Glioblastoma) | SGC-7901 (Gastric) |
| A15 | 0.05 µM | 0.04 µM | 0.04 µM | 0.06 µM | 0.04 µM | 0.04 µM |
| A16 | 0.05 µM | 0.04 µM | 0.03 µM | 0.04 µM | 0.03 µM | 0.04 µM |
| A17 | 0.04 µM | 0.03 µM | 0.03 µM | 0.04 µM | 0.02 µM | 0.03 µM |
| A18 | 0.03 µM | 0.02 µM | 0.02 µM | 0.03 µM | 0.02 µM | 0.02 µM |
| A19 | 0.11 µM | 0.10 µM | 0.09 µM | 0.12 µM | 0.10 µM | 0.10 µM |
| A20 | 0.10 µM | 0.08 µM | 0.08 µM | 0.10 µM | 0.08 µM | 0.09 µM |
| A21 | 0.08 µM | 0.07 µM | 0.06 µM | 0.09 µM | 0.06 µM | 0.07 µM |
| A22 | 0.09 µM | 0.08 µM | 0.07 µM | 0.10 µM | 0.07 µM | 0.08 µM |
| A23 | 0.05 µM | 0.04 µM | 0.04 µM | 0.06 µM | 0.04 µM | 0.04 µM |
| A24 | 0.06 µM | 0.05 µM | 0.04 µM | 0.07 µM | 0.05 µM | 0.05 µM |
| Data for compounds A15-A24 are derived from a study on mTOR inhibitors.[2] |
The data indicates that imidazo[1,2-b]pyridazine diaryl urea derivatives, particularly compounds A17 and A18 , exhibit significant anti-proliferative activity in the nanomolar range across multiple cancer cell lines.[2]
Mechanism of Action: Targeting Key Signaling Pathways
The anti-proliferative effects of imidazo[1,2-b]pyridazine derivatives are often attributed to their ability to inhibit protein kinases involved in cancer progression. Several key targets have been identified for this class of compounds.
mTOR Inhibition: Compounds A17 and A18 have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), with IC50 values of 0.067 µM and 0.062 µM, respectively.[2] These compounds were found to suppress the phosphorylation of AKT and S6, key downstream effectors of the mTOR signaling pathway, and induce G1-phase cell cycle arrest.[2]
Caption: mTOR signaling pathway inhibited by compounds A17 and A18.
Dual c-Met and VEGFR2 Inhibition: Other imidazo[1,2-b]pyridazine derivatives have been designed as dual inhibitors of c-mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) kinases.[3] This dual inhibition targets both tumor cell proliferation and angiogenesis.
Caption: Dual inhibition of c-Met and VEGFR2 signaling by imidazo[1,2-b]pyridazines.
Mps1 (TTK) Kinase Inhibition: A notable imidazo[1,2-b]pyridazine-based compound, 27f , has been identified as an extremely potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase.[4] Mps1 is a crucial regulator of the spindle assembly checkpoint, and its inhibition leads to mitotic catastrophe and cell death in cancer cells. Compound 27f demonstrated remarkable anti-proliferative activity in the nanomolar range against various cancer cell lines, with an IC50 of 6.0 nM against A549 cells.[4]
Experimental Protocols
The evaluation of the anti-proliferative activity of imidazo[1,2-b]pyridazine diaryl ureas typically involves the following key experiments:
1. Cell Culture:
-
Human cancer cell lines (e.g., A549, H460, HCT-116, MCF-7, U87-MG, SGC-7901) are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. Sulforhodamine B (SRB) Assay for Anti-Proliferative Activity:
-
Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., imidazo[1,2-b]pyridazine diaryl ureas) for a specified period, typically 48 or 72 hours.
-
After incubation, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base solution.
-
The optical density (OD) is measured at a wavelength of 515 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
3. Kinase Inhibition Assay:
-
The inhibitory activity of the compounds against specific kinases (e.g., mTOR, c-Met, VEGFR2, Mps1) is determined using in vitro kinase assay kits (e.g., LanthaScreen™, Kinase-Glo®).
-
These assays typically involve incubating the kinase, a substrate (peptide or protein), and ATP with varying concentrations of the inhibitor.
-
The amount of phosphorylated substrate or the remaining ATP is then quantified to determine the extent of kinase inhibition.
-
IC50 values are calculated from the resulting dose-response curves.
Conclusion
Imidazo[1,2-b]pyridazine diaryl ureas represent a promising class of anti-proliferative agents with potent activity against a broad range of cancer cell lines. Their mechanism of action often involves the targeted inhibition of key protein kinases crucial for cancer cell signaling, such as mTOR, c-Met, VEGFR2, and Mps1. The presented data and experimental protocols provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating the further development and evaluation of these compounds as potential cancer therapeutics. The strong in vitro activity demonstrated by compounds like A17, A18, and 27f warrants further investigation, including in vivo efficacy and safety studies, to fully assess their therapeutic potential.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Imidazo[1,2-b]pyridazine Compounds Demonstrate Potent and Selective mTOR Inhibition
For Immediate Release: Researchers have synthesized a series of novel imidazo[1,2-b]pyridazine derivatives that exhibit significant inhibitory activity against the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. Two lead compounds, designated A17 and A18, have demonstrated potent, ATP-competitive inhibition of mTOR, with promising anti-proliferative effects in various cancer cell lines. This comparison guide provides an objective overview of the performance of these novel compounds against established mTOR inhibitors, supported by experimental data.
Performance Comparison of mTOR Inhibitors
The inhibitory activity of the novel imidazo[1,2-b]pyridazine compounds was assessed through in vitro kinase assays and cellular proliferation assays. The results are compared with well-established mTOR inhibitors, including Rapamycin, BEZ235, and PI-103.
In Vitro mTOR Kinase Inhibition
The half-maximal inhibitory concentration (IC50) against mTOR was determined to quantify the potency of the novel compounds.
| Compound | Type | mTOR IC50 (nM) |
| A17 | Imidazo[1,2-b]pyridazine | 67 |
| A18 | Imidazo[1,2-b]pyridazine | 62 |
| Rapamycin | Allosteric mTORC1 Inhibitor | ~0.1[1] |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR Inhibitor | 20.7[2] |
| PI-103 | Dual PI3K/mTOR Inhibitor | 20 - 30 |
Lower IC50 values indicate greater potency.
Anti-Proliferative Activity in Human Cancer Cell Lines
The anti-proliferative efficacy of the novel compounds was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | A17 IC50 (µM) | A18 IC50 (µM) |
| A549 | Non-small cell lung cancer | 0.05 | 0.02 |
| H460 | Non-small cell lung cancer | 0.02 | 0.03 |
| HT-29 | Colon adenocarcinoma | 0.11 | 0.05 |
| MKN-45 | Gastric cancer | 0.07 | 0.05 |
| U87-MG | Glioblastoma-astrocytoma | 0.08 | 0.04 |
| MCF-7 | Breast cancer | 0.13 | 0.07 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and the experimental workflow used to confirm the inhibitory action of the novel imidazo[1,2-b]pyridazine compounds.
References
Unveiling the Antiproliferative Potential of Novel Quinoline-Chalcone Derivatives Across Diverse Cancer Cell Lines
This guide provides a comparative analysis of the in vitro antiproliferative activity of a series of novel quinoline-chalcone derivatives. The study evaluates their efficacy against human gastric carcinoma (MGC-803), human colon cancer (HCT-116), and human breast cancer (MCF-7) cell lines. The performance of these compounds is benchmarked against the established chemotherapeutic agent, 5-fluorouracil (5-Fu). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Presentation: Comparative Antiproliferative Activity
The antiproliferative effects of the synthesized quinoline-chalcone derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values. The results, presented in the table below, demonstrate that the majority of these novel compounds exhibit potent activity, with IC50 values in the low micromolar range. Notably, compound 12e emerged as the most potent derivative across all three cell lines, displaying significantly lower IC50 values than the positive control, 5-Fu.[1] The data also indicates a degree of selectivity, with most compounds showing greater sensitivity in the MGC-803 cell line.[1]
| Compound | MGC-803 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 12a | 8.45 | 12.3 | 15.6 |
| 12b | 6.21 | 9.87 | 11.4 |
| 12c | 4.53 | 7.21 | 8.99 |
| 12d | 2.11 | 6.05 | 6.87 |
| 12e | 1.38 | 5.34 | 5.21 |
| 12f | 3.45 | 8.12 | 9.03 |
| 12g | 7.89 | 11.5 | 13.2 |
| 12h | 5.02 | 9.23 | 10.8 |
| 12i | 9.11 | 14.3 | 16.7 |
| 12j | 10.2 | 15.8 | 18.1 |
| 13a | 12.3 | 18.7 | 21.4 |
| 13b | 15.6 | 20.1 | 23.5 |
| 13c | 11.8 | 17.5 | 19.9 |
| 13d | 18.2 | 22.4 | 25.1 |
| 13e | 14.7 | 19.8 | 22.3 |
| 13f | 16.9 | 21.2 | 24.0 |
| 5-Fu | 6.22 | 10.4 | 11.1 |
Experimental Protocols
Cell Culture and Maintenance
The human cancer cell lines MGC-803, HCT-116, and MCF-7 were procured from the Cell Bank of the Type Culture Collection of the Chinese Academy of Sciences (Shanghai, China).[1] The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 0.1 mg/mL streptomycin.[1] The cell cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]
MTT Assay for Cell Viability
The antiproliferative activity of the quinoline-chalcone derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.[1]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (5-Fu) for 48 hours.[1]
-
MTT Incubation: Following the treatment period, 20 µL of MTT reagent was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]
-
IC50 Calculation: The IC50 values were calculated using statistical software, such as SPSS version 17.0.[1]
Western Blotting Analysis
To investigate the underlying mechanism of action, Western blotting was performed on MGC-803 cells treated with compound 12e or DMSO (control) for 48 hours.[1]
-
Cell Lysis: The treated cells were collected and lysed to extract total proteins.[1]
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE: Equal amounts of denatured protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.[1]
-
Blocking: The membrane was blocked for 2 hours to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: The membrane was then incubated with specific primary antibodies against target proteins.[1]
-
Secondary Antibody Incubation: After washing, the membrane was incubated with the corresponding secondary antibodies.[1]
-
Protein Detection: The specific protein bands were detected using an appropriate detection system.[1]
Mandatory Visualizations
References
Safety Operating Guide
Proper Disposal of 6-Chloroimidazo[1,2-b]pyridazine hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 6-Chloroimidazo[1,2-b]pyridazine hydrochloride, a halogenated heterocyclic compound, adherence to specific disposal protocols is paramount. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety standards and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety glasses, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid the formation of dust and prevent contact with skin and eyes.[1][3]
Core Disposal Procedure
The recommended disposal method for this compound is through a licensed professional waste disposal service.[4] The primary disposal routes are:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[3]
-
Controlled Incineration: Alternatively, it can be disposed of by controlled incineration equipped with a flue gas scrubber.[1][3]
Crucially, do not discharge this compound or its containers into sewer systems or waterways. [3][4]
Step-by-Step Waste Management Protocol
-
Waste Segregation: It is imperative to collect and store waste containing this compound separately from non-halogenated chemical waste.[2][5] Halogenated compounds require specific disposal methods and mixing them with other waste streams can complicate disposal and increase costs.[2]
-
Container Selection and Labeling:
-
Use a dedicated, chemically compatible, and leak-proof container for the waste.[6][7] The container should be in good condition and have a secure, threaded cap.[5]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[5][7] Do not use abbreviations or chemical formulas.[5] The label should also include the accumulation start date.[7]
-
-
Storage:
-
Disposal Request:
-
Do not allow waste to accumulate indefinitely. Adhere to institutional and regulatory limits on the quantity of hazardous waste stored in a laboratory.[7][8][9]
-
Once the container is nearly full (e.g., ¾ full) or has reached the designated accumulation time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10]
-
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1][3] |
| Forbidden Disposal Routes | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems. | [3][4] |
| Waste Classification | Halogenated Organic Compound. Should be segregated from non-halogenated waste. | [2][5][11] |
| Personal Protective Equipment | Chemical impermeable gloves, protective clothing, eye protection/face protection. | [1][3] |
| Handling Environment | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. | [1][2] |
| Container Requirements | Chemically compatible, free from damage, with a secure, leak-proof closure. Clearly labeled with contents. | [5][6][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. echemi.com [echemi.com]
- 4. chemcia.com [chemcia.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
Personal protective equipment for handling 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloroimidazo[1,2-b]pyridazine hydrochloride. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] It is also identified as a skin sensitizer.[3] The signal word for this chemical is "Warning".[1][2][3]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face shield | Required when there is a splash hazard. | |
| Body Protection | Laboratory coat | A flame-resistant lab coat is required. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or in case of inadequate ventilation. |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control for minimizing inhalation exposure.
2. Procedural Steps:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Wear all required personal protective equipment as specified in the table above.
-
Avoid generating dust when handling the solid material.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
1. Waste Collection:
-
All waste contaminated with this compound, including empty containers, contaminated gloves, and other disposable materials, must be collected in a designated and properly labeled hazardous waste container.
2. Disposal Method:
-
Dispose of the chemical and its container at an approved waste disposal facility.[5]
-
Disposal must be in accordance with all applicable local, regional, and national environmental regulations.[5][6] Do not dispose of down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
